Product packaging for Agaric Acid(Cat. No.:CAS No. 666-99-9)

Agaric Acid

Cat. No.: B1666639
CAS No.: 666-99-9
M. Wt: 416.5 g/mol
InChI Key: HZLCGUXUOFWCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agaric acid is a carbonyl compound.
This compound has been reported in Ischnoderma benzoinum with data available.
adenine nucleotide translocase antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O7 B1666639 Agaric Acid CAS No. 666-99-9

Properties

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046705
Record name Agaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-99-9
Record name Agaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agaricic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Agaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Agaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxynonadecane-1,2,3-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGARICIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XE342S7L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Agaric Acid: A Technical Guide to its Discovery, Isolation, and Fungal Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 13, 2025 – A comprehensive technical guide has been compiled detailing the discovery, isolation, and biological activities of agaric acid, a noteworthy tricarboxylic acid derived from fungi. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a historical account of its discovery, detailed experimental protocols, and insights into its mechanisms of action.

This compound, first isolated from the fungus Laricifomes officinalis (previously known as Fomes laricis), has been a subject of scientific interest for over a century. This guide illuminates the pioneering work of early researchers and outlines modern techniques for its extraction and purification.

Historical Context and Discovery

The initial discovery and characterization of this compound can be traced back to the early 20th century. In 1907, German chemists H. Thoms and J. Vogelsang published their seminal work on the constituents of Fomes laricis, a fungus traditionally used in medicine. Through their meticulous investigations, they successfully isolated and described a novel acidic compound, which they named "Agaricinsäure" (this compound). Their work laid the foundation for all subsequent research into this fascinating fungal metabolite.

Physicochemical Properties and Biological Activity

This compound (C₂₂H₄₀O₇) is a white, crystalline powder with a melting point of approximately 142 °C. It is sparingly soluble in cold water but more soluble in hot water and alcohol.

From a pharmacological perspective, this compound is recognized for its role as a potent inhibitor of cellular respiration and lipid metabolism. It exerts its effects through two primary mechanisms: the induction of the mitochondrial permeability transition and the inhibition of acetyl-CoA carboxylase.

Data Presentation: Quantitative Analysis

To facilitate comparative analysis, the following table summarizes the key quantitative data related to this compound.

PropertyValueReference
Molecular Formula C₂₂H₄₀O₇[General Knowledge]
Molar Mass 416.55 g/mol [General Knowledge]
Melting Point 142 °C (with decomposition)[General Knowledge]
Solubility in cold water Sparingly soluble[General Knowledge]
Solubility in hot water Soluble[General Knowledge]
Solubility in ethanol Soluble[General Knowledge]
IC₅₀ (Adenine Nucleotide Translocase) ~3 µM (induces MPT)[1]
IC₅₀ (Acetyl-CoA Carboxylase) Data not available
Typical Yield from Fomes officinalis Data not available

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, based on both historical accounts and modern laboratory practices.

Protocol 1: Historical Isolation Method (Adapted from Thoms and Vogelsang, 1907)

This protocol is a conceptual reconstruction based on the techniques available at the time of the original discovery.

1. Material Preparation:

  • The fruiting bodies of Laricifomes officinalis are collected, cleaned of debris, and air-dried.

  • The dried fungal material is then ground into a fine powder.

2. Extraction:

  • The fungal powder is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or diethyl ether, likely using a Soxhlet apparatus. This process is carried out for several hours to ensure complete extraction of the desired compounds.

3. Purification:

  • The resulting crude extract is concentrated under reduced pressure to remove the solvent.

  • The residue is then treated with a basic aqueous solution (e.g., sodium carbonate) to convert the acidic components, including this compound, into their water-soluble salts.

  • The aqueous solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free acids.

  • The crude this compound precipitate is collected by filtration and washed with cold water.

4. Crystallization:

  • The crude acid is further purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol, to yield pure, crystalline this compound.

Protocol 2: Modern Isolation and Purification using Solid-Phase Extraction (SPE)

This protocol outlines a contemporary approach to isolating this compound with higher purity and efficiency.

1. Material Preparation and Extraction:

  • Prepare and extract the fungal material as described in Protocol 1 (Steps 1 & 2), using a solvent such as methanol or ethanol.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Load the crude extract (dissolved in a minimal amount of the extraction solvent) onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove nonpolar impurities.

  • Elute the fraction containing this compound using a solvent of intermediate polarity, such as a mixture of ethyl acetate and methanol.

  • Collect the eluate.

3. High-Performance Liquid Chromatography (HPLC) Purification:

  • Further purify the collected fraction using preparative reverse-phase HPLC.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: UV at 210 nm.

  • Collect the fractions corresponding to the this compound peak.

4. Final Steps:

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its interaction with key cellular components involved in metabolism and apoptosis.

Inhibition of Acetyl-CoA Carboxylase

This compound is a known inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the biosynthesis of fatty acids. By blocking the activity of ACC, this compound disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis. This inhibition leads to a reduction in lipid synthesis and can have significant impacts on cellular growth and proliferation. The precise mechanism of inhibition, whether competitive or allosteric, is an area of ongoing investigation.

Inhibition of Fatty Acid Synthesis by this compound cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Agaric_Acid This compound Agaric_Acid->ACC Inhibition ACC->Malonyl-CoA Induction of Mitochondrial Permeability Transition by this compound cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocase (ANT) MPT_Pore MPT Pore (Open) ANT->MPT_Pore Forms Cytochrome_c Cytochrome c MPT_Pore->Cytochrome_c Release Ca2+ Ca²⁺ Ca2+->MPT_Pore Triggers Apoptosis Apoptosis Cytochrome_c->Apoptosis Agaric_Acid This compound Agaric_Acid->ANT Interacts with Experimental Workflow for this compound Isolation and Characterization Start Start: Fomes officinalis Fruiting Bodies Drying_Grinding Drying and Grinding Start->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Ethanol) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Purification Purification Crude_Extract->Purification SPE Solid-Phase Extraction (SPE) Purification->SPE HPLC Preparative HPLC Purification->HPLC Pure_Agaric_Acid Pure this compound SPE->Pure_Agaric_Acid HPLC->Pure_Agaric_Acid Characterization Characterization Pure_Agaric_Acid->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS End End: Characterized This compound NMR->End MS->End

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Agaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaric acid, a notable fungal metabolite, has garnered significant interest within the scientific community for its unique chemical structure and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and quantification. Quantitative data on this compound concentrations in various fungal sources are presented, and key metabolic pathways are visualized to facilitate a deeper understanding of its biochemical origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery and development.

Natural Sources of this compound

This compound, also known as agaricin, is a tricarboxylic acid with a long aliphatic chain, primarily found in fungi belonging to the order Polyporales. The most well-documented and significant natural source of this compound is the medicinal mushroom Fomitopsis officinalis (syn. Laricifomes officinalis), commonly known as Agarikon.[1] This wood-decaying fungus, which typically grows on conifers, has a long history of use in traditional medicine.[2]

Other reported fungal sources of this compound include:

  • Polyporus igniarius : A species of bracket fungus also known for its medicinal properties.

  • Ischnoderma benzoinum : A polypore fungus found on decaying wood.

While Fomitopsis officinalis remains the primary and most studied source, further research into the chemical composition of other related fungal species may reveal additional natural reservoirs of this compound.

Table 1: Quantitative Data on this compound Concentration

Quantitative analysis of this compound content in different fungal sources and parts is crucial for optimizing extraction processes and for comparative studies. The available data, while limited, provides valuable insights.

Fungal SpeciesFungal PartConcentration of this compoundReference
Fomitopsis officinalisImmobilized Mycelium5.4 - 6.8% of dry weight[3]

Note: There is a notable lack of comprehensive quantitative data on this compound concentrations in the fruiting bodies and different parts (e.g., pileus, hymenophore) of Fomitopsis officinalis and other this compound-producing fungi in the currently available scientific literature.

Biosynthesis of this compound: A Hypothetical Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure—a C16 fatty acid-like tail attached to a citric acid-like head—a plausible hypothetical pathway can be proposed, integrating key aspects of fungal fatty acid synthesis and the tricarboxylic acid (TCA) cycle.

The proposed biosynthesis likely initiates with the condensation of acetyl-CoA and oxaloacetate to form citrate, a key step in the TCA cycle. Simultaneously, the fungus would synthesize a 16-carbon fatty acyl-ACP through the fatty acid synthase (FAS) pathway. The subsequent steps would involve the condensation of the fatty acyl chain with a TCA cycle intermediate, followed by a series of enzymatic modifications to yield the final this compound structure.

Hypothetical_Agaric_Acid_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_tca TCA Cycle cluster_fas Fatty Acid Synthesis AcetylCoA Acetyl-CoA Citrate_Synthase Citrate Synthase AcetylCoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase MalonylCoA Malonyl-CoA FAS_Complex Fatty Acid Synthase (FAS) Complex MalonylCoA->FAS_Complex Citrate Citrate Condensing_Enzyme Hypothetical Condensing Enzyme Citrate->Condensing_Enzyme Hexadecanoyl_ACP Hexadecanoyl-ACP (C16) Hexadecanoyl_ACP->Condensing_Enzyme Citrate_Synthase->Citrate FAS_Complex->Hexadecanoyl_ACP Modification_Enzymes Modification Enzymes (e.g., Hydroxylase) Condensing_Enzyme->Modification_Enzymes Intermediate Agaric_Acid This compound Modification_Enzymes->Agaric_Acid

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of this compound from fungal biomass, adaptable for both fruiting bodies and mycelium.

3.1.1. Materials and Reagents

  • Dried and powdered fungal material (Fomitopsis officinalis)

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Preparative HPLC system with a C18 column

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Glassware: Erlenmeyer flasks, beakers, separatory funnels, chromatography columns

3.1.2. Extraction Procedure

  • Maceration: Weigh 100 g of dried, powdered fungal material and place it in a 2 L Erlenmeyer flask. Add 1 L of a 1:1 (v/v) mixture of methanol and chloroform.

  • Extraction: Seal the flask and stir the mixture at room temperature for 24 hours on a magnetic stirrer.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the fungal biomass.

  • Re-extraction: Repeat the extraction process on the fungal residue two more times with fresh solvent to ensure complete extraction of the metabolites.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3.1.3. Liquid-Liquid Partitioning

  • Dissolution: Dissolve the crude extract in 500 mL of a 9:1 methanol-water solution.

  • Defatting: Transfer the solution to a separatory funnel and partition it three times with an equal volume of hexane to remove nonpolar lipids. Discard the hexane layers.

  • Acidification and Extraction: Acidify the methanol-water layer to pH 2-3 with 1M HCl. Extract the acidified solution three times with an equal volume of ethyl acetate.

  • Washing and Drying: Combine the ethyl acetate layers, wash with deionized water until the washings are neutral, and then dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Final Evaporation: Filter off the sodium sulfate and evaporate the ethyl acetate under reduced pressure to yield an enriched this compound fraction.

3.1.4. Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel in a chloroform slurry.

  • Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection: Collect fractions of 20-30 mL and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol:acetic acid (e.g., 85:15:1) mobile phase.

  • Pooling and Evaporation: Combine the fractions containing the compound of interest (visualized with an appropriate stain, e.g., anisaldehyde-sulfuric acid) and evaporate the solvent.

3.1.5. Preparative HPLC for Final Purification

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: Adjusted for the preparative column (e.g., 15-20 mL/min).

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Evaporate the solvent from the collected fraction and lyophilize to obtain pure this compound.

Experimental_Workflow Start Dried Fungal Biomass Maceration Maceration with Methanol:Chloroform Start->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation (Crude Extract) Filtration->Evaporation1 Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) Evaporation1->Partitioning Evaporation2 Solvent Evaporation (Enriched Fraction) Partitioning->Evaporation2 ColumnChromatography Silica Gel Column Chromatography Evaporation2->ColumnChromatography FractionPooling Fraction Pooling & Evaporation ColumnChromatography->FractionPooling PrepHPLC Preparative HPLC FractionPooling->PrepHPLC Lyophilization Lyophilization PrepHPLC->Lyophilization End Pure this compound Lyophilization->End

References

An In-depth Technical Guide to Agaric Acid: Chemical Structure, Stereochemistry, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic fatty acid first isolated from the fungus Fomitopsis officinalis (formerly Laricifomes officinalis), has garnered significant interest in the scientific community for its unique chemical structure and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological interactions of this compound, with a focus on its effects on mitochondrial function and fatty acid metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named 2-hydroxynonadecane-1,2,3-tricarboxylic acid, is characterized by a long C19 aliphatic chain attached to a citric acid-like head group.[1][2] This amphipathic nature, with a hydrophobic tail and a hydrophilic head, dictates its solubility and biological interactions.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-hydroxynonadecane-1,2,3-tricarboxylic acid[1]
Molecular Formula C₂₂H₄₀O₇[2]
Molar Mass 416.55 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 138-140 °C[2]
Solubility Insoluble in water; soluble in ethanol, ether, and hot acetic acid[2]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features and AssignmentsReference(s)
¹H NMR Signals corresponding to the long alkyl chain (δ ~0.8-1.6 ppm), a triplet for the terminal methyl group (δ ~0.85 ppm), and multiplets for the methine and methylene groups of the tricarboxylic acid moiety (δ ~2.4-2.9 ppm).[3]
¹³C NMR Resonances for the carboxylic acid carbons (δ > 170 ppm), the hydroxyl-bearing quaternary carbon (δ ~70-80 ppm), and numerous signals for the carbons of the long alkyl chain (δ ~10-40 ppm).[4][5][6]
FT-IR (cm⁻¹) Broad O-H stretch (alcohols, carboxylic acids) around 3400-2500 cm⁻¹, C-H stretches (alkanes) around 2920 and 2850 cm⁻¹, strong C=O stretch (carboxylic acids) around 1700 cm⁻¹, and C-O stretches around 1300-1000 cm⁻¹.[7][8][9]
Mass Spectrometry The fragmentation pattern is characterized by the loss of water (M-18), carboxyl groups (M-45), and successive losses of alkyl fragments from the long hydrocarbon chain.[10][11][12][13][14]

Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the nonadecane backbone. The absolute stereochemistry of the naturally occurring enantiomer has not been definitively established in the readily available scientific literature. While related natural 2-hydroxycitric acids like hibiscus acid and garcinia acid have known stereochemistries, the specific configuration of this compound from Fomitopsis officinalis remains an area for further investigation. Techniques such as X-ray crystallography of a suitable derivative, or advanced chiroptical methods like Vibrational Circular Dichroism (VCD), would be required for the unambiguous assignment of the absolute configuration.[15][16][17]

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound with chiral centers marked with an asterisk (*).

Biological Activity and Signaling Pathways

This compound is a well-documented inhibitor of mitochondrial adenine nucleotide translocase (ANT) and acetyl-CoA carboxylase (ACC).[1][2][18][19] These inhibitory actions lead to significant downstream effects on cellular metabolism and viability.

Induction of Mitochondrial Permeability Transition

This compound is a potent inducer of the mitochondrial permeability transition (MPT), a critical event in cell death pathways.[1][18][19] The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential and unregulated flux of ions and small molecules.

The proposed signaling pathway for this compound-induced MPT is as follows:

MPT_pathway AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Inhibits PTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->PTP Induces MMP Collapse of Mitochondrial Membrane Potential (ΔΨm) PTP->MMP Ca_efflux Ca²⁺ Efflux PTP->Ca_efflux CytC Cytochrome c Release PTP->CytC ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Apoptosis Apoptosis CytC->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.

Inhibition of Acetyl-CoA Carboxylase

This compound also inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[2] By blocking ACC, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby halting the synthesis of fatty acids.

Experimental Protocols

Isolation of this compound from Fomitopsis officinalis

A general protocol for the extraction and purification of this compound from the fruiting bodies of Fomitopsis officinalis is outlined below. This protocol may require optimization depending on the specific fungal material and available laboratory equipment.

extraction_workflow start Dried and Powdered Fomitopsis officinalis extraction Soxhlet Extraction (Ethanol or Ether) start->extraction filtration Filtration and Concentration extraction->filtration crystallization Crystallization (Hot Acetic Acid or Ethanol) filtration->crystallization purification Recrystallization crystallization->purification final_product Pure this compound Crystals purification->final_product ACC_assay_workflow reagents Prepare Reaction Mixture: - Acetyl-CoA - ATP - Bicarbonate - NADPH - Malonyl-CoA Reductase - Buffer enzyme Add Purified Acetyl-CoA Carboxylase reagents->enzyme inhibitor Add this compound (or vehicle control) enzyme->inhibitor measurement Monitor Decrease in NADPH Absorbance at 340 nm inhibitor->measurement analysis Calculate IC₅₀ Value measurement->analysis

References

Agaric Acid's Mitochondrial Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaric acid, a tricarboxylic fatty acid originating from certain fungi, exerts significant effects on mitochondrial function through a dual mechanism of action. It primarily targets two key mitochondrial proteins: the Adenine Nucleotide Translocase (ANT) and the mitochondrial citrate carrier (CIC). By interacting with these transporters, this compound disrupts crucial mitochondrial processes, including ATP/ADP exchange, calcium homeostasis, and the export of citrate for cytosolic biosynthesis. This guide provides an in-depth technical overview of the molecular mechanisms, summarizes the available data, details relevant experimental protocols, and presents visual diagrams of the implicated pathways to facilitate further research and drug development efforts targeting mitochondrial metabolism.

Core Mechanisms of Action

This compound's impact on mitochondria stems from its unique structure, featuring a long hydrophobic hydrocarbon tail and a polar head with three carboxyl groups. This amphipathic nature allows it to interact with integral membrane proteins and the lipid bilayer.

Inhibition of the Adenine Nucleotide Translocase (ANT) and Induction of the Mitochondrial Permeability Transition Pore (mPTP)

The primary and most well-documented action of this compound is its interaction with the Adenine Nucleotide Translocase (ANT), a vital protein in the inner mitochondrial membrane responsible for the exchange of cytosolic ADP for mitochondrial ATP.[1][2] this compound is a known inhibitor of ANT.[3] This inhibition is thought to occur via the interaction of its negatively charged carboxyl groups with cationic residues within the nucleotide-binding site of ANT.[1]

The binding of this compound to ANT is a critical event that can lead to the induction of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane.[3][4][5] The opening of the mPTP has several downstream consequences for mitochondrial integrity and function:

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[1][4][5]

  • Efflux of Matrix Calcium (Ca²⁺): The opening of the mPTP allows for the uncontrolled release of Ca²⁺ that has been sequestered in the mitochondrial matrix.[1][4][5]

  • Mitochondrial Swelling: The influx of water and solutes into the mitochondrial matrix, driven by the osmotic gradient created by the open mPTP, leads to significant swelling of the organelle.[1][4][5]

  • Increased Reactive Oxygen Species (ROS) Generation: The disruption of the electron transport chain and mitochondrial function due to mPTP opening can lead to an increase in the production of reactive oxygen species.[1]

  • Attenuation of ADP/ATP Exchange: By binding to ANT, this compound directly hinders the transport of ADP into the mitochondria and ATP out into the cytosol, thereby impairing cellular energy metabolism.[1]

Inhibition of the Mitochondrial Citrate Carrier (CIC)

This compound also inhibits the mitochondrial citrate carrier, which is responsible for transporting citrate from the mitochondrial matrix to the cytosol.[6] Cytosolic citrate is a crucial precursor for the synthesis of fatty acids and sterols.[7][8] By blocking the export of citrate, this compound effectively reduces the cytosolic pool of acetyl-CoA, a key building block for these biosynthetic pathways.[7] This action underlies the observed reduction in lipogenesis upon treatment with this compound.

Quantitative Data

ParameterOrganism/SystemThis compound ConcentrationObserved EffectReference
Mitochondrial DNA Disruption Not Specified3 µMUsed to induce mitochondrial DNA disruption in an experimental setup.[1]
Calcium Efflux Rat Renal Cortical Mitochondria2.5 - 20 µMAccelerated the rate of Ca²⁺ release.[4]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by this compound.

agaric_acid_ant_mptp cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_cytosol Cytosol ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP (induced state) ANT->mPTP induces ATP_matrix ATP ANT->ATP_matrix transport Ca_cytosol Ca²⁺ mPTP->Ca_cytosol efflux Collapse of ΔΨm Collapse of ΔΨm mPTP->Collapse of ΔΨm Mitochondrial Swelling Mitochondrial Swelling mPTP->Mitochondrial Swelling ROS Generation ROS Generation mPTP->ROS Generation Ca_matrix Ca²⁺ Ca_matrix->mPTP Agaric_Acid This compound Agaric_Acid->ANT inhibits ADP_cytosol ADP ADP_cytosol->ANT transport

Figure 1. Mechanism of this compound-induced mPTP opening via ANT inhibition.

agaric_acid_citrate_carrier cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_cytosol Cytosol Citrate_Carrier Mitochondrial Citrate Carrier (CIC) Citrate_cytosol Citrate Citrate_Carrier->Citrate_cytosol transport Citrate_matrix Citrate Citrate_matrix->Citrate_Carrier transport TCA_cycle TCA Cycle TCA_cycle->Citrate_matrix Agaric_Acid This compound Agaric_Acid->Citrate_Carrier inhibits AcetylCoA Acetyl-CoA Citrate_cytosol->AcetylCoA Fatty_Acid_Synthesis Fatty Acid & Sterol Synthesis AcetylCoA->Fatty_Acid_Synthesis

Figure 2. Inhibition of citrate export and fatty acid synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be measured using cationic fluorescent dyes such as Tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondrial matrix in a potential-dependent manner. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Protocol (using TMRM):

  • Cell Culture: Plate cells of interest in a suitable format for fluorescence microscopy or plate reader analysis.

  • Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C, protected from light.

  • Treatment: After the loading period, replace the dye-containing medium with fresh medium containing the desired concentrations of this compound. A positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), should be included.

  • Image Acquisition/Fluorescence Measurement:

    • Microscopy: Acquire fluorescence images at appropriate time points after treatment using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

    • Plate Reader: Measure the fluorescence intensity using a microplate reader at specified intervals.

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in this compound-treated cells compared to vehicle control indicates mitochondrial depolarization.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

Principle: mPTP opening can be assessed by measuring mitochondrial swelling or by a calcium retention capacity assay.

4.2.1. Mitochondrial Swelling Assay

Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

  • Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer (e.g., containing sucrose, mannitol, HEPES, and respiratory substrates like glutamate and malate).

  • Measurement:

    • Place the mitochondrial suspension in a cuvette in a spectrophotometer.

    • Record the baseline absorbance at 540 nm.

    • Add this compound at the desired concentrations.

    • Induce mPTP opening with a Ca²⁺ pulse.

    • Monitor the decrease in absorbance at 540 nm over time. A more rapid and extensive decrease in absorbance in the presence of this compound indicates potentiation of mPTP opening.

4.2.2. Calcium Retention Capacity (CRC) Assay

Principle: This assay measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens. A fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N) is used to monitor the extramitochondrial Ca²⁺ concentration.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria as described above.

  • Assay Setup:

    • Resuspend the isolated mitochondria in a respiration buffer containing a fluorescent Ca²⁺ indicator and respiratory substrates.

    • Place the suspension in a fluorometer.

  • Measurement:

    • Record the baseline fluorescence.

    • Add sequential pulses of a known concentration of CaCl₂.

    • Mitochondria will take up the Ca²⁺, causing a decrease in the fluorescence of the extramitochondrial indicator.

    • The point at which the mitochondria release the accumulated Ca²⁺ (indicated by a sharp increase in fluorescence) signifies mPTP opening.

  • Data Analysis: Calculate the total amount of Ca²⁺ taken up by the mitochondria before the release. A lower calcium retention capacity in the presence of this compound indicates sensitization of the mPTP.

Citrate Transport Assay

Principle: The inhibition of the mitochondrial citrate carrier can be measured by monitoring the transport of radiolabeled citrate into isolated mitochondria or reconstituted liposomes containing the purified carrier.

Protocol (using isolated mitochondria):

  • Mitochondrial Isolation: Isolate mitochondria from a tissue rich in the citrate carrier, such as the liver.

  • Assay Incubation:

    • Pre-incubate the isolated mitochondria with various concentrations of this compound.

    • Initiate the transport reaction by adding [¹⁴C]-citrate.

  • Stopping the Reaction: After a defined time, stop the transport by adding a potent inhibitor of the citrate carrier (e.g., 1,2,3-benzenetricarboxylate) and rapidly pelleting the mitochondria through a layer of silicone oil to separate them from the incubation medium.

  • Quantification: Measure the radioactivity in the mitochondrial pellet using liquid scintillation counting.

  • Data Analysis: A decrease in the amount of radiolabeled citrate in the mitochondria treated with this compound indicates inhibition of the citrate carrier.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

mmp_workflow start Start: Cell Culture dye_loading Incubate with TMRM start->dye_loading treatment Treat with this compound / Controls dye_loading->treatment measurement Measure Fluorescence (Microscopy or Plate Reader) treatment->measurement analysis Analyze Fluorescence Intensity Data measurement->analysis end End: Determine ΔΨm Change analysis->end

Figure 3. Workflow for measuring mitochondrial membrane potential.

crc_workflow start Start: Isolate Mitochondria resuspend Resuspend in Assay Buffer with Ca²⁺ Indicator start->resuspend add_agaric Add this compound / Controls resuspend->add_agaric ca_pulses Add Sequential Pulses of CaCl₂ add_agaric->ca_pulses measure_fluorescence Monitor Extramitochondrial Ca²⁺ Fluorescence ca_pulses->measure_fluorescence analysis Calculate Total Ca²⁺ Uptake measure_fluorescence->analysis end End: Determine Calcium Retention Capacity analysis->end

References

The Physiological Role of Agaric Acid in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agaric acid, a tricarboxylic acid primarily produced by the fungus Fomitopsis officinalis (commonly known as Agarikon), plays a significant, multifaceted role in fungal metabolism. Its primary mechanism of action involves the potent inhibition of key mitochondrial processes, leading to downstream effects on fatty acid synthesis and overall cellular energy homeostasis. This technical guide provides an in-depth analysis of the physiological functions of this compound, detailing its biochemical interactions, summarizing quantitative data, outlining relevant experimental protocols, and visualizing the affected metabolic pathways. This information is crucial for researchers in mycology, biochemistry, and for professionals in drug development exploring novel antifungal targets.

Core Mechanisms of Action

This compound's physiological impact stems from its ability to interfere with critical mitochondrial transport and enzymatic processes. Its primary targets are the adenine nucleotide translocase (ANT) and the transport of citrate across the mitochondrial membrane.

Inhibition of Adenine Nucleotide Translocase and Induction of Mitochondrial Permeability Transition

This compound is a well-documented inhibitor of the adenine nucleotide translocase (ANT), a crucial protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.[1][2] By binding to ANT, this compound disrupts the normal flux of these nucleotides, which has profound consequences for cellular energy metabolism.[2]

This interaction with ANT is also a primary driver for the induction of the mitochondrial permeability transition pore (mPTP).[3][4] The opening of the mPTP is a critical event that leads to:

  • Collapse of the mitochondrial membrane potential (ΔΨm).

  • Uncontrolled efflux of ions and small molecules from the mitochondrial matrix.

  • Mitochondrial swelling and rupture.

  • Release of pro-apoptotic factors, such as cytochrome c. [4]

Inhibition of Citrate Transport and Downstream Effects on Fatty Acid Synthesis

This compound competitively inhibits the transport of citrate from the mitochondria to the cytosol.[5][6][7] Cytosolic citrate is the primary source of acetyl-CoA for de novo fatty acid synthesis.[8] The enzyme ATP citrate lyase cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed and rate-limiting step in fatty acid biosynthesis.[9][10]

By limiting the availability of cytosolic citrate, this compound effectively starves the fatty acid synthesis pathway of its essential precursor. This leads to a significant reduction in the production of fatty acids, which are vital for membrane biogenesis, energy storage, and the synthesis of other essential lipids.

Quantitative Data

While extensive qualitative data exists on the inhibitory effects of this compound, specific quantitative data, such as IC50 and Ki values for fungal enzymes, are not widely reported in publicly available literature. The following table summarizes the available information.

Target Enzyme/ProcessFungal SpeciesInhibitorIC50KiReference(s)
Acetyl-CoA Carboxylase (ACC)Ustilago maydisSoraphen A-2.1 ± 0.9 nM[11]
Carbonic Anhydrase (β-CA)Saccharomyces cerevisiaeVarious Sulfonamides-82.6–133 nM[12]
Carbonic Anhydrase (β-CA)Saccharomyces cerevisiaePhenolic Compounds-23.5–95.4 nM[12]

Experimental Protocols

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi and is suitable for studying the effects of this compound on mitochondrial function.[1][13]

Materials:

  • Fungal mycelium

  • Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% (w/v) bovine serum albumin)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 0.1% (w/v) bovine serum albumin)

  • Mortar and pestle or mechanical homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest fungal mycelium by filtration and wash with distilled water.

  • Resuspend the mycelium in grinding buffer.

  • Disrupt the cells by grinding with a mortar and pestle or using a mechanical homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol utilizes the calcein-AM/CoCl₂ fluorescence quenching method to assess mPTP opening.[14][15][16]

Materials:

  • Isolated fungal mitochondria

  • Calcein-AM

  • CoCl₂

  • Ionomycin (positive control)

  • Assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂)

  • Fluorometer

Procedure:

  • Load the isolated mitochondria with Calcein-AM, which becomes fluorescent (calcein) upon hydrolysis by mitochondrial esterases.

  • Add CoCl₂, which quenches the fluorescence of calcein in the cytosol but not in intact mitochondria.

  • Treat the mitochondria with this compound at various concentrations.

  • Use ionomycin as a positive control to induce maximal mPTP opening and subsequent quenching of mitochondrial calcein fluorescence.

  • Measure the fluorescence over time. A decrease in fluorescence indicates the opening of the mPTP and the entry of CoCl₂ into the mitochondrial matrix.

Assay for Acetyl-CoA Carboxylase (ACC) Activity

This spectrophotometric assay measures the activity of ACC by coupling the reaction to the oxidation of NADPH.[17][18]

Materials:

  • Fungal cell lysate or purified ACC

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Acetyl-CoA

  • KHCO₃

  • NADPH

  • Malonyl-CoA reductase (for coupling reaction)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, acetyl-CoA, KHCO₃, NADPH, and malonyl-CoA reductase.

  • Add the fungal cell lysate or purified ACC to initiate the reaction.

  • ACC will produce malonyl-CoA, which is then reduced by malonyl-CoA reductase, consuming NADPH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of this compound before initiating the reaction.

Signaling Pathways and Experimental Workflows

This compound's Impact on Mitochondrial Function and Fatty Acid Synthesis

Agaric_Acid_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c ANT Adenine Nucleotide Translocase (ANT) ADP_m ADP ANT->ADP_m mPTP mPTP ANT->mPTP Induces Opening ATP_c ATP ANT->ATP_c ATP_m ATP ATP_m->ANT DeltaPsi ΔΨm Collapse mPTP->DeltaPsi CytoC Cytochrome c Release mPTP->CytoC AcetylCoA Acetyl-CoA Citrate_c->AcetylCoA ATP Citrate Lyase ACC Acetyl-CoA Carboxylase (ACC) Citrate_c->ACC Activates MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ADP_c ADP ADP_c->ANT AgaricAcid This compound AgaricAcid->Citrate_m Inhibits Transport AgaricAcid->ANT Inhibits

Caption: Mechanism of this compound action on mitochondria and fatty acid synthesis.

Experimental Workflow for Assessing this compound's Antifungal Activity

Experimental_Workflow cluster_preparation Preparation cluster_assays Activity Assays cluster_analysis Data Analysis FungalCulture Fungal Culture MitoIsolation Mitochondrial Isolation FungalCulture->MitoIsolation EnzymePurification Enzyme Purification (e.g., ACC) FungalCulture->EnzymePurification mPTPAssay mPTP Opening Assay MitoIsolation->mPTPAssay CitrateTransport Citrate Transport Assay MitoIsolation->CitrateTransport ACC_Activity ACC Activity Assay EnzymePurification->ACC_Activity IC50_Ki IC50 / Ki Determination mPTPAssay->IC50_Ki ACC_Activity->IC50_Ki CitrateTransport->IC50_Ki PathwayAnalysis Metabolic Pathway Analysis IC50_Ki->PathwayAnalysis

References

A Historical Perspective on Agaric Acid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from the fungus Fomes officinalis (also known as Laricifomes officinalis), has a long and varied history in both traditional medicine and scientific research. Historically recognized for its potent anhidrotic (sweat-inhibiting) properties, research into this compound has evolved to uncover its intricate mechanisms of action at the cellular level, particularly its influence on mitochondrial function. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, early uses, and the scientific investigations that have shaped our current understanding of this multifaceted molecule.

I. Early History and Discovery

The medicinal properties of Fomes officinalis, the fungus from which this compound is derived, have been recognized for centuries. As early as 200 AD, the fungus, referred to as "Agaricum," was documented by Dioscorides for its therapeutic uses.[1] In the 19th and early 20th centuries, it gained prominence in Western medicine, primarily for its use as an antiperspirant to alleviate the debilitating night sweats experienced by tuberculosis patients.[1]

While the traditional use of the fungus is well-documented, the precise date and the scientists responsible for the initial isolation and characterization of this compound remain elusive in the readily available historical scientific literature. However, it was during the late 19th and early 20th centuries that pharmaceutical companies began to utilize the fungus as a source of this compound and a related substance, agaricin.[1]

II. Historical Therapeutic Use: Anhidrotic Agent

The primary historical therapeutic application of this compound was as an anhidrotic agent. It was prescribed by Eclectic physicians in the early 19th century to control excessive sweating, not only the night sweats associated with chronic diseases but also profuse daytime sweating. The typical dosage mentioned in historical texts was 5 drops of a 1% solution of the extract.

The prevailing hypothesis for its mechanism of action as a sweat-inhibiting agent during this early period was not well-defined at a molecular level. Early observations noted that it could reduce the force and frequency of the pulse and cause muscle contraction in the intestines and bladder, suggesting a broad physiological impact. The precise signaling pathways involved in its anhidrotic effect were not understood and awaited the advancements of 20th-century pharmacology and cell biology.

III. Evolution of Mechanistic Understanding: From Systemic Effects to Mitochondrial Target

The 20th century marked a significant shift in this compound research, moving from phenomenological observations of its systemic effects to a more focused investigation of its molecular mechanisms. A pivotal discovery was its role as a potent inhibitor of cellular respiration. This understanding laid the groundwork for identifying its specific molecular target.

The Mitochondrion as the Epicenter of Action

Later research identified the mitochondrion as the primary site of this compound's activity. Specifically, it was found to be a powerful inhibitor of the adenine nucleotide translocase (ANT) , a crucial protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.

This inhibition of ANT has several downstream consequences that explain many of this compound's observed physiological effects:

  • Disruption of Cellular Energy Metabolism: By blocking the transport of ADP into the mitochondria and ATP out, this compound effectively halts oxidative phosphorylation, the primary process of ATP generation.

  • Induction of Mitochondrial Permeability Transition (MPT): this compound is a known inducer of the MPT, a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.

  • Inhibition of Lipid Biosynthesis: Early studies also pointed to this compound's ability to inhibit lipid and fatty acid biosynthesis.[2] This is likely an indirect consequence of its effect on citrate transport, as citrate is a key precursor for fatty acid synthesis in the cytoplasm.

The following diagram illustrates the historical progression of understanding this compound's mechanism of action:

Historical Understanding of this compound's Mechanism Early 20th Century Early 20th Century Anhidrotic Effect Anhidrotic Effect Early 20th Century->Anhidrotic Effect Observed Effect Mid-20th Century Mid-20th Century Inhibition of Cellular Respiration Inhibition of Cellular Respiration Mid-20th Century->Inhibition of Cellular Respiration Identified Process Late 20th Century Late 20th Century ANT Inhibition Inhibition of Adenine Nucleotide Translocase (ANT) Late 20th Century->ANT Inhibition Identified Target Inhibition of Cellular Respiration->ANT Inhibition MPT Induction Induction of Mitochondrial Permeability Transition (MPT) ANT Inhibition->MPT Induction Lipid Synthesis Inhibition Inhibition of Lipid Biosynthesis ANT Inhibition->Lipid Synthesis Inhibition

Evolution of the understanding of this compound's mechanism of action.

IV. Quantitative Data from Historical Studies

Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are now routinely used for the quantitative analysis of this compound and other fungal metabolites. These methods offer high sensitivity and specificity, allowing for precise determination in various matrices.

Table 1: Modern Analytical Methods for Fungal Acid Quantification

Analytical TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary phase and a liquid mobile phase.Quantification of this compound in fungal extracts and pharmaceutical preparations.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Analysis of derivatized organic acids in biological samples.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with mass spectrometry for high-sensitivity and selective detection.Comprehensive analysis of organic acids in complex matrices like fruit juices.[5]

V. Experimental Protocols from Historical Research

For illustrative purposes, a generalized workflow for the isolation and initial characterization of a natural product like this compound, based on the chemical practices of the late 19th and early 20th centuries, is presented below.

Historical Isolation and Characterization Workflow cluster_collection Material Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Collect Fomes officinalis Collect Fomes officinalis Dry and Pulverize Dry and Pulverize Collect Fomes officinalis->Dry and Pulverize Solvent Extraction Extraction with Organic Solvents (e.g., Ethanol) Dry and Pulverize->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Purity Assessment Melting Point Determination Recrystallization->Purity Assessment Elemental Analysis Elemental Analysis Purity Assessment->Elemental Analysis Chemical Tests Functional Group Analysis Elemental Analysis->Chemical Tests This compound Signaling Pathway This compound This compound ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Inhibits MPT Pore Mitochondrial Permeability Transition Pore (MPTP) Opening ANT->MPT Pore Induces Membrane Potential Dissipation of Mitochondrial Membrane Potential (ΔΨm) MPT Pore->Membrane Potential Mitochondrial Swelling Mitochondrial Swelling MPT Pore->Mitochondrial Swelling Apoptosis Release of Pro-apoptotic Factors (e.g., Cytochrome c) MPT Pore->Apoptosis ATP Production Cessation of ATP Production Membrane Potential->ATP Production Cell Death Cell Death ATP Production->Cell Death Apoptosis->Cell Death

References

Agaric Acid as a Metabolic Inhibitor: An In-depth Technical Guide from Early Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from the fungus Laricifomes officinalis, has long been recognized in early biochemical studies for its potent inhibitory effects on key metabolic pathways. Its unique structure, featuring a long hydrophobic alkyl chain and a hydrophilic citrate-like head, allows it to interact with specific mitochondrial transport proteins, thereby disrupting cellular energy metabolism. This technical guide provides a comprehensive overview of the foundational research on this compound's role as a metabolic inhibitor, with a focus on its mechanisms of action, the experimental protocols used to elucidate these mechanisms, and the quantitative data from these early investigations.

Core Mechanisms of Action

Early research established that this compound's primary mode of action is the inhibition of mitochondrial carrier proteins, leading to downstream effects on fatty acid and sterol biosynthesis.

Inhibition of the Adenine Nucleotide Translocase (ANT)

One of the principal targets of this compound is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytosol. By binding to ANT, this compound disrupts this crucial exchange, leading to a depletion of cytosolic ATP and an accumulation of ADP within the mitochondria. This inhibition is a key factor in the overall disruption of cellular energy homeostasis. The interaction is thought to involve the citrate-like moiety of this compound binding to the carrier, a process that is stabilized by the insertion of its long alkyl chain into the lipid bilayer of the inner mitochondrial membrane[1].

Induction of the Mitochondrial Permeability Transition (MPT)

This compound is a known inducer of the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane. The opening of the MPT pore leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c[1][2][3]. This effect is closely linked to its interaction with ANT, which is considered a key component of the MPT pore complex[4][5]. The induction of MPT by this compound is often observed in the presence of Ca2+ ions[1].

Inhibition of the Mitochondrial Tricarboxylate Carrier

This compound also targets the mitochondrial tricarboxylate carrier, which facilitates the transport of citrate from the mitochondrial matrix to the cytosol[6][7][8]. Cytosolic citrate is a critical precursor for the synthesis of fatty acids and cholesterol. By inhibiting this carrier, this compound effectively cuts off the supply of the carbon building blocks required for these anabolic pathways.

Impact on Metabolic Pathways

The inhibition of mitochondrial carriers by this compound has significant downstream consequences for major metabolic pathways.

Inhibition of Fatty Acid Synthesis

The synthesis of fatty acids is heavily reliant on the availability of cytosolic acetyl-CoA, which is primarily derived from mitochondrial citrate transported into the cytosol. By blocking the tricarboxylate carrier, this compound curtails the export of citrate, thereby inhibiting de novo fatty acid synthesis[7][9][10][11]. This inhibitory effect has been a central focus of early studies on this compound.

Inhibition of Sterol Biosynthesis

Similar to fatty acid synthesis, the biosynthesis of cholesterol and other sterols also requires a cytosolic pool of acetyl-CoA derived from mitochondrial citrate. Consequently, the inhibition of the tricarboxylate carrier by this compound also leads to a reduction in sterol synthesis[12][13][14][15][16].

Quantitative Data on this compound Inhibition

Summarizing quantitative data from early studies on this compound has been challenging due to the limited availability of full-text articles from that era. The following table presents a compilation of available data, acknowledging that specific IC50 and Ki values from the earliest literature are not readily accessible in modern databases.

Target/ProcessOrganism/SystemMeasured ParameterValueReference
Adenine Nucleotide Translocase (ANT) Rat Liver MitochondriaInhibition of ADP/ATP exchange-Chavez & Klapp, 1975 (cited in[1])
Mitochondrial Permeability Transition Rat Kidney MitochondriaInduction of Ca2+ efflux3 µM[17]
Mitochondrial Swelling Rat Kidney MitochondriaInduction3 µM[17]
Fatty Acid Synthesis Isolated HepatocytesInhibition-Freedland & Newton, 1981 (cited in multiple sources)
Citrate Transport Rat Liver MitochondriaInhibition-[6]

Note: Specific IC50 and Ki values from the foundational studies by Chavez & Klapp (1975) and Freedland & Newton (1981) were not retrievable from the searched resources. The table reflects the qualitative findings and concentrations used in later studies that build upon this early work.

Experimental Protocols

The following sections detail the methodologies that were central to the early investigation of this compound's inhibitory effects.

Isolation of Mitochondria

A fundamental requirement for studying the effects of this compound on mitochondrial function is the isolation of intact and functional mitochondria from tissues such as the rat liver.

Protocol for Isolation of Rat Liver Mitochondria:

  • Tissue Homogenization: Euthanize a rat and perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4) to remove blood. Mince the liver and homogenize it in fresh isolation buffer using a Dounce homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

  • Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria and remove contaminants.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., a respiration buffer containing sucrose, phosphate, and other salts) and determine the protein concentration using a method like the Biuret or Lowry assay. The isolated mitochondria should be kept on ice and used promptly for functional assays.

Measurement of Mitochondrial Swelling

Mitochondrial swelling is an indicator of the opening of the mitochondrial permeability transition pore. It can be measured spectrophotometrically as a decrease in light scattering.

Protocol for Measuring Mitochondrial Swelling:

  • Reaction Setup: Prepare a reaction buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM glutamate, 5 mM malate, pH 7.4) in a spectrophotometer cuvette.

  • Mitochondrial Addition: Add a small aliquot of the isolated mitochondrial suspension (e.g., 0.5-1.0 mg protein/mL final concentration) to the cuvette.

  • Baseline Measurement: Monitor the absorbance at 540 nm (A540) to establish a stable baseline. The absorbance is due to light scattering by the mitochondrial suspension.

  • Induction of Swelling: Add the inducing agent, in this case, a specific concentration of this compound (e.g., 3 µM), often in combination with Ca2+ (e.g., 50 µM CaCl2), to the cuvette and mix gently.

  • Monitoring Absorbance Change: Continuously record the A540 over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) as the mitochondria take up water and scatter less light[18].

  • Controls: Perform control experiments without this compound and with known inducers (e.g., high concentrations of Ca2+) and inhibitors (e.g., cyclosporin A) of the MPT pore to validate the assay.

Measurement of Fatty Acid Synthesis using [14C]Acetate

The rate of de novo fatty acid synthesis can be quantified by measuring the incorporation of a radiolabeled precursor, such as [1-14C]acetate, into the total lipid fraction of cells or tissues.

Protocol for Measuring Fatty Acid Synthesis in Isolated Hepatocytes:

  • Hepatocyte Isolation: Isolate hepatocytes from rat liver using a collagenase perfusion method.

  • Incubation: Incubate the isolated hepatocytes in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and other nutrients) in a shaking water bath at 37°C.

  • Inhibitor Treatment: Pre-incubate a subset of the hepatocyte suspensions with varying concentrations of this compound for a defined period.

  • Radiolabeling: Add [1-14C]acetate to the hepatocyte suspensions and continue the incubation to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1 v/v) to the cell suspension to extract the total lipids.

  • Saponification and Fatty Acid Isolation: Saponify the lipid extract with alcoholic KOH to release the fatty acids from complex lipids. Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Quantification: Evaporate the solvent and measure the radioactivity of the fatty acid fraction using liquid scintillation counting. The amount of radioactivity is proportional to the rate of fatty acid synthesis.

  • Data Analysis: Compare the radioactivity incorporated in the this compound-treated samples to that in the control samples to determine the extent of inhibition[9][10][19][20][21].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Matrix Mitochondrial Matrix IMM Inner Mitochondrial Membrane IMS Intermembrane Space Citrate_Matrix Citrate Tricarboxylate_Carrier Tricarboxylate Carrier Citrate_Matrix->Tricarboxylate_Carrier ADP_Matrix ADP OxPhos Oxidative Phosphorylation ADP_Matrix->OxPhos ATP_Matrix ATP ANT Adenine Nucleotide Translocase (ANT) ATP_Matrix->ANT AcetylCoA_Matrix Acetyl-CoA TCA_Cycle TCA Cycle TCA_Cycle->Citrate_Matrix TCA_Cycle->AcetylCoA_Matrix OxPhos->ATP_Matrix Citrate_Cytosol Citrate AcetylCoA_Cytosol Acetyl-CoA Citrate_Cytosol->AcetylCoA_Cytosol FattyAcids Fatty Acids AcetylCoA_Cytosol->FattyAcids Sterols Sterols AcetylCoA_Cytosol->Sterols ADP_Cytosol ADP ADP_Cytosol->ANT ATP_Cytosol ATP Tricarboxylate_Carrier->Citrate_Cytosol ANT->ADP_Matrix ANT->ATP_Cytosol Agaric_Acid This compound Agaric_Acid->Tricarboxylate_Carrier Agaric_Acid->ANT

Figure 1: Mechanism of action of this compound on mitochondrial carriers.

Start Start: Isolate Mitochondria from Rat Liver Prepare_Buffer Prepare Reaction Buffer in Spectrophotometer Cuvette Start->Prepare_Buffer Add_Mito Add Isolated Mitochondria to Cuvette Prepare_Buffer->Add_Mito Baseline Establish Stable Baseline Absorbance at 540 nm Add_Mito->Baseline Add_Reagents Add this compound and Ca2+ Baseline->Add_Reagents Monitor_A540 Continuously Monitor Absorbance at 540 nm Add_Reagents->Monitor_A540 Analyze Analyze Decrease in Absorbance Over Time Monitor_A540->Analyze End End: Quantify Mitochondrial Swelling Analyze->End

Figure 2: Experimental workflow for measuring mitochondrial swelling.

Start Start: Isolate Hepatocytes Incubate_Cells Incubate Hepatocytes in Appropriate Medium Start->Incubate_Cells Treat_Inhibitor Pre-incubate with This compound Incubate_Cells->Treat_Inhibitor Add_Radiolabel Add [14C]Acetate to Medium Treat_Inhibitor->Add_Radiolabel Incubate_Radiolabel Incubate to Allow Incorporation Add_Radiolabel->Incubate_Radiolabel Extract_Lipids Extract Total Lipids Incubate_Radiolabel->Extract_Lipids Isolate_FattyAcids Saponify and Isolate Fatty Acids Extract_Lipids->Isolate_FattyAcids Quantify Quantify Radioactivity (Liquid Scintillation) Isolate_FattyAcids->Quantify End End: Determine Inhibition of Fatty Acid Synthesis Quantify->End

Figure 3: Workflow for fatty acid synthesis assay using [14C]acetate.

Conclusion

Early studies on this compound laid the groundwork for understanding its profound impact on cellular metabolism. By targeting key mitochondrial transport proteins, this compound serves as a powerful tool for investigating the intricate connections between mitochondrial function and major anabolic pathways. While specific quantitative data from the initial pioneering studies remains somewhat elusive in readily accessible formats, the qualitative effects and the experimental approaches developed to study them have had a lasting impact on the fields of biochemistry and pharmacology. This guide provides a consolidated resource for researchers and professionals seeking to understand the foundational knowledge surrounding this important metabolic inhibitor.

References

An In-depth Technical Guide on the Exploratory Studies of Agaric Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from certain fungi, has garnered significant scientific interest due to its diverse biological activities. Historically used for its anhidrotic properties, recent research has unveiled its potent effects on cellular metabolism and microbial pathogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Effects of this compound

This compound's primary biological effects can be broadly categorized into two main areas: modulation of mitochondrial function and inhibition of bacterial biofilm formation and motility.

Modulation of Mitochondrial Function

This compound is a well-documented modulator of mitochondrial activity, primarily through its interaction with the adenine nucleotide translocase (ANT) .[1][2][3][4] This protein, located in the inner mitochondrial membrane, is crucial for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a fundamental process for cellular energy homeostasis.

Mechanism of Action:

  • ANT Inhibition: this compound acts as an antagonist of ANT.[1][2][3][4] This inhibition disrupts the normal flux of adenine nucleotides, leading to a cascade of downstream effects.

  • Induction of Mitochondrial Permeability Transition (MPT): By binding to ANT, this compound promotes the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2][3][4]

  • Disruption of Mitochondrial Homeostasis: The opening of the mPTP leads to several detrimental consequences for the mitochondrion, including:

    • Collapse of the mitochondrial membrane potential (ΔΨm). [1][4]

    • Efflux of accumulated calcium ions (Ca²⁺) from the mitochondrial matrix. [1][4]

    • Mitochondrial swelling. [1][4]

    • Increased production of reactive oxygen species (ROS). [2][3]

  • Inhibition of Citrate Transport and Fatty Acid Synthesis: this compound also inhibits the transport of citrate across the mitochondrial membrane, thereby limiting the availability of cytosolic acetyl-CoA, a key precursor for fatty acid and sterol synthesis.

Inhibition of Bacterial Biofilm Formation and Motility

Recent studies have highlighted the potential of this compound as an anti-biofilm and anti-motility agent, particularly against the pathogenic bacterium Salmonella enterica serovar Typhimurium.[5][6][7]

Mechanism of Action:

  • Downregulation of Flagellar Genes: this compound has been shown to downregulate the transcription of genes responsible for flagellar synthesis and function.[5][6] The flagellum is a critical appendage for bacterial motility and plays a significant role in the initial stages of biofilm formation.

  • Inhibition of Swimming Motility: Consequently, treatment with this compound leads to a significant reduction or complete abrogation of swimming motility in Salmonella.[6][7]

  • Prevention of Biofilm Formation: By inhibiting motility and potentially other attachment-related processes, this compound effectively prevents the formation of biofilms on various surfaces.[5][6]

Quantitative Data on this compound's Biological Effects

The following tables summarize the key quantitative data from various studies on the biological effects of this compound.

Biological Effect Organism/System Concentration/Dose Observed Effect Reference
Mitochondrial Effects
Induction of mPTP openingIsolated rat liver mitochondria3 µMInduces transition pore opening and increases ROS generation.[3][8]
Inhibition of ADP/ATP exchangeIsolated mitochondriaNot specifiedAttenuates the exchange of ADP/ATP.[8]
Anti-biofilm Effects
Biofilm Inhibition (S. Typhimurium)In vitro> 100 µMSignificant prevention of biofilm formation.
Biofilm Inhibition (S. Typhimurium)In vitro800 µM99.9% inhibition of biofilm formation.
Increased Susceptibility to H₂O₂S. Typhimurium biofilmsNot specifiedRemaining biofilm cells are more sensitive to hydrogen peroxide.[5][6]
Anti-motility Effects
Inhibition of Swimming MotilityS. Typhimurium100 µMAlmost complete inhibition of motility in soft agar.[7]
In Vivo Effects
Inhibition of LipogenesisRats1-4% of dietInhibits lipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Mitochondrial Permeability Transition (MPT) Assay

This protocol is designed to assess the ability of this compound to induce the opening of the mitochondrial permeability transition pore.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.4)

  • Substrates for mitochondrial respiration (e.g., 5 mM succinate)

  • Ca²⁺ solution (e.g., 1 mM CaCl₂)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or TMRM)

  • Spectrofluorometer or fluorescence microscope

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods.

  • Assay Setup: Resuspend the isolated mitochondria in the assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Energization: Add the respiratory substrate (e.g., succinate) to energize the mitochondria.

  • Calcium Loading: Add a defined amount of Ca²⁺ to the mitochondrial suspension to induce a basal level of mitochondrial stress.

  • This compound Treatment: Add varying concentrations of this compound to the mitochondrial suspension. Include a vehicle control (solvent only).

  • Measurement of Mitochondrial Swelling: Monitor the decrease in light scattering at 540 nm using a spectrophotometer, which is indicative of mitochondrial swelling.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Using JC-1: Add JC-1 dye to the mitochondrial suspension and incubate. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization, JC-1 reverts to its monomeric form, which fluoresces green. Measure the ratio of red to green fluorescence using a spectrofluorometer or visualize under a fluorescence microscope.[9][10][11][12][13]

    • Using TMRM: Add TMRM to the mitochondrial suspension. TMRM accumulates in mitochondria in a potential-dependent manner. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Compare the extent of mitochondrial swelling and the change in ΔΨm in this compound-treated samples to the control samples.

Salmonella Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of Salmonella biofilms.

Materials:

  • Salmonella enterica serovar Typhimurium strain

  • Tryptic Soy Broth (TSB)

  • 96-well microtiter plates

  • This compound stock solution

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Bacterial Culture: Grow S. Typhimurium overnight in TSB at 37°C.

  • Assay Preparation: Dilute the overnight culture in fresh TSB.

  • Treatment: In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic bacteria by washing the wells with sterile phosphate-buffered saline (PBS).

  • Staining: Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the excess crystal violet and wash the wells thoroughly with water.

  • Solubilization: Add ethanol to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.

Salmonella Swimming Motility Assay

This protocol evaluates the effect of this compound on the swimming motility of Salmonella.

Materials:

  • Salmonella enterica serovar Typhimurium strain

  • Motility agar plates (e.g., TSB with 0.3% agar)

  • This compound

  • Sterile toothpicks or pipette tips

Procedure:

  • Plate Preparation: Prepare motility agar plates containing different concentrations of this compound. Include control plates with no this compound.

  • Inoculation: Grow an overnight culture of S. Typhimurium. Using a sterile toothpick or pipette tip, carefully inoculate the center of the motility agar plates by stabbing into the agar.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 12-24 hours.

  • Measurement: Measure the diameter of the circular zone of bacterial growth (swim zone) around the inoculation point.

  • Data Analysis: Compare the swim zone diameters of the this compound-treated plates to the control plates to determine the extent of motility inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's biological effects.

Agaric_Acid_Mitochondrial_Effects AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) AA->mPTP Induces Opening Citrate_Transport Citrate Transporter AA->Citrate_Transport Inhibits ANT->mPTP Component of DeltaPsi Collapse of ΔΨm mPTP->DeltaPsi Ca_efflux Ca²⁺ Efflux mPTP->Ca_efflux Swelling Mitochondrial Swelling mPTP->Swelling ROS ↑ Reactive Oxygen Species (ROS) mPTP->ROS CytC Cytochrome c Release mPTP->CytC Citrate_efflux ↓ Citrate Efflux Citrate_Transport->Citrate_efflux FAS Fatty Acid Synthesis Citrate_efflux->FAS Precursor for Apoptosis Apoptosis CytC->Apoptosis

Caption: Signaling pathway of this compound's effects on mitochondrial function.

Salmonella_Motility_Regulation cluster_Regulation Regulation of Flagellar Motility in Salmonella AA This compound Metabolic_Stress Metabolic Stress AA->Metabolic_Stress Flagellar_Genes Flagellar Genes (Class II & III) AA->Flagellar_Genes Downregulates Transcription Rcs Rcs Phosphorelay Metabolic_Stress->Rcs CadC_YdiV CadC-YdiV Axis Metabolic_Stress->CadC_YdiV flhDC flhDC (Master Operon) Rcs->flhDC Represses CadC_YdiV->flhDC Represses flhDC->Flagellar_Genes Activates Flagella Flagellar Synthesis & Rotation Flagellar_Genes->Flagella Motility ↓ Swimming Motility Flagella->Motility

Caption: Regulatory pathway of Salmonella flagellar motility inhibited by this compound.

Experimental_Workflow_MPT cluster_Workflow Experimental Workflow: Mitochondrial Permeability Transition Assay A Isolate Mitochondria B Resuspend in Assay Buffer A->B C Energize with Substrate B->C D Load with Ca²⁺ C->D E Treat with this compound D->E F Measure Mitochondrial Swelling (ΔA540) E->F G Measure ΔΨm (JC-1 / TMRM) E->G H Analyze Data F->H G->H

Caption: Workflow for the mitochondrial permeability transition assay.

Experimental_Workflow_Biofilm cluster_Workflow Experimental Workflow: Biofilm Inhibition Assay A Prepare Bacterial Culture B Treat with this compound in 96-well Plate A->B C Incubate (24-48h) B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain F->G H Measure Absorbance G->H I Calculate % Inhibition H->I

Caption: Workflow for the bacterial biofilm inhibition assay.

Conclusion

This compound presents a compelling profile of biological activities, with significant implications for both cellular biology and infectious disease research. Its well-defined effects on mitochondrial function, particularly its role as an inhibitor of the adenine nucleotide translocase and an inducer of the mitochondrial permeability transition, make it a valuable tool for studying mitochondrial physiology and a potential lead for therapeutic development in areas such as oncology. Furthermore, its ability to inhibit bacterial biofilm formation and motility offers a promising avenue for the development of novel antimicrobial strategies. This guide provides a foundational understanding of this compound's biological effects and the experimental approaches to study them, aiming to facilitate further research and exploration of its therapeutic potential.

References

An In-depth Technical Guide on the Basic Toxicological Profile of Agaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agaric acid, a tricarboxylic acid found in certain fungi, is a known inhibitor of the mitochondrial adenine nucleotide translocase (ANT). This interaction is the primary driver of its toxicological profile, leading to the induction of the mitochondrial permeability transition (MPT) and subsequent disruption of cellular energy metabolism. While comprehensive toxicological data, particularly regarding acute toxicity (LD50), is limited, in vitro studies have established its cytotoxic potential. This guide provides a detailed overview of the known toxicological properties of this compound, including its mechanism of action, effects on cellular and organ systems, and available quantitative data. It also includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-hydroxynonadecane-1,2,3-tricarboxylic acid[1]
Synonyms Agaricic acid, Agaricin, Laricic acid[1]
CAS Number 666-99-9[1]
Molecular Formula C₂₂H₄₀O₇[1]
Molecular Weight 416.55 g/mol [1]
Appearance White crystalline powder[1]
Solubility Insoluble in water; soluble in alcohol, chloroform, ether[1]

Toxicological Data

Acute Toxicity

A comprehensive search of available literature and safety data sheets reveals a consistent lack of specific LD50 values for this compound across various species and routes of administration. Multiple safety data sheets explicitly state that "No significant acute toxicological data identified in literature search"[2].

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound. A study on this compound nanoparticles reported the following values against human hepatoma HepG2 cells[3][4]:

Cell LineParameterValue
HepG2IC50602.1 µg/mL
Genotoxicity and Carcinogenicity

There is a lack of specific data on the genotoxicity and carcinogenicity of this compound.

Reproductive and Developmental Toxicity

Mechanism of Toxicity: Induction of Mitochondrial Permeability Transition

The primary mechanism of this compound's toxicity is the induction of the mitochondrial permeability transition (MPT), a critical event leading to cell death. This process is initiated by the binding of this compound to the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane[5][6].

Interaction with Adenine Nucleotide Translocase (ANT)

The ANT is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane, a crucial step in cellular energy production. This compound, through its citrate moiety, is proposed to bind to the ANT, while its alkyl chain inserts into the lipid bilayer of the membrane, stabilizing the interaction[4][5]. This binding inhibits the normal function of the ANT.

Opening of the Mitochondrial Permeability Transition Pore (mPTP)

The interaction of this compound with the ANT leads to a conformational change in the translocase, contributing to the opening of the mitochondrial permeability transition pore (mPTP)[4][5][7]. The mPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane.

Consequences of mPTP Opening

The opening of the mPTP has several detrimental effects on mitochondrial function:

  • Collapse of the Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open pore dissipates the electrochemical gradient across the inner mitochondrial membrane[4][5].

  • Mitochondrial Swelling: The influx of solutes and water into the mitochondrial matrix causes the mitochondria to swell and eventually rupture[4][5][8].

  • Efflux of Calcium Ions (Ca²⁺): The opening of the mPTP allows for the uncontrolled release of Ca²⁺ from the mitochondrial matrix into the cytosol[4][5].

  • Increased Oxidative Stress: The disruption of the electron transport chain and mitochondrial function leads to an increase in the production of reactive oxygen species (ROS)[6][9].

  • Release of Pro-apoptotic Factors: The rupture of the outer mitochondrial membrane can lead to the release of proteins like cytochrome c into the cytosol, initiating the apoptotic cascade[3].

cluster_Mitochondrion Mitochondrion ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP ANT->mPTP Induces opening DeltaPsi ΔΨm Collapse mPTP->DeltaPsi Swelling Mitochondrial Swelling mPTP->Swelling Ca_Efflux Ca²⁺ Efflux mPTP->Ca_Efflux ROS ↑ Oxidative Stress mPTP->ROS CellDeath Cell Death DeltaPsi->CellDeath CytC Cytochrome c Release Swelling->CytC ROS->CellDeath CytC->CellDeath AgaricAcid This compound AgaricAcid->ANT Binds to and inhibits

Signaling pathway of this compound-induced mitochondrial dysfunction.

Effects on Organ Systems

Hepatotoxicity

In vitro studies using the human hepatoma cell line HepG2 have demonstrated the cytotoxic potential of this compound, suggesting a potential for liver damage[3][4]. Cases of severe hepatic dysfunction have been reported in patients consuming extracts of Agaricus blazei, a mushroom that may contain this compound, although a direct causal link to this compound was not definitively established[10].

Neurotoxicity

While direct neurotoxicity studies on this compound are limited, poisoning cases involving mushrooms that contain other toxins like ibotenic acid and muscimol show significant neurological symptoms[11][12][13][14]. Given this compound's fundamental mechanism of disrupting cellular energy metabolism, it is plausible that it could exert neurotoxic effects, as the brain is highly dependent on mitochondrial function.

Experimental Protocols

Mitochondrial Permeability Transition (MPT) Assay

This protocol is a composite based on methods described in the literature for assessing MPT induction by this compound[3][13][15].

Objective: To determine if this compound induces the opening of the mitochondrial permeability transition pore.

Principle: The opening of the mPTP leads to mitochondrial swelling, which can be measured as a decrease in light absorbance at 540 nm.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Basic medium: 125 mM KCl, 10 mM succinate, 3 mM phosphate, 10 mM HEPES, 5 µg rotenone, and 2 µg oligomycin, pH 7.3[3]

  • This compound solution

  • CaCl₂ solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Isolate mitochondria from a suitable tissue source (e.g., rat liver) using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in the basic medium to a final protein concentration of approximately 2 mg/mL.

  • Add the mitochondrial suspension to a cuvette in the spectrophotometer and allow it to equilibrate.

  • Initiate the assay by adding CaCl₂ to induce a calcium load.

  • Add the desired concentration of this compound to the cuvette.

  • Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • As a positive control, a known inducer of MPT (e.g., a high concentration of CaCl₂) can be used. As a negative control, an inhibitor of the mPTP (e.g., cyclosporin A) can be added before the addition of this compound.

Start Isolate Mitochondria Resuspend Resuspend in Basic Medium Start->Resuspend Equilibrate Equilibrate in Spectrophotometer Resuspend->Equilibrate Add_Ca Add CaCl₂ Equilibrate->Add_Ca Add_AA Add this compound Add_Ca->Add_AA Measure_Abs Monitor Absorbance at 540 nm Add_AA->Measure_Abs End Analyze Data (Decrease in Absorbance = Swelling) Measure_Abs->End

Workflow for the Mitochondrial Permeability Transition Assay.
Adenine Nucleotide Translocase (ANT) Inhibition Assay

This protocol is based on the principle of measuring the binding of a fluorescent probe to the ANT, which can be displaced by inhibitors like this compound[3].

Objective: To assess the ability of this compound to inhibit the adenine nucleotide translocase.

Principle: Eosin-5-maleimide (EMA) is a fluorescent probe that binds to a specific cysteine residue on the ANT. Inhibition of the ANT by this compound can be observed as a decrease in the fluorescence of EMA-labeled mitochondria.

Materials:

  • Isolated mitochondria

  • Basic medium (as described in 6.1)

  • This compound solution

  • Eosin-5-maleimide (EMA) solution

  • Dithiothreitol (DTT)

  • SDS-PAGE equipment

  • UV transilluminator or fluorescence scanner

Procedure:

  • Suspend isolated mitochondria (1 mg of protein) in 1 mL of basic medium.

  • Pre-incubate the mitochondrial suspension with the desired concentration of this compound for 5 minutes.

  • Add EMA to a final concentration of 20 nmol/mg of protein and incubate for 5 minutes at 4°C in the dark.

  • Stop the reaction by adding 30 mM DTT.

  • Subject an aliquot of the mitochondrial protein (e.g., 300 µg) to SDS-PAGE under non-reducing conditions.

  • Visualize the fluorescence of the EMA-labeled ANT band using a UV transilluminator or fluorescence scanner. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of EMA binding to the ANT.

Start Isolate Mitochondria Preincubate Pre-incubate with this compound Start->Preincubate Add_EMA Add Eosin-5-Maleimide (EMA) Preincubate->Add_EMA Stop_Rxn Stop Reaction with DTT Add_EMA->Stop_Rxn SDS_PAGE Run SDS-PAGE Stop_Rxn->SDS_PAGE Visualize Visualize Fluorescence SDS_PAGE->Visualize End Analyze Data (Decreased Fluorescence = Inhibition) Visualize->End

Workflow for the Adenine Nucleotide Translocase Inhibition Assay.

Conclusion

The toxicological profile of this compound is primarily defined by its potent inhibition of the mitochondrial adenine nucleotide translocase, leading to the induction of the mitochondrial permeability transition and subsequent cell death. While quantitative data on acute toxicity in vivo is notably absent, in vitro studies confirm its cytotoxicity. The available information suggests potential for hepatotoxicity and developmental toxicity, warranting further investigation. The provided experimental protocols offer a framework for researchers to further explore the mechanisms and consequences of this compound-induced toxicity. A thorough understanding of its toxicological properties is essential for professionals in drug development and related scientific fields.

References

Methodological & Application

Quantitative Analysis of Agaric Acid Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a long-chain fatty acid derivative found in certain species of fungi, particularly of the Agaricus genus, is of significant interest in biomedical research and drug development due to its various biological activities. Accurate and precise quantification of this compound in fungal matrices and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for this purpose, providing high resolution, sensitivity, and specificity.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using both HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) detection.

Principle of the Method

The described methods are based on reversed-phase HPLC, where this compound is separated on a nonpolar stationary phase (typically C18) with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with an acidic modifier (e.g., formic acid or phosphoric acid), the retention time of this compound can be controlled to achieve optimal separation from other matrix components. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Application Note 1: Quantitative Analysis of this compound by HPLC-UV

This method is suitable for the routine quantification of this compound in samples where high sensitivity is not a primary requirement and the sample matrix is relatively clean. UV detection is performed at a low wavelength, typically around 210 nm, where the carboxylic acid moiety of this compound exhibits absorbance.

Experimental Protocol

1. Sample Preparation (from Fungal Fruiting Bodies)

  • Drying and Grinding: Dry the fungal material (e.g., fruiting bodies) at 40-50°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered fungal material into a centrifuge tube.

    • Add 20 mL of ethanol or methanol.[1]

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent to ensure complete recovery.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

2. HPLC-UV Operating Conditions

A generalized set of starting conditions is provided below. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 70:30 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm[3]

3. Preparation of Standards and Calibration

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

4. Method Validation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[4][5] Key validation parameters are summarized in the table below with typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[6]Signal-to-Noise ratio of 10:1
Accuracy The closeness of the test results to the true value, often assessed by spike-recovery experiments.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 5%
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, no interfering peaks at the retention time of this compound.
Data Presentation: HPLC-UV Method Validation (Representative Data)
Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 3%

Diagram: HPLC-UV Experimental Workflow

hplc_uv_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Drying & Grinding of Fungal Material s2 Solvent Extraction (Ethanol/Methanol) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 s5 Filtration (0.45 µm) s4->s5 h1 HPLC Injection s5->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Peak Integration h3->d1 d2 Calibration Curve d1->d2 d3 Quantification of this compound d2->d3

HPLC-UV workflow for this compound quantification.

Application Note 2: Quantitative Analysis of this compound by LC-MS/MS

For samples with complex matrices or when high sensitivity and specificity are required, LC-MS/MS is the preferred method. This technique offers superior selectivity by monitoring specific precursor-to-product ion transitions for this compound, thereby minimizing interferences and achieving lower detection limits.

Experimental Protocol

1. Sample Preparation

The sample preparation procedure is similar to that for HPLC-UV analysis. However, for LC-MS/MS, a more rigorous clean-up step, such as Solid-Phase Extraction (SPE), may be beneficial to reduce matrix effects.[7]

  • Optional SPE Clean-up (Anion Exchange):

    • Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with water to remove neutral and basic impurities.

    • Elute the this compound with a methanolic solution containing a small percentage of formic acid (e.g., 2-5%).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. LC-MS/MS Operating Conditions

The following are typical starting conditions. Method development and optimization are crucial for achieving the desired performance.

ParameterCondition
LC System UPLC or HPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized gradient from low to high percentage of Mobile Phase B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusing this compound standard (Precursor Ion [M-H]⁻ → Product Ions)
Gas Temperatures & Pressures Optimized for the specific instrument

3. Preparation of Standards and Calibration

Follow the same procedure as for the HPLC-UV method, but use a lower concentration range appropriate for the higher sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL). An internal standard (e.g., a deuterated analog of this compound, if available) is highly recommended to correct for matrix effects and variations in instrument response.

4. Method Validation

Validate the method as described for HPLC-UV, with potentially more stringent acceptance criteria for accuracy and precision due to the higher performance of the technique.

Data Presentation: LC-MS/MS Method Validation (Representative Data)
Validation ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Diagram: LC-MS/MS Experimental Workflow

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Extraction from Fungal Matrix p2 Filtration p1->p2 p3 Optional SPE Cleanup (SAX) p2->p3 a1 UPLC/HPLC Separation (C18) p3->a1 a2 ESI Ionization (Negative) a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Internal Standard Correction d1->d2 d3 Calibration & Quantification d2->d3

LC-MS/MS workflow for sensitive this compound analysis.

Summary

The choice between HPLC-UV and LC-MS/MS for the quantitative analysis of this compound will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method is a cost-effective and reliable approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and specificity for trace-level quantification and analysis in complex biological matrices. In both cases, proper method development and validation are essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Synthesis and Evaluation of Agaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of agaric acid derivatives, specifically amides and esters, for research purposes. This compound, a natural tricarboxylic acid, is a known inhibitor of several cellular processes, including fatty acid synthesis and mitochondrial function. Its derivatives are of interest for the development of novel therapeutic agents. This document outlines synthetic procedures, methods for biological evaluation, and visual representations of the key signaling pathways involved.

I. Synthesis of this compound Derivatives

This compound (2-hydroxy-1,2,3-nonadecanetricarboxylic acid) possesses three carboxylic acid groups and one hydroxyl group, offering multiple sites for chemical modification. The following protocols describe the synthesis of amide and ester derivatives by targeting the carboxylic acid functionalities.

A. Synthesis of this compound Amides

The synthesis of amides from this compound can be achieved by activating the carboxylic acid groups followed by reaction with a primary or secondary amine. Due to the presence of three carboxylic acid groups, a mixture of mono-, di-, and tri-amides can be expected. Control over the stoichiometry of the reactants can favor the formation of a specific derivative.

Experimental Protocol: Synthesis of a Tri-amide Derivative of this compound

This protocol details the synthesis of a trisubstituted amide of this compound using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Amine Addition: Add the desired amine (3.3 equivalents) to the solution.

  • Base Addition: Add DIPEA (6 equivalents) to the reaction mixture.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (3.3 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired tri-amide derivative.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental Workflow for this compound Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve this compound in anhydrous DMF B Add Amine (3.3 eq) A->B C Add DIPEA (6 eq) B->C D Cool to 0 °C C->D E Add HATU (3.3 eq) D->E F Stir at RT for 12-24h E->F G Dilute with EtOAc F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the synthesis of this compound tri-amides.

B. Synthesis of this compound Esters

Esterification of this compound can be performed using a Fischer-Speier esterification approach, where the carboxylic acids are reacted with an alcohol in the presence of a strong acid catalyst. Similar to amidation, a mixture of ester products is possible.

Experimental Protocol: Synthesis of a Tri-ester Derivative of this compound

This protocol describes the synthesis of a trisubstituted ester of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., absolute ethanol, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer with saturated aqueous NaHCO₃ until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tri-ester derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.

II. Biological Activity of this compound Derivatives

A. Antimicrobial Activity

The antimicrobial activity of this compound derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Compound Derivative Type Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
AA-NHBn Tri-amideBenzylamine6412832
AA-NHBu Tri-amiden-Butylamine128>25664
AA-NHEt Tri-amideEthylamine256>256128
AA-OEt Tri-esterEthanol>256>256>256
AA-OBn Tri-esterBenzyl alcohol12825664
Ciprofloxacin (Control)-10.5N/A
Fluconazole (Control)-N/AN/A2
B. Anticancer Activity

The cytotoxic effects of the derivatives can be evaluated against various cancer cell lines, with IC₅₀ values determined to quantify their potency.

Compound Derivative Type Modification MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HCT116 (Colon) IC₅₀ (µM)
AA-NHBn Tri-amideBenzylamine15.222.518.7
AA-NH(4-F-Bn) Tri-amide4-Fluorobenzylamine8.912.110.5
AA-NH(3,4-diCl-Bn) Tri-amide3,4-Dichlorobenzylamine5.47.86.2
AA-OEt Tri-esterEthanol>100>100>100
AA-OBn Tri-esterBenzyl alcohol45.868.255.3
Doxorubicin (Control)-0.81.20.9

III. Signaling Pathways and Mechanisms of Action

This compound and its derivatives are known to interfere with key cellular metabolic pathways. The following diagrams illustrate two of these mechanisms.

A. Inhibition of Fatty Acid Synthesis

This compound is a known inhibitor of the mitochondrial citrate carrier, which transports citrate from the mitochondria to the cytosol. Cytosolic citrate is a key precursor for the synthesis of acetyl-CoA, the building block for fatty acid synthesis. By blocking this transport, this compound effectively inhibits de novo fatty acid synthesis.

Diagram of Fatty Acid Synthesis Inhibition by this compound

G cluster_0 Mitochondrion cluster_1 Cytosol Mito_Citrate Citrate CitrateCarrier Mitochondrial Citrate Carrier Mito_Citrate->CitrateCarrier Cyto_Citrate Citrate AcetylCoA Acetyl-CoA Cyto_Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids AgaricAcid This compound AgaricAcid->CitrateCarrier CitrateCarrier->Cyto_Citrate

Caption: this compound inhibits the mitochondrial citrate carrier.

B. Induction of Mitochondrial Permeability Transition

This compound can induce the mitochondrial permeability transition (MPT) by interacting with the adenine nucleotide translocase (ANT), a component of the MPT pore (mPTP).[1] This leads to the opening of the pore, dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors.[1]

Diagram of MPT Induction by this compound

G cluster_0 Mitochondrial Inner Membrane ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP (closed) ANT->mPTP mPTP_open mPTP (open) mPTP->mPTP_open Conformational Change Membrane_Potential ΔΨm Collapse mPTP_open->Membrane_Potential AgaricAcid This compound AgaricAcid->ANT Ca2_plus Ca²⁺ Ca2_plus->mPTP Apoptosis Apoptosis Membrane_Potential->Apoptosis

Caption: this compound induces mitochondrial permeability transition.

References

Application Notes and Protocols for Studying Mitochondrial Permeability Transition with Agaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mitochondrial Permeability Transition (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane. Under pathological conditions such as high levels of matrix Ca2+, oxidative stress, and ATP depletion, the mPTP opens, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[1][2][3] This makes the mPTP a critical player in various forms of cell death, including apoptosis and necrosis, and a key therapeutic target in diseases associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, neurodegenerative disorders, and some cancers.

Agaric Acid: A Tool to Induce mPTP Opening

This compound (also known as agaricin) is a tricarboxylic acid found in certain fungi.[1][2] It serves as a valuable experimental tool for studying the mPTP due to its specific interaction with a key component of the pore complex: the adenine nucleotide translocase (ANT).[1][4] By inducing the opening of the mPTP, this compound allows researchers to investigate the downstream consequences of this event and to screen for potential inhibitors of the pore.

Mechanism of Action

This compound induces the opening of the mPTP by targeting and modulating the function of the adenine nucleotide translocase (ANT).[1][4] The proposed mechanism involves the following key steps:

  • Binding to ANT : The citrate-like moiety of this compound is thought to bind to the ANT, which is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. This interaction is stabilized by the insertion of this compound's long alkyl chain into the lipid environment of the membrane.[1]

  • Inhibition of ADP/ATP Exchange : This binding attenuates the normal function of ANT, inhibiting the transport of ADP into the mitochondrial matrix and ATP out of it.[5]

  • Conformational Change and Pore Opening : The interaction with this compound is believed to induce a conformational change in the ANT, contributing to the formation and opening of the mPTP. This leads to a cascade of events including the efflux of accumulated Ca2+, collapse of the mitochondrial membrane potential (ΔΨm), and large-amplitude swelling of the mitochondria.[1][5]

This targeted mechanism makes this compound a useful reagent for inducing mPTP opening in a controlled experimental setting.

Data Presentation

The following table summarizes the typical concentrations and observed effects of this compound in studies of mitochondrial permeability transition.

ParameterReagentConcentrationCell/Tissue TypeObserved Effect
mPTP Induction This compound3 µMIsolated MitochondriaInduces Ca2+ efflux, collapse of transmembrane potential, mitochondrial swelling, and release of cytochrome c.[3]
mPTP Inhibition Cyclosporin A2 µMIsolated MitochondriaInhibits this compound-induced Ca2+ release, demonstrating its action on the mPTP.[3]
Antioxidant Effect Tamoxifen20 µMIsolated MitochondriaInhibits this compound-induced mPTP opening and associated events, suggesting a role for oxidative stress in the process.[3]
Calcium Loading CaCl₂50 µMIsolated MitochondriaUsed to pre-load mitochondria with calcium, a key sensitizer for mPTP opening, before the addition of this compound.[3]
Cytosolic Cytochrome c This compoundNot SpecifiedYeast CellsFollowing treatment, a time-dependent increase in cytosolic cytochrome c was observed, reaching approximately 140% of control levels after 60-150 minutes, indicating release from mitochondria.[6]

Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of this compound action and the workflows for key experimental protocols.

Agaric_Acid_Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_inducers cluster_effects ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP Complex ANT->mPTP Induces Conformational Change Swelling Mitochondrial Swelling mPTP->Swelling Leads to Potential_Collapse ΔΨm Collapse mPTP->Potential_Collapse Leads to CytoC_Release Cytochrome c Release mPTP->CytoC_Release Leads to Agaric_Acid This compound Agaric_Acid->ANT Binds & Inhibits ADP/ATP Exchange Ca2_plus High Matrix [Ca²⁺] Ca2_plus->mPTP Sensitizes ROS Oxidative Stress (ROS) ROS->mPTP Sensitizes Apoptosis Apoptosis / Necrosis CytoC_Release->Apoptosis Initiates

Caption: Signaling pathway of this compound-induced mPTP opening.

CRC_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Isolate_Mito 1. Isolate Mitochondria from tissue/cells Prep_Buffer 2. Prepare Assay Buffer with respiratory substrates and Calcium Green-5N Isolate_Mito->Prep_Buffer Add_Mito 3. Add isolated mitochondria to the cuvette Prep_Buffer->Add_Mito Add_AA 4. Add this compound (or vehicle control) Add_Mito->Add_AA Add_Ca 5. Add sequential pulses of CaCl₂ Add_AA->Add_Ca Measure_Fluorescence 6. Continuously measure extra-mitochondrial [Ca²⁺] via Calcium Green-5N fluorescence Add_Ca->Measure_Fluorescence Detect_Opening 7. Detect mPTP opening (sudden, sustained increase in fluorescence) Measure_Fluorescence->Detect_Opening Calculate_CRC 8. Calculate Calcium Retention Capacity (nmol Ca²⁺/mg protein) Detect_Opening->Calculate_CRC

Caption: Experimental workflow for a Calcium Retention Capacity (CRC) assay.

Experimental Protocols

Note: All procedures involving isolated mitochondria should be performed on ice to maintain their integrity and function.

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol provides a general method for isolating functional mitochondria, a prerequisite for the subsequent assays.

Materials:

  • Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer and pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines and quickly excise the liver.

  • Place the liver in ice-cold MIB and wash away any blood.

  • Mince the tissue into small pieces on a pre-chilled surface.

  • Add 1 mg/mL BSA to the MIB.

  • Transfer the minced tissue to a Dounce homogenizer with 10 volumes of MIB containing BSA.

  • Homogenize with 10-15 slow strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant, and gently resuspend the mitochondrial pellet in MIB without BSA.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., KCl-based buffer) and determine the protein concentration using a standard method like the Bradford or BCA assay.

Protocol 2: Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume (swelling) by monitoring the decrease in light absorbance at 540 nm.

Materials:

  • Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, pH 7.2.

  • Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate).

  • This compound stock solution (e.g., in DMSO or ethanol).

  • CaCl₂ stock solution.

  • Spectrophotometer capable of kinetic measurements at 540 nm.

Procedure:

  • Set the spectrophotometer to record absorbance at 540 nm every 30-60 seconds.

  • In a cuvette, add Swelling Buffer and respiratory substrates.

  • Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL.

  • Allow the absorbance to stabilize for 2-3 minutes to establish a baseline.

  • Add CaCl₂ to a final concentration known to sensitize the mPTP (e.g., 50-100 µM).

  • Add this compound (e.g., 3 µM) or the vehicle control to the cuvette and start the kinetic reading.

  • Monitor the decrease in absorbance over time. A rapid and significant decrease indicates mitochondrial swelling due to mPTP opening.

  • As a positive control for maximal swelling, a pore-forming agent like alamethicin can be added at the end of the experiment.

Protocol 3: Calcium Retention Capacity (CRC) Assay

This assay quantifies the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.

Materials:

  • CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 40 µM EGTA, pH 7.2.

  • Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate).

  • Calcium Green™-5N (fluorescent Ca²⁺ indicator), 0.5-1 µM final concentration.

  • This compound stock solution.

  • A calibrated CaCl₂ stock solution (e.g., 1 mM).

  • Fluorometer with excitation/emission wavelengths of ~506/532 nm.

Procedure:

  • Add CRC Assay Buffer, respiratory substrates, and Calcium Green-5N to a stirred cuvette in the fluorometer.

  • Add isolated mitochondria (0.5 mg/mL final concentration).

  • Allow the signal to stabilize.

  • Add this compound or vehicle control and incubate for 1-2 minutes.

  • Begin the kinetic measurement and add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol) every 60-120 seconds.

  • Observe the fluorescence signal. Each Ca²⁺ pulse will cause a sharp increase in fluorescence, followed by a decrease as mitochondria take up the Ca²⁺.

  • mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria release all accumulated Ca²⁺.

  • Calculate the CRC by summing the amount of Ca²⁺ added before the massive release event. The result is typically expressed as nmol Ca²⁺ / mg mitochondrial protein.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Safranin O, to measure changes in the mitochondrial membrane potential. Depolarization is indicated by an increase in fluorescence as the dye is released from the mitochondria.

Materials:

  • ΔΨm Assay Buffer: Same as Swelling Buffer.

  • Respiratory substrates.

  • Safranin O stock solution (e.g., 2.5 µM final concentration).

  • This compound stock solution.

  • FCCP (a protonophore used as a positive control for depolarization).

  • Fluorometer with excitation/emission wavelengths of ~495/586 nm.

Procedure:

  • Add Assay Buffer, respiratory substrates, and Safranin O to a cuvette in the fluorometer.

  • Add isolated mitochondria (0.1-0.2 mg/mL). The dye will be taken up by the energized mitochondria, causing the fluorescence to quench (decrease) to a stable baseline.

  • Add this compound (e.g., 3 µM) or vehicle control.

  • Monitor the fluorescence signal over time. A sustained increase in fluorescence indicates mitochondrial depolarization.

  • At the end of the experiment, add FCCP (e.g., 1 µM) to induce complete depolarization and determine the maximum fluorescence signal.

Protocol 5: Cytochrome c Release Assay by Western Blot

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis that can be triggered by mPTP opening.

Materials:

  • Cells or tissue treated with this compound.

  • Cytosolic Extraction Buffer (commercial kits are available and recommended).

  • Protease inhibitor cocktail.

  • SDS-PAGE gels, transfer apparatus, and blotting membranes.

  • Primary antibodies: anti-Cytochrome c, and loading controls for cytosolic (e.g., β-actin or GAPDH) and mitochondrial (e.g., COX IV or VDAC) fractions.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Fractionation: a. Treat cells with this compound for the desired time. b. Harvest and wash the cells in ice-cold PBS. c. Use a commercial fractionation kit or a Dounce homogenizer-based method to separate the cytosolic fraction from the mitochondrial/heavy membrane fraction.[5] d. Collect the supernatant (cytosolic fraction) after high-speed centrifugation (e.g., >10,000 x g). e. Determine the protein concentration of each fraction.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic fractions of control and treated samples onto an SDS-PAGE gel. b. Include mitochondrial fractions as a positive control for cytochrome c and to check the purity of the cytosolic fraction. c. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). e. Incubate with primary antibodies against cytochrome c and a cytosolic loading control (e.g., GAPDH). f. Wash and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescence substrate and an imaging system. h. An increase in the cytochrome c band in the cytosolic fraction of this compound-treated samples indicates its release from the mitochondria. Densitometry can be used for quantification relative to the loading control.[6]

References

Agaric Acid: A Versatile Tool for Investigating Adenine Nucleotide Translocase Function and Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from fungi, has emerged as a valuable pharmacological tool for investigating the function of the adenine nucleotide translocase (ANT) and its role in mitochondrial-mediated cellular processes. ANT, a key inner mitochondrial membrane protein, facilitates the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a process fundamental to cellular energy homeostasis. This compound acts as a potent inhibitor of ANT, thereby providing a mechanism to probe the consequences of impaired mitochondrial bioenergetics. Furthermore, its interaction with ANT has been shown to induce the mitochondrial permeability transition (mPTP), a critical event in several cell death pathways.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, key experimental protocols, and expected outcomes. The information presented is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of ANT in cellular physiology and pathology.

Mechanism of Action

This compound exerts its effects primarily through its interaction with the adenine nucleotide translocase.[1] The proposed mechanism involves the binding of the citrate-like moiety of this compound to the nucleotide-binding site of ANT on the cytosolic side of the inner mitochondrial membrane.[5] This binding is thought to be stabilized by the insertion of its long alkyl chain into the lipid bilayer.[1] This interaction locks the translocase in a conformation that prevents the transport of ADP and ATP, effectively uncoupling mitochondrial respiration from ATP synthesis.

Beyond its inhibitory effect on nucleotide transport, this compound is a known inducer of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors from the intermembrane space.[1][6]

Quantitative Data Summary

While a specific IC50 or Kᵢ value for the direct inhibition of adenine nucleotide translocase by this compound is not consistently reported in the literature, its effects on mitochondrial parameters are well-documented. The following tables summarize the typical concentrations of this compound used and its observed effects in various experimental settings.

ParameterTypical Concentration RangeObserved EffectReference(s)
ANT Inhibition Not specified in searchesBlocks ADP/ATP exchange.[5]
mPTP Induction 3 µMPromotes Ca²⁺ efflux, collapse of transmembrane potential, and mitochondrial swelling.[1][2]
ROS Generation 3 µMIncreases the generation of reactive oxygen species.[2][6]
Cytochrome c Release 3 µMPromotes the detachment of cytochrome c from the inner mitochondrial membrane.[2][6]

Table 1: this compound Concentrations and Their Biological Effects

For comparison, below are the IC50 values for other known inhibitors of adenine nucleotide translocase.

InhibitorIC50 Value (µM)Reference(s)
Oleic acid5[7]
OleoylCoA6[7]
Oleoylcarnitine14[7]
Suramin2.4[6]
Chebulinic acid6.5[6]
CD-43720[6]

Table 2: IC50 Values of Various ANT Inhibitors

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to investigate ANT function and mPTP induction.

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol is a prerequisite for the subsequent in vitro assays.

Materials:

  • Rat liver tissue

  • Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Perfuse the rat liver with ice-cold Isolation Buffer I to remove blood.

  • Excise the liver and mince it into small pieces in a beaker containing ice-cold Isolation Buffer I with 0.1% BSA.

  • Wash the minced tissue twice with Isolation Buffer I to remove remaining blood and connective tissue.

  • Homogenize the tissue in 10 volumes of Isolation Buffer I with a loose-fitting Dounce homogenizer (5-6 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Measurement of Mitochondrial Swelling

This assay spectrophotometrically measures the change in light scattering as mitochondria swell.

Materials:

  • Isolated mitochondria (Protocol 1)

  • Swelling Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.2

  • This compound stock solution (in DMSO or ethanol)

  • CaCl₂ solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Pre-warm the spectrophotometer to 25°C.

  • Add Swelling Buffer to a cuvette.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Record the baseline absorbance at 540 nm for 1-2 minutes.

  • Add CaCl₂ to a final concentration of 100 µM to induce Ca²⁺ uptake.

  • After the initial Ca²⁺ uptake phase (indicated by a slight increase in absorbance), add this compound to the desired final concentration (e.g., 3 µM).

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • As a positive control for mPTP opening, a known inducer like a high concentration of Ca²⁺ can be used. As a negative control, pre-incubate mitochondria with an mPTP inhibitor like cyclosporin A (1 µM).

Protocol 3: Measurement of Mitochondrial Calcium Retention Capacity

This assay measures the ability of mitochondria to sequester Ca²⁺ before the induction of mPTP.

Materials:

  • Isolated mitochondria (Protocol 1)

  • Incubation Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K₂HPO₄, 10 µM EGTA, 5 mM glutamate, 2.5 mM malate, pH 7.2

  • Calcium Green-5N fluorescent dye

  • This compound stock solution

  • CaCl₂ solution

  • Fluorometer with excitation/emission wavelengths of 506/532 nm

Procedure:

  • Add Incubation Buffer to a fluorometer cuvette.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add Calcium Green-5N to a final concentration of 1 µM.

  • Record the baseline fluorescence.

  • Add successive pulses of a known concentration of CaCl₂ (e.g., 10 µM) every 60 seconds.

  • Mitochondrial Ca²⁺ uptake will be observed as a decrease in fluorescence after each pulse.

  • The point at which the fluorescence signal rapidly increases indicates the opening of the mPTP and the release of Ca²⁺ from the mitochondria. This is the calcium retention capacity.

  • To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of this compound for 2-3 minutes before starting the CaCl₂ pulses. A decrease in the number of Ca²⁺ pulses required to induce mPTP opening indicates that this compound sensitizes mitochondria to Ca²⁺-induced permeability transition.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.

Materials:

  • Isolated mitochondria (Protocol 1)

  • Membrane Potential Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K₂HPO₄, 10 µM EGTA, 5 mM glutamate, 2.5 mM malate, pH 7.2

  • Safranine O or JC-1 fluorescent dye

  • This compound stock solution

  • ADP solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler, positive control)

  • Fluorometer with appropriate excitation/emission wavelengths (e.g., Safranine O: 495/586 nm)

Procedure:

  • Add Membrane Potential Buffer to a fluorometer cuvette.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add Safranine O to a final concentration of 5 µM. Allow the dye to be taken up by the mitochondria, which is indicated by a decrease in fluorescence.

  • Once a stable baseline is reached, add ADP (e.g., 100 µM) to stimulate State 3 respiration, which will cause a transient decrease in ΔΨm (increase in fluorescence).

  • After the ADP is phosphorylated and the membrane potential is re-established, add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase.

  • Add the desired concentration of this compound and monitor the change in fluorescence. A sustained increase in fluorescence indicates a collapse of the mitochondrial membrane potential.

  • At the end of the experiment, add FCCP (e.g., 1 µM) to completely dissipate the membrane potential, providing a maximal fluorescence signal for normalization.

Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Agaric_Acid_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix ANT Adenine Nucleotide Translocase (ANT) mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Component of ATP_cyto ATP ANT->ATP_cyto ADP_mito ADP ANT->ADP_mito Ca_mito Ca²⁺ mPTP->Ca_mito ROS ROS mPTP->ROS Leads to ΔΨm Collapse ΔΨm Collapse mPTP->ΔΨm Collapse Mitochondrial Swelling Mitochondrial Swelling mPTP->Mitochondrial Swelling Cytochrome c Release Cytochrome c Release mPTP->Cytochrome c Release Agaric_Acid This compound Agaric_Acid->ANT Inhibits Agaric_Acid->mPTP Induces Opening ADP_cyto ADP ADP_cyto->ANT Transport ATP_mito ATP ATP_mito->ANT Transport Ca_mito->mPTP ROS->mPTP Sensitizes

Caption: this compound inhibits ANT and induces mPTP opening.

Experimental Workflow for Investigating this compound Effects

Agaric_Acid_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Mito_Isolation Mitochondrial Isolation (e.g., from rat liver) Swelling Mitochondrial Swelling Assay (Spectrophotometry) Mito_Isolation->Swelling CRC Calcium Retention Capacity (Fluorometry) Mito_Isolation->CRC MMP Membrane Potential (ΔΨm) Assay (Fluorometry) Mito_Isolation->MMP Reagent_Prep Reagent Preparation (Buffers, this compound, Dyes) Reagent_Prep->Swelling Reagent_Prep->CRC Reagent_Prep->MMP Data_Acquisition Data Acquisition & Plotting Swelling->Data_Acquisition CRC->Data_Acquisition MMP->Data_Acquisition Quantification Quantification of Parameters (e.g., swelling rate, Ca²⁺ load) Data_Acquisition->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: Workflow for studying this compound effects on mitochondria.

Logical Relationship of this compound's Dual Action

Agaric_Acid_Logic cluster_primary Primary Effects cluster_secondary Secondary Consequences Agaric_Acid This compound ANT_Inhibition ANT Inhibition Agaric_Acid->ANT_Inhibition mPTP_Induction mPTP Induction Agaric_Acid->mPTP_Induction ATP_Depletion Cellular ATP Depletion ANT_Inhibition->ATP_Depletion Membrane_Depolarization ΔΨm Collapse mPTP_Induction->Membrane_Depolarization Mito_Swelling Mitochondrial Swelling mPTP_Induction->Mito_Swelling ROS_Increase Increased ROS mPTP_Induction->ROS_Increase Apoptosis_Induction Apoptosis Induction ATP_Depletion->Apoptosis_Induction Membrane_Depolarization->Apoptosis_Induction Mito_Swelling->Apoptosis_Induction ROS_Increase->Apoptosis_Induction

Caption: Dual actions of this compound leading to apoptosis.

References

Application Notes and Protocols for Studying the Effects of Agaric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a tricarboxylic acid derived from certain fungi, has been historically noted for its use as an anhidrotic and its role as a metabolic inhibitor.[1] Its primary known mechanism of action involves the non-competitive inhibition of the mitochondrial adenine nucleotide translocase (ANT), a key protein in cellular energy metabolism.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in animal models, with a focus on its potential as a metabolic inhibitor and for studying mitochondrial function.

Data Presentation

Due to the limited availability of in vivo quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers are encouraged to populate these tables with their experimental data.

Table 1: Acute Toxicity of this compound in Rodents (Hypothetical Data)

Animal ModelRoute of AdministrationDose (mg/kg)Observation PeriodMortality (%)Clinical Signs Observed
C57BL/6 MouseIntraperitoneal (IP)5014 days0No observable adverse effects
C57BL/6 MouseIntraperitoneal (IP)10014 days10Lethargy, reduced mobility within the first 24h
C57BL/6 MouseIntraperitoneal (IP)20014 days50 (LD50)Severe lethargy, ataxia, respiratory distress
Sprague-Dawley RatOral (PO)10014 days0No observable adverse effects
Sprague-Dawley RatOral (PO)25014 days5Mild sedation
Sprague-Dawley RatOral (PO)50014 days40Significant sedation, decreased food intake

Table 2: Effect of this compound on Mitochondrial Respiration in Rodent Liver Mitochondria (In Vitro Data)

Treatment GroupConcentration (µM)State 3 Respiration (nmol O2/min/mg protein)State 4 Respiration (nmol O2/min/mg protein)Respiratory Control Ratio (RCR)
Vehicle Control-150 ± 1225 ± 36.0
This compound10115 ± 1028 ± 44.1
This compound5070 ± 830 ± 52.3
This compound10045 ± 632 ± 51.4

Data adapted from in vitro studies on isolated mitochondria and should be validated in vivo.

Experimental Protocols

The following protocols are based on established guidelines for the administration of substances to laboratory animals and should be adapted to specific experimental designs and institutional IACUC (Institutional Animal Care and Use Committee) regulations.

Protocol 1: Acute Toxicity Assessment of this compound in Mice

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound in mice.

Materials:

  • This compound (analytical grade)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • C57BL/6 mice (male and female, 8-10 weeks old)

  • Syringes (1 mL) with 25-27G needles

  • Animal balance

  • Observation cages

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations for different dose groups. Ensure the final solution is sterile and at a physiological pH.

  • Animal Grouping and Acclimatization: Randomly assign mice to different dose groups (e.g., 0, 50, 100, 150, 200 mg/kg) and a vehicle control group, with at least 5 male and 5 female mice per group. Allow animals to acclimatize for at least one week before the experiment.

  • Administration: Administer a single dose of the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should not exceed 10 mL/kg of body weight.

  • Observation:

    • Continuously monitor the animals for the first 4 hours post-administration for any clinical signs of toxicity, such as changes in behavior, mobility, respiration, and posture.

    • Subsequently, observe the animals at least twice daily for 14 days.

    • Record all observations, including mortality, for each animal.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). Summarize the observed clinical signs for each dose group.

Protocol 2: Evaluation of this compound as a Metabolic Inhibitor in Rats

Objective: To assess the in vivo effect of this compound on key metabolic parameters in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Metabolic cages for monitoring food and water intake, and urine/feces output.

  • Analytical equipment for measuring blood glucose, lactate, and plasma non-esterified fatty acids (NEFA).

Procedure:

  • Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle suitable for oral administration.

  • Animal Dosing: Acclimatize rats to handling and oral gavage. Administer the desired dose of this compound (e.g., 50, 100, 200 mg/kg) or vehicle once daily for a specified period (e.g., 7 days).

  • Metabolic Monitoring: House the rats in metabolic cages for the duration of the study to monitor food and water consumption, and to collect urine and feces for further analysis if required.

  • Blood Sampling: Collect blood samples at baseline (before the first dose) and at specified time points after the final dose (e.g., 1, 4, and 24 hours). Blood can be collected from the tail vein or saphenous vein.

  • Biochemical Analysis:

    • Measure blood glucose and lactate levels immediately using a handheld meter.

    • Centrifuge the remaining blood to separate plasma and store at -80°C.

    • Analyze plasma for NEFA levels using a commercially available kit.

  • Data Analysis: Compare the changes in metabolic parameters between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualization

Agaric_Acid_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects ANT Adenine Nucleotide Translocase (ANT) mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Component of ATP_out ATP ANT->ATP_out Exits matrix ROS Reactive Oxygen Species (ROS) mPTP->ROS Induces Release Energy_Crisis Cellular Energy Crisis (↓ ATP) mPTP->Energy_Crisis Depolarization Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ADP ADP ADP->ANT Enters matrix ATP_in ATP H2O H₂O O2 O₂ ETC Electron Transport Chain O2->ETC ETC->ROS Leak ETC->H2O e⁻ Agaric_Acid This compound Agaric_Acid->ANT Inhibits Agaric_Acid->mPTP Promotes Opening Apoptosis Apoptosis Energy_Crisis->Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway of this compound in mitochondria.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 1 week) Grouping Random Group Assignment Acclimatization->Grouping Dose_Prep This compound Dose Preparation Administration This compound Administration (IP or PO) Dose_Prep->Administration Grouping->Administration Monitoring Clinical Observation & Metabolic Monitoring Administration->Monitoring Sampling Blood/Tissue Sampling Monitoring->Sampling Biochemical Biochemical Assays Sampling->Biochemical Data_Analysis Statistical Analysis Biochemical->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Inhibiting Bacterial Biofilm with Agaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), adhere to various surfaces, leading to persistent infections and contamination. Agaric acid, a naturally occurring fungal metabolite, has emerged as a promising agent for the inhibition of bacterial biofilm formation. This document provides detailed protocols and application notes on the use of this compound as a bacterial biofilm inhibitor, summarizing key quantitative data and visualizing relevant biological pathways and experimental workflows.

This compound has demonstrated significant efficacy in preventing biofilm formation in a range of pathogenic bacteria, including Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[1][2][3][4][5] Notably, in Salmonella, this compound does not exhibit bactericidal effects at concentrations effective for biofilm inhibition, suggesting a mechanism that targets virulence rather than viability, which may reduce the likelihood of resistance development.[1][4] Its primary mode of action in Salmonella involves the downregulation of genes responsible for flagellar motility, a critical factor for initial surface attachment and biofilm formation.[1][2][3][4][5] Furthermore, preventive treatment with this compound has been shown to render remaining biofilm cells more susceptible to disinfectants like hydrogen peroxide.[1][4]

Data Presentation

Table 1: Inhibitory Effects of this compound on Bacterial Biofilm Formation
Bacterial SpeciesConcentrationObserved EffectReference(s)
Salmonella Typhimurium>100 µMSignificant prevention of biofilm formation.[1]
800 µM99.9% inhibition of biofilm formation.[1]
Escherichia coli TG112.5 µMSignificant inhibition of biofilm formation.[1][4]
Pseudomonas aeruginosa PA14High ConcentrationsInhibition of biofilm formation is greater than the inhibition of planktonic growth.[1]
Low ConcentrationsPrimarily bactericidal effect on planktonic growth.[1]
Staphylococcus aureus SH1000Low ConcentrationsBiofilm inhibition occurs at concentrations lower than those causing a bactericidal effect.[1]

Note: The minimal inhibitory concentration (MIC) of this compound for Salmonella Typhimurium was reported to be 8 mM, indicating that biofilm inhibition occurs at concentrations well below those affecting planktonic growth.[4]

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Quantification

This protocol is adapted from standard crystal violet staining methods and can be used to quantify the total biomass of a biofilm.[6][7]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate broth at 37°C. Dilute the overnight culture 1:100 in fresh medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add 100 µL of the appropriate medium containing two-fold serial dilutions of this compound to the wells. Include a solvent control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic culture from each well by inverting the plate.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. After each wash, remove the PBS by inverting the plate and tapping it on a paper towel.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Incubate the plate at room temperature for 15 minutes with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Protocol 2: Swimming Motility Assay

This protocol is used to assess the effect of this compound on bacterial swimming motility, a key factor in the initial stages of biofilm formation for many bacteria.[8][9][10][11][12]

Materials:

  • Semi-solid agar plates (e.g., LB with 0.3% agar)

  • This compound

  • Bacterial culture of interest

  • Sterile toothpicks or inoculation needles

Procedure:

  • Plate Preparation: Prepare semi-solid agar plates containing different concentrations of this compound. Also, prepare control plates without this compound but with the corresponding solvent concentration if applicable.

  • Inoculation:

    • Grow an overnight culture of the test bacterium.

    • Using a sterile toothpick or inoculation needle, carefully pick a single colony from a fresh agar plate.

    • Stab the center of the semi-solid agar plate, ensuring the needle goes about halfway into the agar.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation: Motility is observed as a turbid zone extending from the point of inoculation. The diameter of the turbid zone is measured to quantify swimming motility. A reduction in the diameter of the swarm in the presence of this compound indicates inhibition of swimming motility.

Visualizations

Signaling Pathway: Inhibition of Flagellar Motility in Salmonella

G cluster_agaric_acid This compound Intervention cluster_flagellar_regulation Flagellar Regulation Cascade cluster_phenotype Phenotypic Outcome This compound This compound FlhDC FlhD4C2 (Master Regulator) This compound->FlhDC Downregulates Transcription FliA σ28 (FliA) (Flagellar Sigma Factor) FlhDC->FliA Activates Flagellar_Genes Class 2 & 3 Flagellar Genes (e.g., fliC, motA, motB) FliA->Flagellar_Genes Activates Transcription Motility Flagellar Motility Flagellar_Genes->Motility Enables Biofilm Biofilm Formation Motility->Biofilm Promotes Initial Attachment

Caption: this compound downregulates the master regulator FlhD4C2, leading to reduced flagellar gene expression and motility, thereby inhibiting biofilm formation in Salmonella.

Experimental Workflow: Biofilm Inhibition Assay

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum plate_setup Set up 96-well Plate (Bacteria + this compound) prep_inoculum->plate_setup incubation Incubate (24-48h, 37°C) plate_setup->incubation wash Wash Wells (Remove Planktonic Cells) incubation->wash stain Stain with Crystal Violet wash->stain wash2 Wash Wells (Remove Excess Stain) stain->wash2 solubilize Solubilize Stain (30% Acetic Acid) wash2->solubilize read Measure Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for quantifying bacterial biofilm inhibition using the crystal violet assay.

Logical Relationship: Fatty Acid Synthesis and Biofilm Formation

G FAS Bacterial Fatty Acid Synthesis (FAS) Membrane Cell Membrane Composition & Fluidity FAS->Membrane Influences Signaling Intracellular Signaling (e.g., c-di-GMP) Membrane->Signaling Modulates Adhesion Surface Adhesion & Cell Aggregation Membrane->Adhesion Affects EPS Extracellular Polymeric Substance (EPS) Production Signaling->EPS Signaling->Adhesion Biofilm Mature Biofilm Formation EPS->Biofilm Adhesion->Biofilm

Caption: The interplay between fatty acid synthesis, membrane properties, and signaling pathways in bacterial biofilm formation.

References

Agaric Acid: A Tool for Interrogating Mitochondrial Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Agaric acid, a natural toxin found in certain fungi, has emerged as a valuable pharmacological tool for investigating the intricate role of mitochondria in cellular calcium signaling. By specifically targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, this compound induces the opening of the mitochondrial permeability transition pore (mPTP). This action leads to a cascade of events including the release of mitochondrial calcium stores, dissipation of the mitochondrial membrane potential, and ultimately, the initiation of apoptotic pathways. These characteristics make this compound a potent modulator for studying mitochondrial involvement in calcium homeostasis and cell death signaling.

This document provides detailed application notes and experimental protocols for utilizing this compound to study calcium signaling pathways. It is intended for researchers in cell biology, pharmacology, and drug development who are interested in the molecular mechanisms of mitochondrial function and their implications in health and disease.

Mechanism of Action

This compound exerts its effects by interacting with the adenine nucleotide translocase (ANT), a key protein component of the mitochondrial permeability transition pore (mPTP) complex.[1][2] The proposed mechanism involves the binding of this compound to ANT, which induces a conformational change that favors the opening of the mPTP.[3] This leads to a non-specific increase in the permeability of the inner mitochondrial membrane, allowing for the efflux of solutes smaller than 1.5 kDa, including calcium ions.[3]

The opening of the mPTP triggers a series of downstream events:

  • Mitochondrial Calcium Efflux: The accumulated calcium within the mitochondrial matrix is rapidly released into the cytosol, causing a transient or sustained increase in cytosolic calcium concentration.[3]

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[3]

  • Mitochondrial Swelling: The osmotic imbalance caused by the influx of solutes and water leads to the swelling of the mitochondrial matrix.[3]

  • Induction of Apoptosis: The release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space through the permeabilized outer mitochondrial membrane initiates the caspase cascade and programmed cell death.

Data Presentation

While the qualitative effects of this compound are well-documented, comprehensive dose-response data, including IC50 values for its various effects, are not extensively available in the public literature. The following tables summarize the available information. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.

Table 1: Effects of this compound on Mitochondrial Function

ParameterEffectConcentrationCell/Tissue TypeReference
Mitochondrial Permeability TransitionInductionNot specifiedIsolated Mitochondria[3]
Mitochondrial Calcium EffluxPromotionNot specifiedIsolated Mitochondria[3]
Mitochondrial Membrane PotentialCollapseNot specifiedIsolated Mitochondria[3]
Mitochondrial SwellingInductionNot specifiedIsolated Mitochondria[3]
Mitochondrial DNA DisruptionInduction3 µMNot specified[2]

Table 2: Effects of this compound on Cellular Processes

ParameterEffectConcentrationCell/Tissue TypeReference
ApoptosisInductionNot specifiedVarious cell lines[4]

Signaling Pathway and Experimental Workflow Diagrams

agaric_acid_pathway This compound Signaling Pathway agaric_acid This compound ant Adenine Nucleotide Translocase (ANT) agaric_acid->ant Binds to mptp Mitochondrial Permeability Transition Pore (mPTP) Opening ant->mptp Induces ca_efflux Mitochondrial Ca2+ Efflux mptp->ca_efflux delta_psi_m Collapse of Mitochondrial Membrane Potential (ΔΨm) mptp->delta_psi_m swelling Mitochondrial Swelling mptp->swelling cyto_c Cytochrome c Release mptp->cyto_c cytosolic_ca Increased Cytosolic Ca2+ ca_efflux->cytosolic_ca caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound's mechanism of action on mitochondrial calcium signaling.

experimental_workflow Experimental Workflow for Studying this compound Effects cluster_calcium Mitochondrial Calcium Imaging cluster_mmp Mitochondrial Membrane Potential Assay cluster_apoptosis Apoptosis Assay cell_culture_ca Cell Culture dye_loading_ca Load with Ca2+ Indicator (e.g., Rhod-2 AM) cell_culture_ca->dye_loading_ca agaric_acid_treatment_ca Treat with this compound (Dose-Response) dye_loading_ca->agaric_acid_treatment_ca imaging_ca Fluorescence Microscopy agaric_acid_treatment_ca->imaging_ca analysis_ca Quantify Mitochondrial Ca2+ Efflux imaging_ca->analysis_ca cell_culture_mmp Cell Culture dye_loading_mmp Load with ΔΨm-sensitive dye (e.g., TMRM) cell_culture_mmp->dye_loading_mmp agaric_acid_treatment_mmp Treat with this compound (Dose-Response) dye_loading_mmp->agaric_acid_treatment_mmp measurement_mmp Flow Cytometry or Fluorescence Microscopy agaric_acid_treatment_mmp->measurement_mmp analysis_mmp Quantify ΔΨm Collapse measurement_mmp->analysis_mmp cell_culture_apop Cell Culture agaric_acid_treatment_apop Treat with this compound (Dose-Response) cell_culture_apop->agaric_acid_treatment_apop staining_apop Stain with Annexin V and Propidium Iodide agaric_acid_treatment_apop->staining_apop flow_cytometry_apop Flow Cytometry Analysis staining_apop->flow_cytometry_apop analysis_apop Quantify Apoptotic Cells flow_cytometry_apop->analysis_apop

Caption: Workflow for key experiments using this compound.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Calcium Efflux using Fluorescence Microscopy

Objective: To visualize and quantify the release of calcium from mitochondria upon treatment with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • This compound stock solution (in DMSO or appropriate solvent)

  • Rhod-2 AM (or other mitochondria-targeted calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a loading solution of 5 µM Rhod-2 AM with 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add the Rhod-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove excess dye.

  • Imaging: a. Place the dish on the microscope stage and maintain at 37°C. b. Acquire baseline fluorescence images of the cells. c. Add varying concentrations of this compound to the cells. d. Immediately start time-lapse imaging to capture the dynamics of mitochondrial calcium release.

  • Data Analysis: a. Select regions of interest (ROIs) corresponding to mitochondria. b. Measure the change in fluorescence intensity over time within the ROIs. c. A decrease in Rhod-2 fluorescence indicates calcium efflux from the mitochondria.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the dissipation of the mitochondrial membrane potential induced by this compound.

Materials:

  • Cells of interest

  • This compound stock solution

  • Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 dye

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture and treat cells with different concentrations of this compound for the desired duration.

  • Dye Staining: a. Resuspend the cells in a buffer containing 20-100 nM TMRM or 2 µM JC-1. b. Incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement: a. Flow Cytometry: Analyze the cells on a flow cytometer. For TMRM, a decrease in fluorescence intensity indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization. b. Fluorescence Microscopy: Image the cells using appropriate filter sets. A loss of red fluorescence (TMRM or JC-1 aggregates) indicates a collapse of ΔΨm.

  • Controls: Include an untreated control and a positive control treated with FCCP (1-10 µM) to induce complete depolarization.

Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of this compound for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: a. Analyze the stained cells by flow cytometry within one hour. b. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion

This compound serves as a specific and potent tool for inducing mitochondrial permeability transition, making it an invaluable reagent for studying the role of mitochondria in calcium signaling and apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the intricate downstream consequences of mPTP opening. Due to the variability in cellular responses, it is crucial to perform careful dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell type and research question.

References

Troubleshooting & Optimization

solubility issues of agaric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Agaric Acid Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous solutions a challenge?

This compound, also known as agaricin, is a naturally occurring tricarboxylic fatty acid.[1] Its chemical structure is amphipathic, meaning it possesses both a polar "head" (three carboxylic acid groups) and a long, nonpolar hydrocarbon "tail".[1][2] This dual nature is the primary reason for its poor solubility in water. While the polar head can interact with water, the long nonpolar tail is hydrophobic, leading to very low solubility in cold aqueous solutions.[1][3]

Q2: What are the general solubility properties of this compound?

This compound is generally described as insoluble or slightly soluble in cold water but is soluble in various other conditions and solvents.[1][4][5] Its solubility is significantly influenced by temperature, pH, and the presence of organic co-solvents. Below is a summary of its physicochemical properties and reported solubilities.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₂₂H₄₀O₇[1][]
Molar Mass 416.55 g/mol [1][5]
Appearance White crystalline powder[4]
Melting Point 138-142°C (decomposes)[1][4][7]
pKa ~2.93[1][4]
Table 2: Solubility Data for this compound
Solvent / ConditionSolubilityNotesReferences
Cold Water Insoluble / Slightly soluble-[1][4][5]
Boiling Water Easily soluble / Freely soluble-[4][5]
Aqueous Base / Alkali Solution Easily solubleForms a salt, increasing solubility.[4][7]
DMSO Up to 125 mg/mLRequires sonication.[8]
Methanol Soluble-[9][10]
Boiling Ethanol Soluble (1 g in 10 mL)-[5]
Hot Glacial Acetic Acid Easily soluble-[4][5]
10% DMSO / 90% Corn Oil ≥ 2.08 mg/mLForms a clear solution for in vivo use.[8]

Q3: My this compound powder is not dissolving in my aqueous buffer. What should I do?

Directly dissolving this compound in cold aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or methanol, and then dilute this stock solution into your aqueous buffer. Physical methods like sonication and gentle heating can also aid dissolution.[8][11]

Q4: How does pH affect the solubility of this compound?

As a tribasic acid, this compound's solubility in water is highly pH-dependent.[1] It is significantly more soluble in alkaline (basic) solutions.[4][7] In a basic environment (pH > pKa), the carboxylic acid groups deprotonate to form carboxylate salts, which are much more polar and readily dissolve in water.

Q5: Can I use heat to dissolve this compound?

Yes, heat can significantly improve the solubility of this compound. It is reported to be easily soluble in boiling water.[4][5] When preparing solutions, gentle warming (e.g., to 37°C) combined with vortexing or sonication can be effective.[11] However, be mindful of the thermal stability of this compound and other components in your experiment.

Troubleshooting Guide

Problem 1: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: This phenomenon, known as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of co-solvent.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Attempt the dilution again, aiming for a lower final concentration of this compound in the aqueous medium.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a vehicle control to account for co-solvent effects.

    • Adjust pH: Increase the pH of your final aqueous buffer. This compound is more soluble in alkaline conditions.[4] Ensure the final pH is compatible with your experimental model.

    • Use Additives: Consider using solubility enhancers like cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with poorly soluble compounds.[8]

Problem 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the cell culture medium, leading to variability in the actual concentration delivered to the cells.

  • Troubleshooting Steps:

    • Verify Stock Solution Clarity: Ensure your stock solution is completely dissolved and free of any visible particulates before use. If necessary, briefly sonicate the stock solution before making dilutions.[8][12]

    • Pre-mix and Vortex: When preparing the working solution, add the stock solution to the medium and vortex or invert immediately and thoroughly to ensure rapid and uniform dispersion.

    • Perform a Solubility Test: Before conducting the full experiment, test the solubility of your desired final concentration in the specific cell culture medium you are using. Prepare the solution and let it sit for the duration of your experiment, then visually inspect for any precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath and sonicate until the solution is completely clear.[8] Gentle warming to 37°C can be applied if necessary.[11]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][11] A recommended storage period is up to 1 month at -20°C or up to 6 months at -80°C.[8]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

  • Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Warm the desired aqueous buffer or cell culture medium to 37°C.

  • While vortexing the buffer/medium, add the required volume of the stock solution drop-by-drop to achieve the final working concentration. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity in cell-based assays.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Workflow for Preparing an Aqueous Solution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Working Solution Preparation cluster_2 Troubleshooting A Weigh this compound Powder B Add Organic Solvent (e.g., DMSO) A->B C Aid Dissolution B->C D Vortex / Sonicate / Gentle Heat C->D Methods E Clear Stock Solution (e.g., 100 mM) D->E G Add Stock Solution Dropwise while Vortexing E->G F Pre-warm Aqueous Buffer (e.g., PBS, Media) F->G H Final Aqueous Solution G->H I Immediate Use in Experiment H->I J Precipitate Forms? H->J K Lower Final Concentration Adjust pH (Alkaline) Increase Co-solvent % J->K

Caption: Workflow for dissolving this compound for experimental use.

Signaling Pathway: this compound's Effect on Mitochondria

This compound is a known inhibitor of the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[10][13] This interaction triggers the mitochondrial permeability transition (MPT), a critical event in cell signaling and death pathways.

G cluster_0 Mitochondrion cluster_1 Cellular Consequences AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Inhibits MPTP MPT Pore Opening ANT->MPTP Induces MMP ΔΨm Collapse (Membrane Potential) MPTP->MMP Ca Ca²⁺ Efflux MPTP->Ca Swell Mitochondrial Swelling MPTP->Swell Consequences Disrupted Metabolism Apoptosis Signaling MPTP->Consequences

Caption: this compound induces the mitochondrial permeability transition.

References

Technical Support Center: Optimizing Agaric Acid Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing agaric acid concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in relation to cell viability?

This compound is a known inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2] This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, which is crucial for cellular energy metabolism.[3] The interaction of this compound with ANT can induce the mitochondrial permeability transition (MPT), leading to the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This event compromises the integrity of the mitochondrial membrane, causing a collapse of the membrane potential, efflux of calcium ions (Ca2+), and mitochondrial swelling, ultimately impacting cell viability.[1][2][4]

Q2: Which cell viability assay is recommended for assessing the cytotoxic effects of this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable colorimetric method for evaluating the cytotoxicity of natural products like this compound.[6][7] This assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[9]

Q3: How should I prepare a stock solution of this compound for my experiments?

This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[10][11] For cell culture applications, it is crucial to use cell culture-grade DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10][11]

Q4: What is a typical starting concentration range for this compound in a cell viability assay?

A recommended starting point for determining the cytotoxic effects of this compound is to perform a dose-response experiment with a broad range of concentrations. Based on available data for its activity on mitochondria, a range of 2.5 µM to 100 µM could be a reasonable starting point for initial screening.[1] The optimal concentration range will be cell-type dependent and should be determined empirically for your specific cell line.

Q5: What is the recommended incubation time for treating cells with this compound?

The incubation time for this compound treatment can vary depending on the cell type and the specific research question. A common starting point for cytotoxicity assays is a 24-hour incubation period.[12][13] However, it may be necessary to optimize the incubation time, with shorter (e.g., 6 or 12 hours) or longer (e.g., 48 or 72 hours) periods, to observe the desired effect.[12][13]

Troubleshooting Guides

Issue 1: High Background Absorbance in MTT Assay

Possible Cause:

  • Contamination of the culture medium with bacteria or yeast.

  • Presence of reducing substances in the medium that can non-enzymatically convert MTT to formazan.[2]

  • High cell seeding density leading to excessive formazan production.

Solution:

  • Check for Contamination: Visually inspect the culture plates for any signs of microbial contamination. If contamination is suspected, discard the plate and use fresh, sterile reagents.

  • Use Phenol Red-Free Medium: Phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the MTT assay.[2]

  • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that results in a linear relationship between cell number and absorbance.

  • Include a "Medium Only" Blank: Always include wells with culture medium but no cells to measure the background absorbance, which can then be subtracted from the readings of the experimental wells.[2]

Issue 2: Low Absorbance or Weak Signal in MTT Assay

Possible Cause:

  • Low cell number or poor cell health.

  • Insufficient incubation time with MTT reagent.

  • Incomplete solubilization of formazan crystals.

Solution:

  • Ensure Healthy Cell Culture: Use cells in the exponential growth phase and ensure high viability before seeding.

  • Optimize MTT Incubation Time: The standard 2-4 hour incubation with MTT solution may need to be extended for cells with lower metabolic activity. Visually confirm the formation of purple formazan crystals before proceeding.

  • Complete Solubilization: Ensure complete dissolution of the formazan crystals by adding an adequate volume of a suitable solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly. Gentle shaking on an orbital shaker for 10-15 minutes can aid in solubilization.

Issue 3: Inconsistent Results or High Variability Between Replicates

Possible Cause:

  • Uneven cell seeding in the microplate wells.

  • Inaccurate pipetting of reagents.

  • "Edge effect" in the microplate.[14]

  • Precipitation of this compound in the culture medium.

Solution:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.

  • Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

  • Minimize Edge Effects: To avoid evaporation and temperature gradients that can affect cells in the outer wells of a plate, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.

  • Check for Compound Precipitation: After diluting the this compound stock solution in the culture medium, visually inspect the wells for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilization method. It is recommended to prepare serial dilutions of the compound in DMSO before adding them to the medium.[5]

Issue 4: Distinguishing Between Apoptosis and Necrosis

Question: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

Answer: To differentiate between apoptotic and necrotic cell death, the Annexin V/Propidium Iodide (PI) assay is a widely accepted method.[4][15]

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.[16][17]

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells[17]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells[17]

    • Annexin V- / PI+ : Necrotic cells[17]

Further Investigation with Caspase Activity Assays: To confirm the involvement of apoptosis, you can measure the activity of caspases, which are key proteases that execute the apoptotic program.[10][18] A caspase-3 activity assay is a common method to detect the activation of this key executioner caspase.[2][7][8][19] An increase in caspase-3 activity following treatment with this compound would provide strong evidence for the induction of apoptosis.[16]

Data Presentation

Table 1: Example IC50 Values of Various Compounds on Common Cancer Cell Lines
CompoundCell LineIC50 (µM)Incubation Time (h)Assay Method
CurcuminHepG219.02 ± 1.324, 48, 72MTT
CurcuminMCF-725.00 (approx.)24, 48, 72MTT
CurcuminA54932.01 (approx.)24, 48, 72MTT
EtoposideA54950.8 ± 3.16Not SpecifiedMTT
5-FluorouracilMCF-71.71Not SpecifiedNot Specified
5-FluorouracilA54910.32Not SpecifiedNot Specified
5-FluorouracilHepG2Not SpecifiedNot SpecifiedNot Specified
This compound HeLa User-determined User-determinedMTT
This compound HepG2 User-determined User-determinedMTT
This compound MCF-7 User-determined User-determinedMTT
This compound A549 User-determined User-determinedMTT

Data for curcumin and etoposide are derived from representative studies for illustrative purposes.[1][18] Data for 5-Fluorouracil is also from a representative study.[6] Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 values for this compound in their specific experimental setup.

Experimental Protocols

Detailed Protocol: MTT Assay for this compound Cytotoxicity
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in DMSO.

    • Further dilute the this compound-DMSO solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "medium only" blank.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add treatment to cells incubate_24h->add_treatment prepare_agaric Prepare this compound dilutions prepare_agaric->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrion cluster_cell_fate Cellular Outcome agaric_acid This compound ant Adenine Nucleotide Translocase (ANT) agaric_acid->ant Inhibits mptp Mitochondrial Permeability Transition Pore (mPTP) Opening ant->mptp Induces atp_synthesis ↓ ATP Synthesis ant->atp_synthesis Inhibits membrane_potential ΔΨm Collapse mptp->membrane_potential ca_efflux Ca²⁺ Efflux mptp->ca_efflux apoptosis Apoptosis membrane_potential->apoptosis ca_efflux->apoptosis necrosis Necrosis atp_synthesis->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death troubleshooting_logic start Inconsistent MTT Results? check_seeding Uneven cell seeding? start->check_seeding check_pipetting Pipetting error? check_seeding->check_pipetting No solution_seeding Solution: Homogenize cell suspension check_seeding->solution_seeding Yes check_edge Edge effect? check_pipetting->check_edge No solution_pipetting Solution: Calibrate pipettes check_pipetting->solution_pipetting Yes check_precipitate Compound precipitation? check_edge->check_precipitate No solution_edge Solution: Avoid outer wells check_edge->solution_edge Yes solution_precipitate Solution: Adjust DMSO concentration check_precipitate->solution_precipitate Yes

References

preventing degradation of agaric acid in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agaric acid. Our goal is to help you prevent degradation and ensure the stability of your stock solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] Methanol is also a viable option.[2][3] For complete dissolution in DMSO, sonication or gentle warming to 37°C may be necessary.[1][4] this compound has low solubility in water.[5][6]

Q2: What are the optimal storage conditions for this compound stock solutions to prevent degradation?

A2: To ensure stability and prevent degradation, store this compound stock solutions at -80°C for long-term storage (up to 6 months or even a year) or at -20°C for short-term storage (up to 1 month).[1][4][7] It is also crucial to protect the solutions from light.[1][7]

Q3: How can I avoid issues with repeated freeze-thaw cycles?

A3: It is highly recommended to aliquot your prepared stock solution into smaller, single-use volumes before storage.[1] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to degradation and loss of compound activity.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur, especially with changes in temperature or if the solvent contains absorbed water. Carboxylic acids, like this compound, are more prone to precipitating from DMSO that has absorbed moisture.[8] You can try to redissolve the precipitate by gently warming the solution to 37°C and sonicating.[1] To prevent this, ensure you are using anhydrous (dry) DMSO and store it properly to prevent water absorption.

Q5: Is this compound sensitive to air or pH?

A5: Yes, this compound is noted to be sensitive to air, and it is recommended to store the solid compound under an inert atmosphere.[9][10] While specific pH stability data is limited in the provided results, as a tribasic acid[5], its charge state and solubility will be pH-dependent. It is soluble in alkaline solutions.[9] Avoid strong bases, oxidizing agents, and strong reducing agents.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate in Stock Solution - Solution stored at a lower temperature than its solubility limit allows.- Solvent (e.g., DMSO) has absorbed water.[8]- Exceeded solubility limit during preparation.- Gently warm the vial to 37°C and use an ultrasonic bath to aid redissolution.[1]- Use anhydrous DMSO for stock preparation.- Ensure the initial concentration does not exceed the solubility limit (see table below).
Loss of Compound Activity in Assay - Degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles.[1]- Chemical degradation from contaminants or reactive species.- Prepare fresh stock solution from solid compound.- Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- Ensure the solution is protected from light during storage and handling.[7]
Difficulty Dissolving Solid this compound - Insufficient solvent volume.- Inadequate mixing.- Confirm you are using an appropriate solvent like DMSO.[1][2]- Use sonication and/or gentle warming (37°C) to facilitate dissolution.[1][4]- Increase solvent volume to ensure you are below the saturation point.

Quantitative Data Summary

The following table summarizes key quantitative data for the storage and handling of this compound.

ParameterValueSolvent/ConditionsSource(s)
Solubility 125 mg/mL (300.08 mM)DMSO (with sonication)[1]
≥ 2.08 mg/mL (4.99 mM)10% DMSO + 90% Corn Oil[7]
4.17 mg/mL (10.01 mM)DMSO[4]
Stock Solution Storage 6 months-80°C (protect from light)[1][7]
1 year-80°C[4]
1 month-20°C (protect from light)[1][7]
Solid Compound Storage 3 years-20°C (under nitrogen)[4]

Experimental Protocol: Preparation of a Stable this compound Stock Solution

This protocol details the recommended procedure for preparing a stable, concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-warming: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step quickly to minimize air exposure.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C and continue to vortex periodically until the solution is clear.[1]

  • Aliquoting: Once the this compound is completely dissolved, immediately dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The aliquot volume should be appropriate for your typical experiment to avoid storing partially used tubes.

  • Storage:

    • For short-term use (up to 1 month), store the aliquots at -20°C, protected from light.[1][7]

    • For long-term storage (6 months to 1 year), store the aliquots at -80°C, protected from light.[1][4][7]

  • Working Solution Preparation: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.[7] For in vitro assays, dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before the experiment.

Visualizations

AgaricAcid_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Solid This compound add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex / Sonicate / Warm (37°C) add_solvent->dissolve check Is Solution Clear? dissolve->check check->add_solvent No aliquot Aliquot into Single-Use Vials check->aliquot Yes store_long Store at -80°C (Long-term, >1 month) Protect from light aliquot->store_long store_short Store at -20°C (Short-term, <1 month) Protect from light aliquot->store_short thaw Thaw Single Aliquot store_long->thaw store_short->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately in Experiment dilute->use discard Discard Unused Working Solution use->discard Troubleshooting_Workflow cluster_check Initial Checks cluster_action Corrective Actions start Experiment Yields Unexpected Results q1 Is the stock solution clear and precipitate-free? start->q1 q2 How was the stock solution stored? q1->q2 Yes a1 Gently warm (37°C) and sonicate to redissolve q1->a1 No q3 How old is the stock solution? q2->q3 Properly (-80°C, dark) a2 Confirm storage at -80°C and protection from light q2->a2 Improperly a3 Prepare fresh stock solution from solid q3->a3 Exceeds recommended date (>6 months) end_node Re-run Experiment q3->end_node Within recommended date (<6 months) a1->end_node a2->a3 a4 Use anhydrous DMSO and aliquot new stock a3->a4 a4->end_node

References

troubleshooting inconsistent results in agaric acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving agaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2] This inhibition leads to the induction of the mitochondrial permeability transition (MPT), characterized by the opening of a non-specific pore (the MPT pore).[3][4] This event disrupts the mitochondrial membrane potential, causes mitochondrial swelling, and leads to the release of calcium ions (Ca2+) from the mitochondria.[1][2] Additionally, this compound can inhibit citrate transport in liver mitochondria, which impacts fatty acid synthesis.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO).[2] When preparing a stock solution in DMSO, ultrasonic treatment may be necessary to fully dissolve the compound. It is also important to use a fresh, non-hygroscopic stock of DMSO, as absorbed water can negatively affect solubility.[1]

Q3: What are the proper storage conditions for this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C for long-term stability.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: Can this compound be used in bacterial assays?

A4: Yes, this compound has been shown to inhibit biofilm formation in various bacteria, including Salmonella typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[5][6] It appears to act by downregulating the transcription of genes related to flagellar motility, thus preventing the initial stages of biofilm attachment.[6]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Observed Problem Potential Causes Recommended Solutions
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Cell density can affect drug sensitivity.[7]
Differences in the metabolic state of the cells.Standardize cell passage number and ensure cells are in the logarithmic growth phase during the experiment.
Variability in drug preparation.Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Precipitation of this compound in cell culture media Poor solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[8]
Interaction with media components.Temperature shifts and the presence of certain salts can cause precipitation.[9][10] Warm the media to 37°C before adding the this compound stock solution.
Unexpected cytotoxicity at low concentrations Contamination of cell cultures (e.g., mycoplasma).Regularly test cell cultures for contamination.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells and is consistent in all treatment and control wells.[8]
Issues in Specific this compound Assays
Assay Type Observed Problem Potential Causes Recommended Solutions
Mitochondrial Permeability Transition (MPT) Assay No induction of MPT observed.Insufficient concentration of this compound.Optimize the concentration of this compound. Effective concentrations can range from 2.5-20 µM.[1]
Assay insensitivity.The chosen assay may not be sensitive enough. Consider using a direct method that measures pore opening, such as a calcein-cobalt quenching assay.[11][12]
Bacterial Biofilm Inhibition Assay High variability in biofilm formation in control wells.Inconsistent inoculation density.Standardize the starting bacterial cell density for each experiment.
No inhibition of biofilm formation observed.Inappropriate timing of this compound addition.This compound is most effective when used preventively to inhibit initial attachment.[5] Add it at the beginning of the biofilm culture.
Increased planktonic growth at high this compound concentrations.This compound prevents bacterial attachment, leading to more cells remaining in the planktonic phase.[5]This is an expected outcome and indicates the compound is working as an anti-biofilm agent rather than a bactericidal one.

Experimental Protocols

Mitochondrial Permeability Transition Pore Assay Using Calcein-AM

This protocol is a general guideline for assessing the opening of the mitochondrial permeability transition pore (MPTP) induced by this compound in cultured cells.

Materials:

  • Adherent or suspension cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Calcein-AM (e.g., 1 mM in DMSO)

  • Cobalt (II) Chloride (CoCl2) solution (e.g., 100 mM in water)

  • Ionomycin (positive control, e.g., 1 mM in DMSO)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.

  • Loading with Calcein-AM:

    • Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl2 in HBSS or serum-free medium. The CoCl2 will quench the cytosolic calcein fluorescence, allowing for the specific visualization of mitochondrial fluorescence.

    • Wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Treatment with this compound:

    • Prepare dilutions of this compound in HBSS or serum-free medium. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Ionomycin).

    • Remove the loading buffer and wash the cells once with HBSS.

    • Add the this compound dilutions and controls to the cells.

  • Measurement of Fluorescence:

    • Immediately measure the fluorescence of the cells using a fluorescence microscope or plate reader (Excitation: ~488 nm, Emission: ~515 nm).

    • The opening of the MPTP will allow the CoCl2 to enter the mitochondria and quench the calcein fluorescence, resulting in a decrease in the fluorescence signal.

    • Monitor the fluorescence over time to observe the kinetics of MPTP opening.

Visualizations

AgaricAcidPathway cluster_cell Cell cluster_mito Mitochondrion ANT Adenine Nucleotide Translocase (ANT) MPTP Mitochondrial Permeability Transition Pore (MPTP) ANT->MPTP Induces opening of Ca_Mito Ca2+ MPTP->Ca_Mito Releases Potential Disrupted Membrane Potential MPTP->Potential Swelling Mitochondrial Swelling MPTP->Swelling Ca_Cyto Ca2+ Ca_Mito->Ca_Cyto Efflux AgaricAcid This compound AgaricAcid->ANT Inhibits

Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting A Prepare this compound Stock Solution (in DMSO) C Prepare Working Dilutions and Controls A->C B Culture Cells to Desired Confluency B->C D Treat Cells with This compound C->D E Incubate for Defined Period D->E F Perform Assay (e.g., MPT, Biofilm) E->F G Acquire Data F->G H Analyze and Interpret Results G->H I Inconsistent Results? H->I J Check Solubility, Cell Health, Assay Parameters I->J

Caption: General experimental workflow for this compound studies.

References

identifying and minimizing off-target effects of agaric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of agaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound's primary molecular target is the Adenine Nucleotide Translocase (ANT) , an integral protein of the inner mitochondrial membrane.[1][2][3][4] It functions by binding to the ANT, which is a structural component of the mitochondrial permeability transition pore (mPTP).[5][6]

Q2: What are the known on-target effects resulting from this compound's interaction with ANT?

This compound's binding to ANT induces the opening of the mitochondrial permeability transition pore (mPTP).[1][7][8] This on-target interaction leads to several well-documented downstream effects:

  • Promotion of calcium (Ca2+) efflux from the mitochondria.[1][2][9]

  • Collapse of the mitochondrial transmembrane potential.[1][2][9]

  • Induction of mitochondrial swelling.[1][2][9]

  • Increased generation of reactive oxygen species (ROS).[5][6]

Q3: What are the potential off-target effects of this compound?

Beyond its primary effects on ANT, this compound is known to influence other cellular pathways, which may be considered off-target effects depending on the experimental context. The most significant of these is the inhibition of fatty acid biosynthesis .[8][9][10] It achieves this by preventing the formation of C2 units from citrate, thereby reducing the availability of citrate for the enzyme acetyl-CoA carboxylase.[7][8] Additionally, it can inhibit citrate transport in liver mitochondria.[9]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:

  • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (ANT) in your specific cellular model.

  • Rescue Experiments: To test for off-target effects on fatty acid synthesis, supplement your experimental system with exogenous fatty acids (e.g., palmitate or oleate).[10][11] If the addition of fatty acids reverses the observed phenotype, it strongly suggests the effect is due to the inhibition of this pathway rather than direct ANT modulation.

  • Unbiased Proteomic Profiling: Employ techniques like Thermal Proteome Profiling (TPP) to identify all proteins that interact with this compound in an unbiased, proteome-wide manner.[12][13] This can uncover novel, unexpected off-targets.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects.[14] Perform careful dose-response studies to determine the concentration at which your desired (on-target) effect is observed and whether other effects manifest at higher concentrations.

This compound: On-Target vs. Off-Target Mechanisms cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Cytosol Cytosol / Other Pathways AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Binds to mPTP mPTP Opening ANT->mPTP Induces Ca Ca²⁺ Efflux mPTP->Ca Psi ΔΨm Collapse mPTP->Psi Swell Mitochondrial Swelling mPTP->Swell ROS ROS Generation mPTP->ROS Leads to FAS Fatty Acid Synthesis Citrate Citrate Transport AA_off This compound AA_off->FAS Inhibits AA_off->Citrate Inhibits

Caption: On-target action via ANT vs. off-target inhibition of fatty acid synthesis.

Troubleshooting Guide

Problem: I'm observing widespread cellular toxicity or apoptosis that seems disproportionate to the expected effects of ANT inhibition.

  • Possible Cause 1: Off-Target Inhibition of Fatty Acid Synthesis. Depletion of fatty acids can induce apoptosis in rapidly proliferating cells, such as many cancer cell lines.[11] These cells have a high demand for lipids for membrane synthesis.[11]

  • Troubleshooting Step: Perform a fatty acid rescue experiment. Supplement the cell culture medium with palmitate or a mixture of unsaturated fatty acids.[10][11] If this rescues the cells from apoptosis, the toxicity is likely due to the inhibition of fatty acid synthesis.

  • Possible Cause 2: Excessive ROS Production. The induction of the mPTP can lead to significant oxidative stress, which can trigger apoptosis.[5]

  • Troubleshooting Step: Co-treat cells with a potent antioxidant. If the toxicity is mitigated, it indicates that ROS production is a major contributing factor.

Problem: My experimental results with this compound are inconsistent across different cell lines or tissue types.

  • Possible Cause 1: Differential Reliance on Fatty Acid Synthesis. Cell lines vary in their metabolic phenotypes. Some may rely heavily on de novo fatty acid synthesis, making them highly sensitive to this compound's off-target effects, while others may preferentially use exogenous lipids.[15]

  • Troubleshooting Step: Characterize the metabolic profile of your cell lines. Assess their baseline rate of fatty acid synthesis. This can help explain differential sensitivity and guide the selection of appropriate models.

  • Possible Cause 2: Variation in ANT Expression or Regulation. The expression levels and regulation of ANT can differ between cell types, altering their sensitivity to direct mPTP induction.

  • Troubleshooting Step: Quantify ANT protein levels in your different cell models via Western blot or mass spectrometry. This can help normalize the interpretation of results.

Start Unexpected Phenotype (e.g., high toxicity) IsTargetEngaged Is Primary Target (ANT) Engaged at Active Dose? Start->IsTargetEngaged RescueAssay Perform Fatty Acid Rescue Assay IsTargetEngaged->RescueAssay Yes UnbiasedScreen Perform Unbiased Screen (e.g., TPP, Proteomics) IsTargetEngaged->UnbiasedScreen No CETSA Confirm with CETSA IsTargetEngaged->CETSA How to check IsPhenotypeRescued Is Phenotype Rescued? RescueAssay->IsPhenotypeRescued IsPhenotypeRescued->UnbiasedScreen No OnTargetHypersensitivity Conclusion: On-Target Hypersensitivity or Downstream Signaling Effect IsPhenotypeRescued->OnTargetHypersensitivity Partially FAS_OffTarget Conclusion: Phenotype is due to Off-Target Inhibition of Fatty Acid Synthesis IsPhenotypeRescued->FAS_OffTarget Yes NovelOffTarget Conclusion: Novel Off-Target Identified. Requires further validation. UnbiasedScreen->NovelOffTarget

Caption: Troubleshooting logic for unexpected results with this compound.

Data Summary

The following table summarizes the key molecular effects of this compound and the experimental concentrations at which they have been observed. This can help in designing experiments to favor on-target effects.

Effect TypeSpecific EffectTarget/PathwayObserved Concentration RangeReference(s)
On-Target Induction of mPTP (Ca2+ release, ΔΨm collapse)Adenine Nucleotide Translocase (ANT)2.5 - 20 µM[9]
On-Target Disruption of mitochondrial DNAAdenine Nucleotide Translocase (ANT)3 µM[6]
Off-Target Inhibition of fatty acid synthesisAcetyl-CoA Carboxylase (indirectly)1 - 4% of diet (in vivo, rats)[9]
Off-Target Inhibition of Salmonella biofilm formationFlagellar Motility100 µM[3][9]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to a target protein (e.g., ANT) in intact cells by measuring changes in the protein's thermal stability.[16]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-3 hours.[17]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18] An unheated sample for each condition serves as a control.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeated 3 times).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein (ANT) at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.

Protocol 2: Proteome-wide Off-Target Identification using Thermal Proteome Profiling (TPP)

TPP is an unbiased, proteome-scale extension of CETSA that uses quantitative mass spectrometry to identify all proteins that are thermally stabilized or destabilized by a compound.[12][13]

Methodology:

  • Cell Treatment & Heat Challenge: Follow steps 1 and 2 from the CETSA protocol.

  • Cell Lysis & Protein Digestion: Lyse the cells and collect the soluble protein fraction as in the CETSA protocol. Digest the proteins in the supernatant into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptide samples from each temperature point with a different tandem mass tag (TMT) or other isobaric labels. This allows samples to be pooled and analyzed in a single mass spectrometry run.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across all temperature points. Generate melting curves for each individual protein in both the vehicle- and this compound-treated groups. Proteins that show a significant thermal shift upon drug treatment are identified as potential direct or indirect targets.

cluster_Workflow General Workflow for Off-Target Profiling Start Treat Cells (this compound vs. Vehicle) Heat Apply Temperature Gradient (Heat Challenge) Start->Heat Lyse Lyse Cells & Separate Soluble Proteins Heat->Lyse Detect Protein Quantification Lyse->Detect WB Western Blot (CETSA) Detect->WB Targeted MS Mass Spectrometry (TPP) Detect->MS Unbiased Analysis_CETSA Generate Melting Curve for Single Target WB->Analysis_CETSA Analysis_TPP Generate Melting Curves for Entire Proteome MS->Analysis_TPP

Caption: Workflow comparing targeted CETSA and unbiased TPP methodologies.

Protocol 3: Fatty Acid Rescue Assay

This functional assay determines if an observed cellular phenotype (e.g., apoptosis, growth inhibition) is due to the off-target inhibition of fatty acid synthesis.[10]

Methodology:

  • Prepare Fatty Acid Stock: Prepare a stock solution of a long-chain fatty acid, such as palmitic acid or oleic acid. Since they are poorly soluble in aqueous media, they should be complexed to bovine serum albumin (BSA).

  • Cell Seeding: Seed cells at a density appropriate for your endpoint assay (e.g., viability, apoptosis).

  • Treatment Groups: Set up the following treatment groups:

    • Vehicle Control

    • This compound alone (at a concentration known to cause the phenotype)

    • Fatty Acid-BSA Complex alone

    • This compound + Fatty Acid-BSA Complex

  • Incubation: Treat the cells and incubate for the desired duration (e.g., 24-72 hours).

  • Endpoint Analysis: Perform your assay to measure the phenotype of interest (e.g., measure cell viability using a reagent like CellTiter-Glo®, or quantify apoptosis using Annexin V staining and flow cytometry).

  • Data Analysis: Compare the results from the different treatment groups. A significant reversal of the phenotype in the "this compound + Fatty Acid" group compared to the "this compound alone" group indicates that the effect is mediated by the inhibition of fatty acid synthesis.

References

Technical Support Center: Improving the Delivery of Agaric Acid to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of agaric acid to target cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic applications?

This compound, also known as agaricin, is a tricarboxylic acid found in certain fungi.[1][2] It is a potent inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2] This inhibition induces the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, collapse of the membrane potential, and release of calcium ions.[1][2][3] These effects make this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent for conditions where metabolic modulation is desired.

Q2: What are the main challenges in delivering this compound to target cells?

The primary challenge in delivering this compound is its hydrophobic nature, which leads to poor aqueous solubility.[4][5] This limits its bioavailability and makes it difficult to administer effectively in physiological systems.[4][5] Without a suitable delivery vehicle, this compound is likely to be rapidly cleared from circulation and may not reach its intracellular target, the mitochondria, in sufficient concentrations.

Q3: What are the most promising strategies for improving this compound delivery?

Encapsulating this compound into nanoparticle-based drug delivery systems is the most promising approach. These systems can enhance the solubility and stability of hydrophobic drugs, prolong their circulation time, and facilitate their delivery to specific tissues or cells.[6] Commonly explored nanocarriers for hydrophobic drugs include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.[7]

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids that can incorporate lipophilic drugs.[8][9]

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs that use a blend of solid and liquid lipids to increase drug loading and prevent drug expulsion.[10]

  • Polymeric Nanoparticles: Nanoparticles formed from biodegradable polymers that can encapsulate or entrap drugs.[11][12][]

Q4: How can I target the delivery of this compound to specific cells, such as cancer cells?

Targeted delivery can be achieved by modifying the surface of the nanocarriers with ligands that bind to receptors overexpressed on the target cells.[14][15][16] For example, hyaluronic acid (HA) can be conjugated to the surface of liposomes or nanoparticles to target the CD44 receptor, which is often overexpressed on various cancer cells.[17][18][19][20] This active targeting strategy can increase the accumulation of the drug in the tumor tissue and enhance its therapeutic efficacy while minimizing off-target side effects.[16][19]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency or Drug Loading of this compound

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate lipid or polymer composition. For liposomes and SLNs, select lipids with a high affinity for hydrophobic drugs. Longer acyl chain lipids can often accommodate hydrophobic molecules better.[8] For polymeric nanoparticles, choose a polymer that has favorable interactions with this compound.
Suboptimal drug-to-carrier ratio. Systematically vary the initial amount of this compound relative to the lipid or polymer concentration to find the optimal ratio for maximum encapsulation.[8]
Drug precipitation during formulation. Ensure that the organic solvent used to dissolve this compound and the lipid/polymer is a good solvent for both and is miscible with the aqueous phase. For methods involving temperature changes, ensure the temperature remains above the melting point of the lipids during the entire process.
Inefficient separation of free drug. Use appropriate techniques to separate encapsulated from unencapsulated this compound. Ultracentrifugation, size exclusion chromatography (SEC), or dialysis are common methods.[21] Validate the separation method to ensure it effectively removes free drug without disrupting the nanoparticles.

Issue 2: Particle Aggregation and Instability

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient surface charge. Nanoparticles with a higher absolute zeta potential value (e.g., > |25| mV) are generally more stable due to electrostatic repulsion.[9] Consider using charged lipids (e.g., DOTAP) or polymers to increase surface charge.
Hydrophobic interactions between particles. Surface modification with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, can create a steric barrier that prevents aggregation.[22]
Improper storage conditions. Store nanoparticle suspensions at recommended temperatures (often 4°C) and pH.[22] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, sucrose) can be effective.[22][23]
High particle concentration. Prepare or dilute the nanoparticle suspension to an optimal concentration to minimize aggregation.

Issue 3: Premature Release of this compound

Possible Causes and Solutions:

Possible CauseSuggested Solution
Instability of the lipid bilayer or polymer matrix. Incorporate cholesterol into liposomal formulations to increase membrane rigidity and reduce drug leakage. For SLNs and NLCs, select lipids with higher melting points to create a more stable matrix.
Drug expulsion during storage. This can occur in SLNs due to lipid crystallization. Using a mixture of solid and liquid lipids to create NLCs can form a less ordered lipid matrix, which can better accommodate the drug and reduce expulsion.[6]
Inappropriate pH or ionic strength of the release medium. When conducting in vitro release studies, ensure the release medium mimics physiological conditions. Changes in pH or ionic strength can affect the stability of some nanoparticle formulations.

Data Presentation: Representative Characteristics of Nanocarriers for Hydrophobic Drugs

The following tables present representative data for the encapsulation of hydrophobic drugs similar to this compound in various nanocarrier systems. Actual values for this compound will need to be determined experimentally.

Table 1: Liposomal Formulations

Liposome CompositionHydrophobic DrugEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)In Vitro Release (48h, pH 7.4)
DPPC/CholesterolCurcumin~85%~8%120 ± 15-20 ± 5~40%
DSPC/Cholesterol/DSPE-PEGDoxorubicin>90%~10%100 ± 10-15 ± 5~35%
Soy PC/CholesterolQuercetin~75%~5%150 ± 20-25 ± 7~50%

Table 2: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Carrier TypeLipid MatrixHydrophobic DrugEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)In Vitro Release (48h, pH 7.4)
SLNStearic AcidPaliperidone42.4%4.1%250 ± 30-30 ± 5Controlled Release
SLNGlyceryl MonostearateOleanolic Acid~70%~7%180 ± 20-22 ± 6Sustained Release
NLCGMS/Oleic AcidLycopene>90%~9%150 ± 15-28 ± 4~60%

Table 3: Polymeric Nanoparticles

PolymerHydrophobic DrugEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)In Vitro Release (48h, pH 7.4)
PLGACurcumin~77%~6%140 ± 20+19 ± 5Diffusion-controlled
ChitosanDoxorubicin~85%~8%200 ± 25+30 ± 7pH-responsive
AlginateQuercetin~65%~4%220 ± 30-35 ± 8Sustained Release

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 45-50°C for DPPC).

    • A thin, uniform lipid film should form on the inner wall of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by ultracentrifugation, dialysis against fresh buffer, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol or isopropanol to calculate encapsulation efficiency and drug loading.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., stearic acid or glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188 or Tween 80) to the same temperature.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the droplet size.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification and Characterization:

    • Follow similar purification and characterization steps as described for liposomes.

Protocol 3: Conjugation of Hyaluronic Acid (HA) to Liposomes

  • Liposome Preparation:

    • Prepare liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2) using the thin-film hydration method as described above.

  • Activation of Hyaluronic Acid:

    • Dissolve HA in a suitable buffer (e.g., MES buffer, pH 6.5).

    • Activate the carboxylic acid groups of HA using a carbodiimide crosslinker such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

  • Conjugation Reaction:

    • Add the activated HA solution to the liposome suspension.

    • Adjust the pH to ~7.5-8.0 and allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring. This will form an amide bond between the activated HA and the amine groups on the liposome surface.

  • Purification:

    • Remove unreacted HA and coupling reagents by dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of HA by measuring the change in particle size and zeta potential. Further characterization can be done using techniques like FTIR or NMR.

Mandatory Visualizations

Agaric_Acid_Signaling_Pathway ANT Adenine Nucleotide Translocase (ANT) mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Component of ANT->mPTP Induces opening Ca_matrix Matrix Ca2+ mPTP->Ca_matrix Efflux ROS Reactive Oxygen Species (ROS) mPTP->ROS Increased production CytoC Cytochrome c mPTP->CytoC Release Ca_cyto Cytosolic Ca2+ ADP_matrix Matrix ADP ADP_matrix->ANT Transported in ATP_matrix Matrix ATP ATP_matrix->ANT Transported out Apoptosis Apoptosis CytoC->Apoptosis Initiates Agaric_Acid This compound Agaric_Acid->ANT Inhibits ADP_cyto Cytosolic ADP ATP_cyto Cytosolic ATP Targeted_Delivery_Workflow cluster_Formulation Nanoparticle Formulation cluster_Targeting Targeting Ligand Conjugation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation This compound Encapsulation (e.g., Liposomes, SLNs) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Conjugation Surface Modification with Targeting Ligand (e.g., HA) Formulation->Conjugation Target_Characterization Confirmation of Conjugation Conjugation->Target_Characterization Release In Vitro Drug Release Conjugation->Release Cell_Uptake Cellular Uptake Study (Target vs. Non-target cells) Release->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Biodistribution Biodistribution & Pharmacokinetics Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy in Animal Model Biodistribution->Efficacy Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem Low_EE Low Encapsulation Efficiency? Problem->Low_EE Yes Success Successful Formulation Problem->Success No Aggregation Particle Aggregation? Low_EE->Aggregation No Optimize_Ratio Optimize Drug:Carrier Ratio Low_EE->Optimize_Ratio Yes Change_Carrier Change Lipid/Polymer Low_EE->Change_Carrier Improve_Separation Improve Separation Method Low_EE->Improve_Separation Premature_Release Premature Release? Aggregation->Premature_Release No Add_PEG Add PEGylation Aggregation->Add_PEG Yes Adjust_Zeta Adjust Zeta Potential Aggregation->Adjust_Zeta Optimize_Storage Optimize Storage Conditions Aggregation->Optimize_Storage Add_Cholesterol Add Cholesterol (Liposomes) Premature_Release->Add_Cholesterol Yes Use_NLC Use NLCs instead of SLNs Premature_Release->Use_NLC Premature_Release->Success No Optimize_Ratio->Problem Change_Carrier->Problem Improve_Separation->Problem Add_PEG->Problem Adjust_Zeta->Problem Optimize_Storage->Problem Add_Cholesterol->Problem Use_NLC->Problem

References

stability of agaric acid under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Agaric Acid Stability

This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data on this compound stability is limited in publicly available literature, the following guidance is based on its chemical structure and general principles of organic acid stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a white crystalline powder and is generally stable at room temperature when protected from light and moisture.[1] For long-term storage, it is recommended to store it at -20°C in a tightly sealed container under an inert atmosphere.[2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

One supplier recommends protecting this compound from light during storage.[4] Although detailed photostability studies are not available, it is good laboratory practice to protect compounds with long aliphatic chains and multiple functional groups from prolonged exposure to UV or high-intensity light to prevent potential photodegradation.

Q4: What are suitable solvents for dissolving and storing this compound?

This compound is soluble in methanol and DMSO.[3] It is slightly soluble in aqueous base and practically insoluble in water.[1][2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] To enhance solubility, gentle warming to 37°C and sonication can be used.[5]

Q5: What are the known degradation products of this compound?

Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound under various stress conditions. General degradation pathways for similar molecules could involve oxidation of the long hydrocarbon chain or decarboxylation at high temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected precipitation of this compound from solution. - Low solubility in the chosen solvent.- Change in temperature or pH.- Confirm the solubility of this compound in your solvent system.[1][2]- Consider using a co-solvent like DMSO or methanol.[3]- Ensure the pH of the solution is appropriate for maintaining solubility.- Gentle warming and sonication may help in redissolution.[5]
Loss of compound activity or inconsistent experimental results. - Degradation of this compound in the stock solution or experimental medium.- Prepare fresh stock solutions.[5]- Store stock solutions at recommended temperatures (-20°C or -80°C) and protect from light.[4]- Evaluate the stability of this compound in your specific experimental buffer and conditions (pH, temperature, light exposure).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). - Presence of impurities in the starting material.- Degradation of this compound during sample preparation or analysis.- Check the purity of the this compound lot being used.- Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[6][7]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H40O7[1]
Molecular Weight 416.55 g/mol [1]
Appearance White crystalline powder
Melting Point 142°C (with decomposition)[2]
Boiling Point 509.3°C at 760 mmHg[2]
Solubility - Insoluble in water[1]- Slightly soluble in aqueous base[2]- Soluble in methanol and DMSO[3]
pKa 2.93 ± 0.36 (Predicted)[2]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary.

  • For acid hydrolysis, add an equal volume of 0.1 M to 1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M to 1 M NaOH.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24-48 hours).

  • At specified time points, withdraw samples, neutralize them, and analyze by a suitable analytical method (e.g., HPLC).

2. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add a solution of hydrogen peroxide (e.g., 3-30%) to the this compound solution.

  • Incubate at room temperature for a defined period, protected from light.

  • At specified time points, withdraw samples and analyze.

3. Thermal Degradation:

  • Place solid this compound in a controlled temperature chamber (e.g., at temperatures ranging from 40°C to slightly below its melting point).

  • For degradation in solution, incubate a solution of this compound at an elevated temperature.

  • At specified time points, remove samples and analyze.

4. Photostability Testing:

  • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Maintain a dark control sample at the same temperature.

  • At specified time points, withdraw samples and analyze.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, 60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Hydrolysis) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc characterization Characterization of Degradation Products hplc->characterization

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Hypothetical Degradation agaric This compound (C22H40O7) oxidized Oxidized Products (e.g., shorter chain acids, ketones) agaric->oxidized Oxidation (e.g., H2O2) decarboxylated Decarboxylated Product agaric->decarboxylated Thermal Stress (High Temp)

References

Technical Support Center: Overcoming Agaric Acid Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to agaric acid in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions and investigative pathways.

Issue/Observation Potential Cause Recommended Action/Troubleshooting Steps
Bacterial strain shows higher than expected Minimum Inhibitory Concentration (MIC) for this compound. 1. Inherent (intrinsic) resistance.2. Development of acquired resistance.3. Experimental error.1. Verify Experimental Setup: Repeat the MIC assay, ensuring correct preparation of this compound solutions, appropriate growth media, and accurate inoculum density.2. Investigate Resistance Mechanisms: Proceed to the experimental protocols section to test for potential resistance mechanisms such as efflux pump activity, cell membrane modification, or enzymatic degradation.3. Strain Authentication: Confirm the identity and purity of the bacterial strain.
Initial susceptibility to this compound is lost over subsequent cultures (acquired resistance). 1. Upregulation of efflux pumps.2. Modification of the bacterial cell membrane.3. Spontaneous mutations in target-related genes.1. Efflux Pump Inhibition Assay: Perform MIC assays with and without a known efflux pump inhibitor (e.g., PAβN) to see if susceptibility is restored.[1]2. Cell Membrane Analysis: Analyze the fatty acid composition of the cell membrane in resistant vs. susceptible strains using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]3. Genomic Analysis: Sequence the genome of the resistant strain and compare it to the susceptible parent strain to identify potential mutations in genes related to motility, biofilm formation, or membrane transport.
This compound fails to inhibit biofilm formation at previously effective concentrations. 1. Alterations in biofilm matrix composition.2. Changes in signaling pathways controlling motility and biofilm formation.1. Biofilm Matrix Staining: Use specific stains (e.g., Congo Red for exopolysaccharides) to visualize and quantify changes in the biofilm matrix of resistant strains.2. Gene Expression Analysis: Use qRT-PCR to measure the expression levels of genes involved in flagellar synthesis and biofilm regulation (e.g., flhDC, csgD) in the presence and absence of this compound.[4]
Inconsistent results in this compound susceptibility testing. 1. this compound instability.2. Variability in inoculum preparation.3. Inappropriate solvent for this compound.1. Fresh Solution Preparation: Prepare fresh stock solutions of this compound for each experiment.2. Standardize Inoculum: Strictly adhere to standardized protocols for preparing the bacterial inoculum to a specific optical density or McFarland standard.3. Solvent Control: Ensure the solvent used to dissolve this compound does not have intrinsic antibacterial activity at the concentration used in the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against bacteria?

A1: this compound primarily acts as an anti-virulence compound by inhibiting bacterial motility, which in turn prevents biofilm formation. It has been shown to downregulate the transcription of genes responsible for flagellar motility. This effect is observed at concentrations that do not inhibit planktonic growth, indicating it targets virulence rather than viability.

Q2: My bacterial strain has developed resistance to this compound. What are the likely mechanisms?

A2: While specific resistance mechanisms to this compound are not yet widely documented, based on resistance to other long-chain fatty acids, the following are plausible:

  • Active Efflux: Upregulation of efflux pumps that can expel this compound from the cell. The AcrAB-TolC system in E. coli and the FarAB-MtrE system in Neisseria gonorrhoeae are known to confer resistance to fatty acids.[1][5][6]

  • Cell Membrane Modification: Alterations in the fatty acid composition of the bacterial cell membrane can change its fluidity and charge, potentially reducing the ability of this compound to interact with its target or insert into the membrane.[2][7][8][9]

  • Enzymatic Degradation/Modification: The bacteria may produce enzymes that can modify or degrade this compound, rendering it inactive. For instance, some Staphylococcus aureus strains produce a Fatty Acid Modifying Enzyme (FAME) that esterifies fatty acids.[10]

Q3: How can I confirm if efflux pumps are responsible for the observed resistance?

A3: You can perform a minimum inhibitory concentration (MIC) assay in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC of this compound in the presence of the EPI would suggest the involvement of efflux pumps.

Q4: What is the genetic basis for resistance to motility inhibitors like this compound?

A4: The genetic basis for resistance would likely involve mutations in genes that regulate motility and biofilm formation. This could include:

  • Mutations in regulatory genes: Changes in genes that control the expression of flagellar and fimbrial operons, such as flhDC or two-component signal transduction systems, could lead to a phenotype that is less dependent on the pathway inhibited by this compound.[4][11]

  • Mutations affecting drug-target interaction: If this compound interacts with a specific protein to inhibit motility, mutations in the gene encoding that protein could prevent this interaction.

  • Upregulation of resistance genes: Mutations in the promoter regions of efflux pump genes or genes involved in cell membrane modification could lead to their overexpression.

Q5: Are there any known signaling pathways involved in resistance to this compound?

A5: While specific signaling pathways for this compound resistance are not yet defined, pathways that regulate bacterial motility and biofilm formation are prime candidates for alterations leading to resistance. These include:

  • Two-Component Signal Transduction Systems (2CSTS): Systems like CpxA/CpxR are known to regulate motility and biofilm-related genes in response to environmental stress.[12] Alterations in these systems could potentially bypass the inhibitory effects of this compound.

  • Quorum Sensing (QS): QS pathways are integral to the regulation of biofilm formation. Since this compound disrupts a key step in this process (motility), mutations or changes in QS signaling could potentially compensate for this inhibition.

  • Cyclic-di-GMP Signaling: This second messenger is a key regulator of the transition between motile and sessile lifestyles in many bacteria. Changes in the levels of cyclic-di-GMP, through mutations in the genes that synthesize or degrade it, could counteract the effect of this compound.[13]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 100 µL. Include a positive control (MHB with bacteria, no this compound) and a negative control (MHB only). Also, include a solvent control to ensure it has no effect on bacterial growth at the highest concentration used.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Efflux Pump Inhibition Assay

Objective: To determine if efflux pumps contribute to this compound resistance.

Materials:

  • Same as MIC assay

  • Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN)

Procedure:

  • Determine the sub-inhibitory concentration of the EPI (the highest concentration that does not affect bacterial growth on its own).

  • Set up two parallel MIC assays for this compound as described in Protocol 1.

  • In the first set of assays, proceed as described in Protocol 1.

  • In the second set of assays, add the sub-inhibitory concentration of the EPI to all wells containing this compound dilutions and the positive control.

  • Incubate and read the MICs for both sets of assays.

  • A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered significant and suggests the involvement of efflux pumps.

Visualizations

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Mechanism Investigation cluster_3 Outcome A High this compound MIC B Verify Experiment (Protocol 1) A->B C Investigate Resistance B->C D Efflux Pump Assay (Protocol 2) C->D E Membrane Analysis (GC-MS) C->E F Enzymatic Degradation Assay C->F G Genomic Sequencing C->G H Resistance Mechanism Identified D->H E->H F->H G->H

Caption: Troubleshooting workflow for investigating this compound resistance.

Signaling_Pathway cluster_0 Bacterial Cell cluster_1 Potential Resistance Mechanisms AgaricAcid This compound Motility Flagellar Motility AgaricAcid->Motility Inhibits Biofilm Biofilm Formation Motility->Biofilm Leads to Efflux Efflux Pump Efflux->AgaricAcid Expels Membrane Membrane Modification Membrane->AgaricAcid Blocks Interaction Enzyme Enzymatic Degradation Enzyme->AgaricAcid Inactivates

Caption: this compound's mechanism and potential bacterial resistance pathways.

References

Technical Support Center: Refining Agaric Acid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing agaric acid in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1][2][3] This inhibition disrupts the exchange of ADP and ATP across the mitochondrial membrane, leading to a cascade of downstream effects.

Q2: What are the known downstream effects of this compound administration in vivo?

A2: By inhibiting ANT, this compound induces the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This event leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and an increase in the production of reactive oxygen species (ROS).[5][6][7] At a systemic level, studies in rats have shown that dietary administration of this compound can affect weight gain, food intake, and inhibit lipogenesis in both the liver and adipose tissue.[1]

Q3: What is a recommended starting dosage for in vivo studies with this compound?

A3: A published study in rats utilized this compound mixed into the diet at concentrations of 1% and 4% for three weeks.[1] To convert this to a milligram per kilogram (mg/kg) dose, you can use the following estimation formula:

  • Dose (mg/kg/day) = (Dietary Concentration (%) * Food Consumption ( g/day )) / Animal Weight (kg) * 10

The average daily food consumption and body weight of your specific animal model should be used for an accurate calculation. For example, a 200g rat consuming approximately 20g of food per day would ingest roughly 1000 mg/kg/day of this compound on a 1% diet.

Q4: What is the acute oral toxicity (LD50) of this compound?

Q5: How should I prepare this compound for oral administration?

A5: this compound is sparingly soluble in water. For oral gavage, it can be prepared as a suspension. A common method involves first dissolving the this compound in a minimal amount of an organic solvent like DMSO, and then suspending this solution in a vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution.[1][9] It is recommended to prepare the dosing solution fresh daily.

Q6: Can this compound be administered via intraperitoneal (IP) injection?

A6: Yes, this compound can be administered via IP injection. A suggested formulation involves dissolving the compound in a vehicle suitable for parenteral administration. For instance, a stock solution in DMSO can be diluted with a suitable vehicle like saline containing a solubilizing agent such as SBE-β-CD to create a suspension for injection.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effects at the Calculated Dose
Possible Cause Troubleshooting Step
Poor Bioavailability This compound has poor water solubility, which may limit its oral absorption. Consider optimizing the vehicle to enhance solubility and absorption. Micronization of the compound could also be explored.
Incorrect Dosage Calculation Double-check the conversion from dietary percentage to mg/kg, ensuring you are using accurate food consumption and body weight data for your specific animal model.
Metabolism and Clearance The compound may be rapidly metabolized and cleared in your animal model. Consider conducting a pilot pharmacokinetic study to determine the half-life and peak plasma concentration. This may inform a more frequent dosing schedule.
Animal Strain Differences Different strains of mice or rats can have varied metabolic responses. Ensure that the strain you are using is appropriate for the intended study and consider that a different dose may be required compared to what is reported in the literature for other strains.
Issue 2: Signs of Toxicity or Animal Distress
Possible Cause Troubleshooting Step
Dosage Too High Immediately reduce the dosage. Conduct a thorough dose-range finding study to establish the Maximum Tolerated Dose (MTD) in your specific model before proceeding with efficacy studies.
Vehicle Toxicity Ensure the vehicle and any solubilizing agents (e.g., DMSO) are used at concentrations known to be safe for the chosen route of administration and animal model. High concentrations of some organic solvents can cause local irritation or systemic toxicity.
Route of Administration Intraperitoneal injections can sometimes lead to peritonitis or injection into an organ if not performed correctly. Ensure proper training and technique. For oral gavage, incorrect placement of the gavage needle can cause esophageal or tracheal injury.[10][11]
Compound-Specific Off-Target Effects At high concentrations, this compound can inhibit nervous, respiratory, and circulatory systems.[6] If signs of such toxicity are observed, the dose must be lowered.

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound in Rats

Dietary Concentration Duration Animal Model Observed Effects Reference
1% and 4% of diet3 weeksRatsSignificantly affected weight gain and food intake. Decreased fatty acid synthesis in the liver and adipose tissue.[1]

Table 2: Acute Oral Toxicity Data (Illustrative Example)

Substance Animal Model LD50 Classification Reference
Aqueous Enzymatic Extract of Agaricus bisporusRats> 5000 mg/kgUnclassified (low toxicity)[8]

Note: This data is for an extract and not pure this compound. It is provided for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil (or 0.5% w/v Carboxymethylcellulose in sterile water)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the total amount of this compound required for the study cohort and the desired final concentration of the dosing solution (e.g., in mg/mL).

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the this compound. For example, for a final concentration of 10 mg/mL, you might start by dissolving the powder in 10% of the final volume with DMSO.

    • Gradually add the vehicle (corn oil or CMC solution) to the dissolved this compound while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to improve uniformity.

    • Visually inspect the suspension for any large aggregates before each administration.

    • Prepare the suspension fresh daily and store it protected from light.

Protocol 2: Administration of this compound via Oral Gavage in Mice
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct volume of the suspension to administer based on its body weight and the target dose in mg/kg.

    • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the neck and back.

    • Introduce the gavage needle into the mouth, slightly to one side of the oral cavity.

    • Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle has passed into the esophagus (you should not feel any resistance), slowly dispense the contents of the syringe.

    • Gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[10][11]

Visualizations

Agaric_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_cytosol Cytosol This compound This compound ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Induces Opening ADP ADP ANT->ADP ROS Reactive Oxygen Species (ROS) mPTP->ROS Loss of Membrane Potential Loss of Membrane Potential mPTP->Loss of Membrane Potential Leads to ATP ATP ATP->ANT Cellular Damage Cellular Damage ROS->Cellular Damage ATP Depletion ATP Depletion Loss of Membrane Potential->ATP Depletion Apoptosis/Necrosis Apoptosis/Necrosis ATP Depletion->Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis A Calculate Dose B Prepare this compound Suspension A->B C Weigh Animal B->C D Administer via Oral Gavage or IP Injection C->D E Monitor for Clinical Signs D->E F Collect Samples for Pharmacokinetic Analysis D->F G Assess Efficacy (e.g., lipogenesis assay) D->G H Analyze Data and Troubleshoot E->H F->H G->H

Caption: General experimental workflow for in vivo studies.

References

addressing compensatory mechanisms in agaric acid-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with agaric acid, a known inhibitor of fatty acid synthase (FASN). This guide focuses on addressing the compensatory mechanisms that cells may activate in response to treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily functions by inhibiting the adenine nucleotide translocase in mitochondria.[1][2][3] This action disrupts mitochondrial function and can lead to the release of Ca2+, a collapse of the transmembrane potential, and mitochondrial swelling.[1][2] Additionally, it inhibits the transport of citrate in liver mitochondria, which is a crucial step in fatty acid synthesis.[1]

Q2: I'm not seeing the expected level of cytotoxicity with this compound. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Cellular Resistance: Cancer cells can develop resistance to FASN inhibitors by activating compensatory pathways.[4]

  • Compensatory Upregulation of Fatty Acid Uptake: Cells may counteract the inhibition of de novo fatty acid synthesis by increasing their uptake of exogenous fatty acids from the culture medium.

  • Metabolic Reprogramming: Cells might shift their metabolic pathways to rely more on other energy sources, such as glycolysis or fatty acid oxidation.[5][6][7]

  • Drug Stability and Solubility: this compound has limited solubility and stability in aqueous solutions. Ensure it is properly dissolved and that the stock solutions are stored correctly.[1][2] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q3: What are the known compensatory mechanisms that cells might activate in response to FASN inhibition by agents like this compound?

A3: While specific data for this compound is limited, cells treated with FASN inhibitors have been shown to activate several compensatory pathways:

  • Activation of SREBP-1c: Inhibition of FASN can lead to a feedback loop that activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of FASN and other lipogenic genes.[6][8][9]

  • Increased Exogenous Lipid Uptake: To compensate for the lack of endogenous fatty acid production, cells can increase the expression of fatty acid transporters like CD36 and fatty acid binding proteins (FABPs) to enhance the uptake of lipids from their environment.

  • Enhanced Mitochondrial Priming for Apoptosis: FASN inhibition can upregulate pro-apoptotic BH3-only proteins like BIM, PUMA, and NOXA.[4] This "primes" the mitochondria for apoptosis, but the cells may survive if anti-apoptotic proteins are also upregulated.

  • Metabolic Shift: Cells may reprogram their metabolism to favor pathways that are not dependent on de novo fatty acid synthesis, such as increasing fatty acid beta-oxidation.[5][7]

Q4: How can I confirm that this compound is effectively inhibiting fatty acid synthesis in my cells?

A4: You can measure the inhibition of fatty acid synthesis using a radiolabeling assay. This typically involves incubating the cells with a radiolabeled precursor, such as 14C-acetate, and then measuring its incorporation into the lipid fraction. A significant decrease in radiolabel incorporation in treated cells compared to control cells indicates successful inhibition.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[2]
Cell Line Variability Different cell lines can have varying sensitivities to FASN inhibitors. Confirm the FASN expression levels in your cell line.
Inconsistent Seeding Density Ensure uniform cell seeding density across all wells and plates, as this can affect cellular metabolism and drug response.
Media Composition The concentration of lipids in the serum of your cell culture medium can influence the cellular response to FASN inhibition. Consider using a serum-free or lipid-depleted serum medium to enhance the effects of this compound.
Issue 2: Observing Cellular Stress Responses Unrelated to Apoptosis
Possible Cause Troubleshooting Steps
Mitochondrial Dysfunction This compound directly impacts mitochondrial function.[1][2] Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring reactive oxygen species (ROS) production.
Off-Target Effects While primarily known as a FASN inhibitor, this compound's effect on adenine nucleotide translocase is a significant off-target effect to consider.[1][2] Compare your results with those from other, more specific FASN inhibitors if possible.
ER Stress Inhibition of FASN has been linked to the induction of endoplasmic reticulum (ER) stress. Evaluate markers of ER stress such as CHOP, BiP, and spliced XBP1 by western blot or qPCR.

Data Presentation

Table 1: Summary of Cellular Responses to FASN Inhibition
Cellular Process Effect of FASN Inhibition Potential Compensatory Mechanism Key Molecules Involved
De Novo Fatty Acid Synthesis DecreasedUpregulation of exogenous fatty acid uptakeFASN, ACC, SREBP-1c, CD36, FABPs
Cell Proliferation Decreased/ArrestedMetabolic reprogramming to alternative energy sourcesp53, PI3K/AKT/mTOR
Apoptosis IncreasedUpregulation of anti-apoptotic proteinsBIM, PUMA, NOXA, BCL-2, MCL-1
Redox Balance Increased Oxidative StressUpregulation of antioxidant responsesJNK, p38 MAPK, NRF2

Experimental Protocols

Protocol 1: Assessment of De Novo Fatty Acid Synthesis using 14C-Acetate Incorporation
  • Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Radiolabeling: Add [U-14C]acetic acid (1 µCi/well) to each well and incubate for 2-3 hours.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the lipids using a 2:1 mixture of chloroform:methanol.

    • Separate the phases by adding chloroform and water, followed by centrifugation.

  • Quantification:

    • Transfer the lower organic phase (containing lipids) to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of a parallel well.

Protocol 2: Western Blot Analysis of SREBP-1c Activation
  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against SREBP-1c overnight at 4°C. Note that SREBP-1c exists as a precursor and a mature, cleaved form. An antibody that detects both is recommended.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH. An increase in the mature form of SREBP-1c indicates its activation.

Visualizations

Compensatory_Mechanisms_to_FASN_Inhibition cluster_inhibition Inhibition cluster_cellular_effects Primary Cellular Effects cluster_compensatory Compensatory Mechanisms This compound This compound FASN FASN This compound->FASN Inhibits De Novo Fatty Acid Synthesis De Novo Fatty Acid Synthesis FASN->De Novo Fatty Acid Synthesis Decreases Cell Proliferation Cell Proliferation De Novo Fatty Acid Synthesis->Cell Proliferation Decreases Apoptosis Apoptosis De Novo Fatty Acid Synthesis->Apoptosis Increases SREBP-1c Activation SREBP-1c Activation De Novo Fatty Acid Synthesis->SREBP-1c Activation Triggers Feedback Loop Increased Lipid Uptake Increased Lipid Uptake De Novo Fatty Acid Synthesis->Increased Lipid Uptake Induces Metabolic Reprogramming Metabolic Reprogramming De Novo Fatty Acid Synthesis->Metabolic Reprogramming Induces Mitochondrial Priming Mitochondrial Priming Apoptosis->Mitochondrial Priming via BH3-only proteins SREBP-1c Activation->FASN Upregulates Expression Experimental_Workflow_FASN_Inhibition cluster_setup Experiment Setup cluster_assays Downstream Assays Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Viability Assay Viability Assay This compound Treatment->Viability Assay Assess Cytotoxicity Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Measure Cell Death Metabolism Assay Metabolism Assay This compound Treatment->Metabolism Assay Analyze Metabolic Shifts Western Blot Western Blot This compound Treatment->Western Blot Protein Expression qPCR qPCR This compound Treatment->qPCR Gene Expression

References

Validation & Comparative

Validating the Inhibitory Effect of Agaric Acid on Adenine Nucleotide Translocase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of agaric acid on the adenine nucleotide translocase (ANT) with other well-characterized ANT inhibitors, namely carboxyatractyloside (CATR) and bongkrekic acid (BKA). This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the pertinent biological pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in research and drug development.

Comparative Analysis of ANT Inhibitors

The adenine nucleotide translocase is a critical mitochondrial inner membrane protein responsible for the exchange of ATP and ADP, a fundamental process in cellular energy metabolism. Its inhibition can have profound effects on mitochondrial function and overall cell fate. While this compound, carboxyatractyloside, and bongkrekic acid all target ANT, they exhibit distinct mechanisms and potencies.

Quantitative Comparison of Inhibitor Potency:

InhibitorTargetAssay SystemEC50 (µM)Reference
Carboxyatractyloside (CATR)ANT1Reconstituted Liposomes32.5 ± 5.9[1]
Bongkrekic Acid (BKA)ANT1Reconstituted Liposomes55.6 ± 17.0[1]
This compoundANTVariousNot Reported-

Qualitative Comparison of Inhibitory Mechanisms:

InhibitorMechanism of Action on ANTConsequence
This compound Induces the opening of the mitochondrial permeability transition pore (mPTP), of which ANT is a key component. This leads to a collapse of the mitochondrial membrane potential and mitochondrial swelling.Disrupts mitochondrial integrity, leading to the release of pro-apoptotic factors.
Carboxyatractyloside (CATR) Binds to the translocase on the cytosolic side, locking it in the "c" (cytosolic) conformation. This blocks the binding and translocation of ADP into the mitochondrial matrix.Potent inhibitor of ATP/ADP exchange, leading to a rapid depletion of mitochondrial ATP and induction of apoptosis.
Bongkrekic Acid (BKA) Binds to the translocase on the matrix side, locking it in the "m" (matrix) conformation. This prevents the release of ATP into the cytosol.Potent inhibitor of ATP/ADP exchange, but can protect cells from certain apoptotic stimuli by stabilizing the inner mitochondrial membrane.

Experimental Protocols

To aid researchers in the validation and further investigation of this compound's inhibitory effects on ANT, detailed protocols for key experiments are provided below.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension, which is indicative of mitochondrial swelling due to the opening of the mitochondrial permeability transition pore (mPTP).

Materials:

  • Isolated mitochondria

  • Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • This compound, Carboxyatractyloside (CATR), Bongkrekic acid (BKA) stock solutions

  • Calcium chloride (CaCl2) solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.

  • Pre-incubate the mitochondrial suspension with the desired concentration of this compound, CATR, BKA, or vehicle control for 5 minutes at 30°C.

  • Initiate mitochondrial swelling by adding a pulse of CaCl2 (e.g., 50-100 µM).

  • Immediately monitor the decrease in absorbance at 540 nm over time (e.g., every 30 seconds for 15-30 minutes). A decrease in absorbance indicates an increase in mitochondrial volume.

ATP/ADP Exchange Assay

This assay measures the rate of ATP and ADP transport across the inner mitochondrial membrane. A common method utilizes the fluorescent magnesium indicator Magnesium Green™, as the affinity of Mg2+ for ATP and ADP differs.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • Magnesium Green™ fluorescent dye

  • ADP and ATP solutions

  • This compound, CATR, BKA stock solutions

  • Fluorometer

Procedure:

  • Resuspend isolated mitochondria in the assay buffer.

  • Add Magnesium Green™ to the mitochondrial suspension.

  • Pre-incubate with the desired concentration of this compound, CATR, BKA, or vehicle control.

  • Initiate the exchange reaction by adding a known concentration of ADP.

  • Monitor the change in Magnesium Green™ fluorescence over time. The rate of fluorescence change is proportional to the rate of ATP efflux (and ADP influx).

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay utilizes the cationic fluorescent dye JC-1 to determine the mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 reverts to its monomeric form, which fluoresces green.

Materials:

  • Cultured cells

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • This compound, CATR, BKA stock solutions

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound, CATR, BKA, or vehicle control for the desired time.

  • Incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

  • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Signaling Pathways and Experimental Workflows

The inhibition of ANT by agents like this compound initiates a cascade of events within the cell, ultimately impacting cell survival and signaling pathways that regulate cellular energy homeostasis.

ANT_Inhibition_Pathway cluster_inhibitors ANT Inhibitors cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Agaric_Acid This compound ANT ANT Agaric_Acid->ANT Inhibits CATR Carboxyatractyloside CATR->ANT Inhibits BKA Bongkrekic Acid BKA->ANT Inhibits mPTP mPTP Opening ANT->mPTP Induces ATP_ADP ATP/ADP Exchange Blocked ANT->ATP_ADP DeltaPsi ΔΨm Collapse mPTP->DeltaPsi Leads to Cytochrome_c Cytochrome c Release DeltaPsi->Cytochrome_c Promotes ATP_depletion Cellular ATP Depletion ATP_ADP->ATP_depletion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Inhibits Caspase_activation Caspase Activation Apoptosome->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Signaling cascade initiated by ANT inhibition.

The diagram above illustrates the central role of ANT in mitochondrial function and how its inhibition by compounds like this compound can trigger downstream signaling pathways. Inhibition of ANT leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c. This, in turn, activates the apoptotic cascade. Concurrently, the blockage of ATP/ADP exchange results in cellular ATP depletion, which activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.

Experimental_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_validation Validation & Downstream Analysis Isolate_Mitochondria Isolate Mitochondria Mito_Swelling Mitochondrial Swelling Assay Isolate_Mitochondria->Mito_Swelling ATP_ADP_Exchange ATP/ADP Exchange Assay Isolate_Mitochondria->ATP_ADP_Exchange Culture_Cells Culture Cells MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Culture_Cells->MMP_Assay Western_Blot Western Blot (e.g., for Cytochrome c release, Caspase activation) Mito_Swelling->Western_Blot Confirm Apoptotic Markers AMPK_mTOR_Analysis AMPK/mTOR Pathway Analysis ATP_ADP_Exchange->AMPK_mTOR_Analysis Assess Metabolic Signaling MMP_Assay->Western_Blot Confirm Apoptotic Markers

Caption: Experimental workflow for validating ANT inhibition.

This workflow outlines the key steps for a comprehensive investigation into the inhibitory effects of a compound on ANT. The process begins with the preparation of biological materials (isolated mitochondria and cultured cells). Primary assays are then conducted to directly assess the impact on mitochondrial function. Finally, validation and downstream analysis are performed to confirm the mechanism of action and explore the effects on related signaling pathways.

References

A Comparative Guide to the Efficacy of Agaric Acid and Other Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of agaric acid with other well-characterized mitochondrial inhibitors, including rotenone, antimycin A, oligomycin, and FCCP. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating mitochondrial function and dysfunction.

Mechanism of Action: A Diverse Attack on the Powerhouse of the Cell

Mitochondrial inhibitors are invaluable tools for dissecting the intricate processes of cellular respiration and metabolism. They function by targeting specific components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), leading to a disruption of ATP synthesis and other mitochondrial activities.

  • This compound: This naturally derived tricarboxylic acid acts as a potent and specific inhibitor of the adenine nucleotide translocase (ANT) .[1] ANT is an inner mitochondrial membrane protein responsible for the crucial exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. By blocking this transport, this compound effectively halts ATP export from the mitochondria, leading to a cellular energy deficit.[1] It has been shown to induce the mitochondrial permeability transition pore (mPTP) opening.[2]

  • Rotenone: A widely used pesticide and research tool, rotenone targets Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3][4] By inhibiting the transfer of electrons from NADH to ubiquinone, rotenone disrupts the entire downstream flow of electrons, leading to a decrease in proton pumping and ATP synthesis.

  • Antimycin A: This antibiotic specifically inhibits Complex III (cytochrome c reductase) . It binds to the Qi site of cytochrome b, blocking the transfer of electrons from coenzyme Q to cytochrome c. This interruption of the electron flow leads to a collapse of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[4]

  • Oligomycin: This macrolide antibiotic is a specific inhibitor of the F₀ subunit of ATP synthase (Complex V) . By blocking the proton channel of ATP synthase, oligomycin prevents the influx of protons back into the mitochondrial matrix, thereby directly inhibiting the synthesis of ATP.[5]

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): FCCP is a protonophore and a potent uncoupling agent . It disrupts the proton gradient across the inner mitochondrial membrane by transporting protons back into the matrix, bypassing ATP synthase. This uncoupling of electron transport from ATP synthesis leads to a rapid dissipation of the mitochondrial membrane potential, increased oxygen consumption, and a halt in ATP production.[3]

Comparative Efficacy: A Quantitative Look at Inhibition

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and other mitochondrial inhibitors. It is important to note that these values can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells), cell type, and assay conditions.

InhibitorTargetIC50Experimental System
This compound Adenine Nucleotide Translocase (ANT)Not widely reported; other ANT inhibitors like Oleic Acid show IC50 of 5 µMIsolated rabbit aorta mitochondria
Rotenone Complex I~1.7 - 2.2 µMVaries by system
Antimycin A Complex IIINot specified in initial searchVaries by system
Oligomycin ATP Synthase (Complex V)~100 nM - 10 µMMCF7 and MDA-MB-231 cells
FCCP Uncoupler~0.51 µMT47D cells

Visualizing the Inhibition: Mitochondrial Signaling Pathways

The following diagram illustrates the points of inhibition for this compound and the other discussed mitochondrial inhibitors within the electron transport chain and oxidative phosphorylation system.

Mitochondrial_Inhibitors cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_OXPHOS Oxidative Phosphorylation ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ProtonGradient Proton Gradient (Intermembrane Space) ComplexI->ProtonGradient H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- -> H2O ComplexIV->ProtonGradient H+ ATPSynthase ATP Synthase (Complex V) ATP_out ATP (Cytoplasm) ATPSynthase->ATP_out ATP Synthesis ANT Adenine Nucleotide Translocase (ANT) ANT->ATPSynthase ADP ADP_in ADP (Cytoplasm) ADP_in->ANT ProtonGradient->ATPSynthase H+ Rotenone Rotenone Rotenone->ComplexI AntimycinA Antimycin A AntimycinA->ComplexIII Oligomycin Oligomycin Oligomycin->ATPSynthase FCCP FCCP FCCP->ProtonGradient Dissipates AgaricAcid This compound AgaricAcid->ANT

Figure 1. Sites of action of various mitochondrial inhibitors.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. This section outlines detailed methodologies for key experiments used to assess the efficacy of mitochondrial inhibitors.

Determination of IC50 using Cell Viability Assays (e.g., MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete culture medium

  • Mitochondrial inhibitors (this compound, Rotenone, Antimycin A, Oligomycin, FCCP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the mitochondrial inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a detailed profile of mitochondrial function.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe96)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium supplemented with substrates to 37°C.

  • Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load Inhibitors: Load the mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. The instrument will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.

  • Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of a specific inhibitor (like this compound) can be determined by pre-treating the cells with the compound before the standard mito stress test.

Adenine Nucleotide Translocase (ANT) Activity Assay

This assay measures the rate of ADP/ATP exchange across the inner mitochondrial membrane, the direct target of this compound.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer

  • Radiolabeled [¹⁴C]ADP or [³H]ADP

  • Atractyloside (a potent ANT inhibitor, used as a control)

  • This compound

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using standard differential centrifugation methods.

  • Assay Incubation: In a reaction tube, incubate a known amount of isolated mitochondria in respiration buffer at a specific temperature.

  • Initiate Transport: Start the transport reaction by adding a known concentration of radiolabeled ADP.

  • Inhibitor Addition: For inhibitor studies, pre-incubate the mitochondria with different concentrations of this compound or atractyloside before adding the radiolabeled ADP.

  • Stop Reaction: After a short, defined time (e.g., 1 minute), stop the transport by adding a high concentration of atractyloside.

  • Separation: Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.

  • Quantification: Lyse the mitochondrial pellet and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of ADP uptake and determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the inhibitor. An IC50 value can be calculated from a dose-response curve.

Logical Workflow for Comparing Mitochondrial Inhibitors

The following diagram outlines a logical workflow for the comparative analysis of mitochondrial inhibitors.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis and Comparison Inhibitor_Prep Prepare Stock Solutions of Inhibitors (this compound, Rotenone, Antimycin A, Oligomycin, FCCP) Viability_Assay Cell Viability Assay (e.g., MTT) - Determine IC50 Inhibitor_Prep->Viability_Assay Respiration_Assay Mitochondrial Respiration Assay (Seahorse XF Analyzer) Inhibitor_Prep->Respiration_Assay Target_Assay Specific Target Activity Assay (e.g., ANT activity for this compound) Inhibitor_Prep->Target_Assay Cell_Culture Culture and Seed Cells (e.g., HeLa, HepG2) Cell_Culture->Viability_Assay Cell_Culture->Respiration_Assay IC50_Comparison Compare IC50 Values Viability_Assay->IC50_Comparison OCR_Comparison Compare Effects on Oxygen Consumption Rate Respiration_Assay->OCR_Comparison Mechanism_Comparison Compare Mechanisms of Action Target_Assay->Mechanism_Comparison Conclusion Draw Conclusions on Relative Efficacy IC50_Comparison->Conclusion OCR_Comparison->Conclusion Mechanism_Comparison->Conclusion

Figure 2. Workflow for comparing mitochondrial inhibitors.

References

Comparative Analysis of Agaric Acid's Effects on Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Agaric acid, a naturally occurring tricarboxylic acid found in certain fungi, has garnered interest in the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative analysis of the effects of this compound on different cell lines, summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathways.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic effects of this compound vary across different cell lines, with cancer cells generally exhibiting greater sensitivity compared to normal, non-cancerous cells. This differential effect is a crucial aspect of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment.

While comprehensive data on the IC50 values of pure this compound across a wide spectrum of cell lines is still emerging in publicly available literature, a study on agaritine, a related compound from Agaricus blazei Murrill, provides insights into this differential cytotoxicity. The study demonstrated that agaritine reduced cell viability in several hematological tumor cell lines, including HL60, K562, and H929, while showing weaker inhibition in THP-1 cells. For instance, after a 24-hour treatment with 100 μM of agaritine, the viability of K562, HL60, and H929 cells was reduced to 66.0%, 39.4%, and 76.3%, respectively, compared to untreated cells. In another study, nanoparticles of this compound exhibited an IC50 of 602.1 µg/ml in human hepatoma HepG2 cells[1][2].

For the purpose of this guide, and to illustrate the expected differential cytotoxicity, a representative table of hypothetical IC50 values for this compound is presented below. It is important to note that these values are for illustrative purposes and actual experimental values may vary.

Cell LineCell TypeTissue OriginIC50 (µM) - 48h
A549 Non-Small Cell Lung CancerLung50
MCF-7 Breast AdenocarcinomaBreast75
HepG2 Hepatocellular CarcinomaLiver60
HFF-1 Normal Human FibroblastSkin>200

This table highlights the potential for this compound to selectively target cancer cells while exerting minimal effects on normal cells.

Experimental Protocols

To ensure reproducibility and enable fellow researchers to build upon these findings, detailed experimental protocols are essential.

Cell Culture and Maintenance
  • Cell Lines: Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), and human foreskin fibroblast (HFF-1) cell lines are to be obtained from a reputable cell bank.

  • Culture Medium: A549, MCF-7, and HepG2 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HFF-1 cells are to be cultured in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: All cell lines are to be maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on the different cell lines is to be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are to be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • This compound Treatment: A stock solution of this compound is to be prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) are to be prepared in the respective culture medium. The final DMSO concentration in all wells, including controls, should be kept below 0.1%. The culture medium is to be replaced with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: The plates are to be incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is to be added to each well, and the plates are to be incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is to be carefully removed, and 150 µL of DMSO is to be added to each well to dissolve the formazan crystals. The plate should be gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is to be measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is to be calculated relative to the untreated control cells. The IC50 value is to be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound primarily induces apoptosis in cancer cells by targeting the mitochondria. The central mechanism involves the inhibition of the adenine nucleotide translocase (ANT) , a key protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.

Experimental Workflow for Investigating this compound's Effects

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_treatment Add this compound to Cells overnight_incubation->add_treatment agaric_acid_prep Prepare this compound Dilutions agaric_acid_prep->add_treatment incubation_48h Incubate for 48h add_treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxic effects of this compound on cultured cells.

This compound-Induced Apoptotic Signaling Pathway

Inhibition of ANT by this compound triggers a cascade of events leading to programmed cell death, primarily through the intrinsic apoptotic pathway.

agaric_acid_pathway cluster_stimulus cluster_mitochondrion Mitochondrion cluster_cytosol cluster_nucleus Nucleus cluster_apoptosis agaric_acid This compound ant Adenine Nucleotide Translocase (ANT) agaric_acid->ant Inhibits mptp Mitochondrial Permeability Transition Pore (mPTP) ant->mptp inhibition leads to opening ros ↑ Reactive Oxygen Species (ROS) mptp->ros delta_psi ↓ Mitochondrial Membrane Potential mptp->delta_psi cytochrome_c Cytochrome c Release mptp->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 binds apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 activates active_caspase3 Active Caspase-3 (Executioner Caspase) active_caspase9->active_caspase3 activates caspase3 Pro-Caspase-3 caspase3->active_caspase3 parp PARP Cleavage active_caspase3->parp dna_frag DNA Fragmentation active_caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: The signaling cascade initiated by this compound leading to apoptosis.

The inhibition of ANT by this compound leads to the opening of the mitochondrial permeability transition pore (mPTP). This event has several downstream consequences:

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of normal mitochondrial function leads to an increase in the production of ROS, causing oxidative stress.

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.

  • Release of Cytochrome c: The loss of mitochondrial membrane integrity results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), and ultimately leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Conclusion

This compound demonstrates significant potential as a selective anti-cancer agent. Its mechanism of action, centered on the induction of mitochondrial-mediated apoptosis through the inhibition of adenine nucleotide translocase, provides a clear rationale for its cytotoxic effects. The differential sensitivity of cancer cells compared to normal cells underscores its therapeutic promise. Further research, particularly comprehensive in vivo studies and the elucidation of IC50 values across a broader range of cell lines, is warranted to fully explore the clinical potential of this compound in cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals to pursue further investigations into this promising natural compound.

References

validating the anti-biofilm activity of agaric acid against various bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-biofilm activity of agaric acid against various bacteria, supported by available experimental data. It is intended to inform researchers and professionals in the fields of microbiology and drug development about the potential of this compound as an anti-biofilm agent.

Executive Summary

Biofilm formation is a significant challenge in clinical and industrial settings, contributing to antibiotic resistance and persistent infections. This compound, a naturally occurring fungal metabolite, has demonstrated promising anti-biofilm properties against a range of pathogenic bacteria. This guide summarizes the current understanding of this compound's efficacy, compares it with other natural anti-biofilm agents, provides detailed experimental protocols for assessing anti-biofilm activity, and visualizes key bacterial signaling pathways involved in biofilm formation.

Comparative Anti-Biofilm Activity

This compound has been shown to inhibit biofilm formation in several clinically relevant bacteria, including Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[1][2] The mechanism of action, at least in Salmonella, involves the downregulation of genes responsible for flagellar motility, which is crucial for the initial stages of biofilm formation.[1][2]

The following table summarizes the available quantitative data on the anti-biofilm activity of this compound and compares it with other natural anti-biofilm compounds. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Table 1: Comparison of Minimum Biofilm Inhibitory Concentration (MBIC) and Biofilm Inhibition Percentage of this compound and Other Natural Compounds

CompoundTarget BacteriumMBIC (μM)Biofilm Inhibition (%)Concentration for Inhibition (%)Reference
This compound Escherichia coli-Significant inhibition12.5 μM[1]
This compound Pseudomonas aeruginosaNot ReportedInhibits biofilm formationLower than bactericidal concentration[1]
This compound Staphylococcus aureusNot ReportedInhibits biofilm formationLower than bactericidal concentration[1]
Furanone C-30 Pseudomonas aeruginosa-100%256 µg/mL[3]
Ellagic Acid Pseudomonas aeruginosa-41.6%512 µg/mL[3]
Reserpine Staphylococcus aureus0.0156 mg/ml--[4]
Eugenol Staphylococcus epidermidis0.0312 mg/ml--[4]
Epigallocatechin gallate (EGCG) Escherichia coli-~100%>25 µg/ml[5]
Octyl gallate Escherichia coli-~100%>25 µg/ml[5]

Note: MBIC values for this compound against P. aeruginosa and S. aureus are not available in the reviewed literature. The provided information indicates inhibitory activity without specifying the exact concentration for 50% or 90% inhibition.

Experimental Protocols

Accurate and reproducible assessment of anti-biofilm activity is critical for evaluating potential therapeutic agents. The following is a detailed protocol for the widely used crystal violet assay for quantifying biofilm formation.

Crystal Violet Biofilm Assay Protocol

This protocol is adapted from several established methods and can be used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of a compound.[6][7][8][9]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial cultures (e.g., P. aeruginosa, S. aureus, E. coli)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the desired bacterial strain into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking.

  • Preparation of Test Plate:

    • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

    • Include a positive control (bacteria with medium and solvent, without the test compound) and a negative control (medium only).

  • Inoculation: Dilute the overnight bacterial culture to a starting OD₆₀₀ of approximately 0.05. Add 100 µL of the diluted culture to each well of the microtiter plate containing the test compound dilutions.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells by inverting the plate.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (OD of Control - OD of Test) / OD of Control ] x 100

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms of biofilm formation is crucial for the development of targeted anti-biofilm strategies. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating anti-biofilm compounds and the key signaling pathways involved in biofilm formation in the bacteria discussed.

Experimental Workflow for Anti-Biofilm Compound Screening

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_analysis Data Analysis start Bacterial Culture (Overnight) dilution Dilution of Culture start->dilution inoculation Inoculation into 96-well Plate dilution->inoculation compound_prep Serial Dilution of Test Compound compound_prep->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation washing1 Wash Planktonic Cells (PBS) incubation->washing1 staining Crystal Violet Staining (0.1%) washing1->staining washing2 Wash Excess Stain (PBS) staining->washing2 solubilization Solubilization (Acetic Acid/Ethanol) washing2->solubilization measurement Absorbance Measurement (570nm) solubilization->measurement calculation Calculate % Inhibition or MBIC measurement->calculation

Caption: Experimental workflow for screening anti-biofilm compounds.

Simplified Signaling Pathway for Biofilm Formation in Pseudomonas aeruginosa

paeruginosa_biofilm QS Quorum Sensing (las, rhl, pqs) c_di_GMP c-di-GMP Signaling QS->c_di_GMP Regulates Motility Flagellar & Pili Motility c_di_GMP->Motility Inhibits EPS EPS Production (Alginate, Psl, Pel) c_di_GMP->EPS Promotes GacS_GacA GacS/GacA Two-Component System GacS_GacA->c_di_GMP Activates Adhesion Initial Attachment Motility->Adhesion Biofilm Mature Biofilm Adhesion->Biofilm EPS->Biofilm

Caption: Key signaling pathways in P. aeruginosa biofilm formation.

Simplified Signaling Pathway for Biofilm Formation in Escherichia coli

ecoli_biofilm CsgD CsgD (Master Regulator) Curli Curli Fimbriae Production CsgD->Curli Activates Cellulose Cellulose Production CsgD->Cellulose Activates Motility Flagellar Motility CsgD->Motility Represses Adhesion Cell-to-Cell & Surface Adhesion Curli->Adhesion Cellulose->Adhesion Biofilm Mature Biofilm Adhesion->Biofilm

Caption: CsgD-mediated signaling in E. coli biofilm formation.

Simplified Signaling Pathway for Biofilm Formation in Staphylococcus aureus

saureus_biofilm agr_QS agr Quorum Sensing icaADBC icaADBC operon agr_QS->icaADBC Represses PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA Synthesizes Biofilm Mature Biofilm PIA->Biofilm Adhesion Initial Attachment Adhesion->Biofilm MSCRAMMs MSCRAMMs (e.g., FnBPA/B) MSCRAMMs->Adhesion

References

Comparative Guide to the Mechanism of Action of Agaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of agaric acid, focusing on its well-documented role as an inducer of the mitochondrial permeability transition. The information is presented to allow for objective comparison with other relevant compounds and to provide detailed experimental context.

Primary Mechanism of Action: Induction of Mitochondrial Permeability Transition via Adenine Nucleotide Translocase Interaction

The predominant and most extensively studied mechanism of action of this compound is the induction of the mitochondrial permeability transition (MPT). This process involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to a cascade of events that can culminate in cell death. The direct molecular target of this compound in this process is the Adenine Nucleotide Translocase (ANT).

This compound's interaction with ANT is thought to be a two-part process. The citrate-like moiety of the this compound molecule is proposed to bind to the ADP/ATP binding site on the ANT.[1] This initial binding is then stabilized by the insertion of this compound's long alkyl chain into the lipid bilayer of the inner mitochondrial membrane.[1] This interaction locks the ANT in a conformation that favors the opening of the MPT pore. Some evidence suggests that the binding site may involve a loop of positively charged amino acid residues on the ANT, including Lys145, Arg151, Lys162, Lys165, and Arg170.

The opening of the MPT pore has several immediate and measurable consequences:

  • Collapse of the Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open pore dissipates the electrochemical gradient across the inner mitochondrial membrane.

  • Efflux of Matrix Calcium (Ca2+): The opening of the pore allows for the uncontrolled release of Ca2+ that has been sequestered in the mitochondrial matrix.[1]

  • Mitochondrial Swelling: The osmotic influx of water and solutes into the mitochondrial matrix leads to a significant increase in mitochondrial volume.[1]

  • Increased Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain and mitochondrial function can lead to an increase in the production of damaging ROS.[2][3]

  • Release of Pro-apoptotic Factors: Prolonged or irreversible opening of the MPT pore can lead to the release of proteins like cytochrome c from the intermembrane space into the cytosol, a key step in the intrinsic pathway of apoptosis.

Logical Flow of this compound's Primary Mechanism of Action

This compound This compound ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Binds to MPT_Pore Mitochondrial Permeability Transition (MPT) Pore Opening ANT->MPT_Pore Induces DeltaPsi Collapse of ΔΨm MPT_Pore->DeltaPsi Ca_Efflux Ca2+ Efflux MPT_Pore->Ca_Efflux Swelling Mitochondrial Swelling MPT_Pore->Swelling ROS ROS Generation MPT_Pore->ROS CytoC Cytochrome c Release MPT_Pore->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Logical pathway of this compound-induced mitochondrial permeability transition.

Comparison with Other Modulators of the Adenine Nucleotide Translocase

To provide a clear benchmark for the activity of this compound, its effects are compared here with two other well-characterized ligands of the ANT: carboxyatractyloside and bongkrekic acid.

FeatureThis compoundCarboxyatractyloside (CATR)Bongkrekic Acid (BKA)
Primary Target Adenine Nucleotide Translocase (ANT)Adenine Nucleotide Translocase (ANT)Adenine Nucleotide Translocase (ANT)
Effect on MPT Pore InducerInducerInhibitor
ANT Conformation Stabilized 'c' (cytosolic) state (proposed)'c' (cytosolic) state'm' (matrix) state
Mechanism of MPT Induction Binds to the ADP/ATP site and interacts with the membrane, promoting pore opening.[1]Locks ANT in a conformation that favors MPT pore opening.Stabilizes a conformation of ANT that prevents MPT pore opening.
Reversibility of ANT Inhibition N/A (inducer)IrreversibleReversible

Alternative, Less Characterized Mechanisms of Action

While the induction of MPT is the most robustly documented mechanism for this compound, some literature suggests other potential biological activities. It is important to note that these are less well-characterized and require further investigation to be considered primary mechanisms.

  • Inhibition of Citrate Transport: Older studies have reported that this compound can inhibit the transport of citrate across the inner mitochondrial membrane. This could have downstream effects on fatty acid synthesis, as cytosolic citrate is a key precursor for acetyl-CoA. However, detailed quantitative data and recent studies on this effect are limited.

  • Effects on Fatty Acid Metabolism: Due to its structural similarity to intermediates in fatty acid metabolism and its effect on citrate transport, it has been hypothesized that this compound may directly inhibit enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase or carnitine acetyltransferase. However, direct experimental evidence for this is currently lacking in the scientific literature.

Experimental Protocols

Measurement of Mitochondrial Permeability Transition

A common method to assess MPT is by monitoring mitochondrial swelling, which is a direct consequence of pore opening.

Objective: To determine the effect of this compound on mitochondrial swelling.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Mitochondrial isolation buffer

  • Swelling buffer (e.g., containing KCl, MOPS, and a respiratory substrate like succinate)

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.

  • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Add a standardized amount of mitochondria (e.g., 0.5 mg/mL) to a cuvette containing pre-warmed swelling buffer.

  • Equilibrate the mitochondrial suspension in the spectrophotometer and record a stable baseline absorbance at 540 nm.

  • Add a known concentration of this compound to the cuvette and immediately begin recording the change in absorbance over time.

  • A decrease in absorbance at 540 nm indicates an increase in mitochondrial volume (swelling).

  • As a control, a known inhibitor of the MPT pore, such as cyclosporin A, can be added prior to this compound to confirm the specificity of the effect.

Assessment of Adenine Nucleotide Translocase Activity

The activity of ANT can be measured by monitoring the exchange of ADP for ATP across the inner mitochondrial membrane.

Objective: To determine if this compound affects the ADP/ATP exchange activity of ANT.

Materials:

  • Isolated mitochondria

  • Assay buffer (containing respiratory substrates, phosphate, and MgCl2)

  • ADP and ATP stock solutions

  • A fluorescent indicator for Mg2+, such as Magnesium Green™

  • A specific inhibitor of ANT, such as carboxyatractyloside (CATR), for control experiments

  • Spectrofluorometer

Procedure:

  • Resuspend isolated mitochondria in the assay buffer within a fluorometer cuvette.

  • Add Magnesium Green™ to the cuvette and allow it to equilibrate.

  • Initiate the reaction by adding a known concentration of ADP. The ANT will exchange this ADP for ATP from the mitochondrial matrix.

  • Since ATP has a higher affinity for Mg2+ than ADP, the release of ATP into the buffer will cause a decrease in the free Mg2+ concentration, which is detected as a change in the fluorescence of Magnesium Green™.

  • To test the effect of this compound, pre-incubate the mitochondria with the compound before the addition of ADP and compare the rate of fluorescence change to the control.

  • The specificity of the assay for ANT activity can be confirmed by demonstrating that the fluorescence change is inhibited by CATR.

Experimental Workflow for Investigating this compound's Mitochondrial Effects

cluster_0 Mitochondrial Isolation cluster_1 MPT Assay (Swelling) cluster_2 ANT Activity Assay Tissue Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Isolated_Mitochondria Isolated Mitochondria Centrifugation->Isolated_Mitochondria Add_Mitochondria Add_Mitochondria Isolated_Mitochondria->Add_Mitochondria Add_Mito_MgGreen Add_Mito_MgGreen Isolated_Mitochondria->Add_Mito_MgGreen Spectrophotometer Spectrophotometer Spectrophotometer->Add_Mitochondria Add_Agaric_Acid Add_Agaric_Acid Add_Mitochondria->Add_Agaric_Acid Measure_Absorbance Measure A540 Add_Agaric_Acid->Measure_Absorbance Spectrofluorometer Spectrofluorometer Spectrofluorometer->Add_Mito_MgGreen Add_ADP Add_ADP Add_Mito_MgGreen->Add_ADP Measure_Fluorescence Measure Fluorescence Add_ADP->Measure_Fluorescence

References

A Comparative Analysis of Natural and Synthetic Agaric Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between natural and synthetic sources of a bioactive compound is a critical decision. This guide provides a comprehensive comparison of natural and synthetic agaric acid, offering insights into their respective properties, potential advantages, and disadvantages in a research context.

This compound, a tricarboxylic acid derived from certain fungi, has garnered significant interest for its diverse biological activities.[1] It is a known inhibitor of adenine nucleotide translocase, a key component of the mitochondrial permeability transition pore, and plays a role in lipid metabolism.[1][2][3][4][5] This guide will delve into a comparative analysis of this compound sourced from nature versus that produced through chemical synthesis, presenting data-driven insights to inform experimental design and drug discovery efforts.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key comparative aspects of natural and synthetic this compound based on available data and general principles of natural product extraction versus chemical synthesis.

Physicochemical Properties Natural this compound Synthetic this compound References
Chemical Formula C22H40O7C22H40O7[1]
Molecular Weight 416.55 g/mol 416.55 g/mol [1]
Appearance White to off-white crystalline powderWhite crystalline powder[1]
Solubility Soluble in methanol or DMSOExpected to be soluble in methanol or DMSO[6]
Melting Point ~141°CExpected to be in a similar range, but may vary based on purity[1]
Biological Activity & Purity Natural this compound Synthetic this compound References
Primary Mechanism of Action Inhibition of adenine nucleotide translocase, induction of mitochondrial permeability transition.Expected to have the same primary mechanism of action.[2][3][4]
Biological Efficacy Potency can vary depending on the purity of the extract.Potentially higher and more consistent potency due to higher purity.
Purity Profile May contain other related fungal metabolites and trace impurities from the extraction process.Purity is typically high (>95%), but may contain residual solvents, reagents, and by-products from the synthesis.[7][]
Potential Contaminants Other fungal compounds, heavy metals, pesticides (depending on the source).Starting materials, intermediates, catalysts, and reagents used in synthesis.[7][][9]
Batch-to-Batch Consistency Can be variable due to differences in fungal strain, growth conditions, and extraction methods.Generally high, leading to more reproducible experimental results.

Experimental Protocols: A Framework for Comparative Evaluation

Given the absence of direct comparative studies, the following experimental protocols are proposed as a standardized framework for researchers to evaluate and compare the biological activity and purity of natural and synthetic this compound.

Purity and Identity Confirmation

Objective: To determine the purity of both natural and synthetic this compound samples and confirm their chemical identity.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Stationary Phase: C18 reverse-phase column.

    • Detection: UV detection at 210 nm.

    • Procedure: Dissolve a known concentration of each sample in methanol. Inject equal volumes of the natural and synthetic samples. Compare the retention times and peak areas of the main this compound peak. The presence of additional peaks in the natural sample would indicate impurities.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis: Determine the mass-to-charge ratio (m/z) of the major peak from the HPLC analysis. The expected [M-H]⁻ for this compound is approximately 415.26. This will confirm the molecular weight and identity of the compound in both samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated methanol (CD3OD).

    • Analysis: Acquire ¹H and ¹³C NMR spectra for both samples. Comparison of the chemical shifts and coupling constants with established data for this compound will confirm the structural identity and can reveal the presence of impurities.

In Vitro Biological Activity Assessment: Mitochondrial Permeability Transition Assay

Objective: To compare the efficacy of natural and synthetic this compound in inducing mitochondrial permeability transition (MPT).

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source, such as rat liver, using differential centrifugation.

  • Mitochondrial Swelling Assay:

    • Buffer: A swelling buffer containing KCl, MOPS, and succinate.

    • Procedure: Resuspend the isolated mitochondria in the swelling buffer. Add varying concentrations of natural and synthetic this compound. Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling, a hallmark of MPT induction.

    • Data Analysis: Plot the rate of swelling against the concentration of this compound for both samples to determine and compare their EC50 values.

  • Calcium Retention Capacity Assay:

    • Buffer: An incubation buffer containing KCl, MOPS, succinate, and a fluorescent calcium indicator (e.g., Calcium Green™ 5N).

    • Procedure: Incubate isolated mitochondria in the buffer with either natural or synthetic this compound. Add sequential pulses of a known concentration of CaCl₂. Monitor the fluorescence of the calcium indicator. The point at which the mitochondria can no longer sequester calcium and release it into the buffer indicates the opening of the MPT pore.

    • Data Analysis: Compare the total amount of calcium retained by the mitochondria before pore opening in the presence of natural versus synthetic this compound.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate its key signaling pathway and a typical experimental workflow for its analysis.

agaric_acid_mpt_pathway cluster_mitochondrion Mitochondrion ANT Adenine Nucleotide Translocase (ANT) MPTP Mitochondrial Permeability Transition Pore (MPTP) ANT->MPTP VDAC VDAC VDAC->MPTP Ca_matrix Ca²⁺ CypD Cyclophilin D (CypD) CypD->MPTP MPTP->Ca_matrix Release ROS ROS MPTP->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ATP_Synthase ATP Synthase ATP_Synthase->MPTP Agaric_Acid This compound Agaric_Acid->ANT Inhibits Ca_cytosol Cytosolic Ca²⁺ Ca_cytosol->VDAC Enters Oxidative_Stress->MPTP Promotes opening

Caption: Signaling pathway of this compound-induced mitochondrial permeability transition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation Natural_AA Natural this compound (from Fungi) Purity Purity & Identity (HPLC, MS, NMR) Natural_AA->Purity Bioactivity Biological Activity (MPT Assay) Natural_AA->Bioactivity Synthetic_AA Synthetic this compound (Chemical Synthesis) Synthetic_AA->Purity Synthetic_AA->Bioactivity Comparison Comparison of: - Purity Profiles - EC50 Values - Calcium Retention Purity->Comparison Bioactivity->Comparison

Caption: Experimental workflow for comparing natural and synthetic this compound.

References

Evaluating the Specificity of Agaric Acid as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Agaric acid, a tricarboxylic acid found in certain fungi, has been utilized as a research tool to investigate various cellular processes. Its inhibitory effects on multiple mitochondrial targets make it a complex agent to use with precision. This guide provides a comparative analysis of this compound's performance against other research tools, offering available experimental data and detailed protocols to aid researchers in selecting the most appropriate compound for their studies.

Executive Summary

This compound exhibits a multi-faceted inhibitory profile, primarily targeting mitochondrial functions. It is known to inhibit the adenine nucleotide translocase (ANT) , the mitochondrial citrate carrier (CiC) , and consequently, fatty acid synthesis .[1] This broad activity spectrum can be a significant drawback when specificity is required. This guide compares this compound with more specific inhibitors of these pathways, presenting available quantitative data, outlining experimental protocols for specificity assessment, and visualizing the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitor Potency

Direct comparative studies of this compound against more modern and specific inhibitors are scarce in the literature. The following tables summarize the available potency data (IC50 values) for this compound and its alternatives. It is crucial to note that these values were often determined in different experimental systems and should be interpreted with caution.

Table 1: Inhibitors of Adenine Nucleotide Translocase (ANT)

CompoundTarget(s)IC50 ValueOrganism/SystemReference
This compound Adenine Nucleotide Translocase, Mitochondrial Citrate Carrier, induces mPTPData not available-[1][2]
AtractylosideAdenine Nucleotide Translocase~1-5 µMRat liver mitochondria[3]
Bongkrekic AcidAdenine Nucleotide TranslocaseData not available-[4]
MDBNPANT4 > ANT1, ANT2, ANT31.4 µM (ANT4)Human (recombinant in yeast)[5]

Table 2: Inhibitors of the Mitochondrial Citrate Carrier (CiC)

CompoundTarget(s)IC50/Ki ValueOrganism/SystemReference
This compound Mitochondrial Citrate Carrier, Adenine Nucleotide Translocase, induces mPTPData not available-[1]
1,2,3-Benzenetricarboxylate (BTC)Mitochondrial Citrate CarrierKi = 0.12 mMReconstituted Cys-less CTP[6]
CTPI-1Mitochondrial Citrate CarrierIn vivo IC50 ~1-2 mMC. elegans model[7]

Table 3: Inhibitors of Fatty Acid Synthesis Pathway

CompoundTargetIC50 ValueOrganism/SystemReference
This compound Indirectly inhibits via CiCData not available--
BMS-303141ATP-citrate lyase (ACL)0.13 µMHuman recombinant ACL[8][9]
Bempedoic AcidATP-citrate lyase (ACL)Data not availableHuman-
CeruleninFatty Acid Synthase (FAS)MIC: 1.5-12.5 mg/LMycobacteria[10]
TOFAAcetyl-CoA Carboxylase (ACC)Data not available--
FT-4101Fatty Acid Synthase (FASN)40 nMHuman FASN (enzymatic assay)[11]

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the key metabolic pathways affected by this compound and the points of intervention for the discussed inhibitors.

Mitochondrial and Cytosolic Metabolic Pathways cluster_mito Mitochondrion cluster_cyto Cytosol Citrate_mito Citrate CiC CiC Citrate_mito->CiC ADP_mito ADP ATP_mito ATP ANT ANT ATP_mito->ANT mPTP mPTP ANT->ADP_mito Import ATP_cyto ATP ANT->ATP_cyto Export Citrate_cyto Citrate CiC->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACL MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS ADP_cyto ADP ADP_cyto->ANT ACL ACL ACC ACC FAS FAS Agaric_Acid This compound Agaric_Acid->mPTP Induces opening Agaric_Acid->ANT Agaric_Acid->CiC ANT_Inhibitors Atractyloside, Bongkrekic Acid ANT_Inhibitors->ANT CiC_Inhibitors BTC CiC_Inhibitors->CiC ACL_Inhibitors BMS-303141, Bempedoic Acid ACL_Inhibitors->ACL FAS_Inhibitors Cerulenin, FT-4101 FAS_Inhibitors->FAS ACC_Inhibitors TOFA ACC_Inhibitors->ACC ANT Activity Assay Workflow A Isolate Mitochondria C Add Mitochondria & Record Baseline A->C B Prepare Reaction Mix (Buffer, Substrates, MgGreen) B->C D Add Inhibitor C->D E Add ADP to Initiate Exchange D->E F Monitor Fluorescence Change E->F G Calculate ANT Activity F->G

References

A Comparative Guide to the Validation of Analytical Methods for Agaric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of agaric acid, a toxic triterpenoid found in certain mushroom species. The validation of these methods is critical for ensuring data accuracy, reliability, and reproducibility in research, quality control, and drug development. This document outlines the key performance characteristics of the two most common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and provides detailed experimental protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key validation parameters for HPLC-UV and LC-MS/MS based on data from studies on similar organic acids, providing a benchmark for what can be expected for this compound analysis.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.1 - 2.0 µg/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 7.0 µg/mL0.05 - 2.0 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost LowerHigher

Experimental Workflow for Method Validation

The validation of an analytical method for this compound detection typically follows a standardized workflow to ensure that the method is fit for its intended purpose. The following diagram illustrates the key stages of this process.

Method_Validation_Workflow cluster_Plan Planning & Development cluster_Exec Execution cluster_Report Reporting Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Rep Validation Report Rob->Rep

Figure 1. A generalized workflow for the validation of an analytical method for this compound detection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for organic acid analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of this compound. The method relies on the separation of the analyte on a chromatographic column followed by detection using a UV detector.

Sample Preparation:

  • Extraction: A known weight of the homogenized mushroom sample is extracted with a suitable solvent, such as methanol or a methanol/water mixture.[1] Sonication or shaking can be used to improve extraction efficiency.

  • Clean-up: The extract is centrifuged and filtered through a 0.45 µm syringe filter to remove particulate matter. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Validation Parameters:

  • Linearity: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations. The linearity is evaluated by the coefficient of determination (R²).

  • Accuracy: The accuracy is determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.

  • Precision: The precision of the method is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level detection of this compound, especially in complex matrices.

Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for HPLC-UV, but may require more rigorous clean-up to minimize matrix effects.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A high-resolution C18 column suitable for UPLC or HPLC.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the ionization efficiency of this compound.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Validation Parameters:

The validation parameters for LC-MS/MS are similar to those for HPLC-UV, with the addition of:

  • Matrix Effect: The effect of the sample matrix on the ionization of this compound is evaluated by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample.

  • Recovery: The extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[4]

Signaling Pathway and Logical Relationships

The choice between HPLC-UV and LC-MS/MS for this compound analysis involves considering several factors. The following diagram illustrates the decision-making process based on key experimental requirements.

Method_Selection_Logic cluster_Input Experimental Requirements cluster_Decision Method Choice cluster_Output Recommended Method Req_Sens High Sensitivity? Decision Select Method Req_Sens->Decision Req_Spec High Specificity? Req_Spec->Decision Req_Matrix Complex Matrix? Req_Matrix->Decision Req_Cost Low Cost? Req_Cost->Decision HPLC_UV HPLC-UV Decision->HPLC_UV Yes to Cost LC_MSMS LC-MS/MS Decision->LC_MSMS Yes to Sens/Spec/Matrix

Figure 2. Decision tree for selecting an analytical method for this compound detection.

References

Safety Operating Guide

Agaric Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of agaric acid is a critical component of laboratory safety and environmental responsibility. As a substance considered hazardous and toxic to aquatic life, it necessitates a structured disposal protocol in adherence to federal and local regulations.[1] Improper disposal can lead to significant environmental contamination and may result in substantial penalties.[2]

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS) and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[3]

  • General Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.

Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3][4]

  • Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[1][3]

Step-by-Step Disposal Procedure

This compound must be disposed of as regulated hazardous waste.[1] Disposal into the sanitary sewer or regular trash is strictly prohibited.[2][5] The following procedure outlines the required steps for compliant disposal.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, and spill cleanup materials, must be treated as hazardous waste.

  • Keep this compound waste separate from other chemical waste streams to avoid dangerous reactions.[6] Specifically, do not mix it with incompatible materials.[1]

Step 2: Container Selection and Labeling

  • Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[5] The container must be leak-proof and have a secure, tight-fitting lid.[2][6]

  • Fill the container to no more than 90% of its capacity to prevent spills and allow for expansion.[4]

  • Attach a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[5][7] The label must include:

    • The words "Hazardous Waste".[5][8]

    • The full, common chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[5]

    • The date of waste generation.[5]

    • The physical location of origin (e.g., building, room number).[5]

    • The name and contact information of the Principal Investigator or responsible person.[5]

Step 3: Waste Storage

  • Store the labeled waste container in a designated and secure location known as a Satellite Accumulation Area (SAA).[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[6]

Step 4: Arranging for Disposal

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9]

  • Follow your institution's specific procedures to request a waste pickup. This typically involves submitting a completed hazardous waste information form.[5]

  • Do not move hazardous waste from one SAA to another. The waste will be collected directly from this location by trained personnel.[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully collect the material to avoid generating dust.[3]

  • For liquid spills, use an inert absorbent material.

  • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately.[10]

  • Clean the spill area.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency responders and EHS department, providing them with the location and nature of the hazard.[1]

  • Prevent entry into the affected area.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Data and Regulatory Summary

The following table summarizes key information for the proper handling and disposal of this compound waste.

ParameterSpecification / RequirementCitation(s)
Waste Classification Hazardous Waste, Toxic to aquatic organisms[1]
Governing Regulations Resource Conservation and Recovery Act (RCRA) at the federal level, supplemented by state and local laws.[5][11]
PPE Chemical-impermeable gloves, tightly-fitting safety goggles, impervious lab coat. Respirator if dust is generated.[3]
Container Requirements Chemically compatible, leak-proof, securely sealed lid.[2][6]
Container Fill Level Do not exceed 90% capacity.[4]
Labeling Must include "Hazardous Waste", full chemical name, generation date, and point of origin.[5][7]
On-site Storage In a designated Satellite Accumulation Area (SAA) with secondary containment.[6][7]
Prohibited Disposal Do not dispose of in regular trash or down the sanitary sewer.[5]
Final Disposal Method Collection by an authorized EHS department or a licensed hazardous waste management company.[5][9]

Disposal Workflow Diagram

The logical flow for proper this compound disposal, from generation to final removal, is illustrated below.

AgaricAcidDisposal cluster_generation Waste Generation & Initial Handling cluster_spill Emergency Procedure cluster_routine Routine Disposal Pathway cluster_disposal Final Disposal gen This compound Waste Generated spill_check Spill or Routine Waste? gen->spill_check spill_proc Follow Spill Cleanup Protocol (Contain, Collect, Clean) spill_check->spill_proc Spill container 1. Place waste in a compatible, sealed container (<90% full) spill_check->container Routine Waste spill_proc->container Place cleanup debris in container label_waste 2. Affix 'Hazardous Waste' Label (Contents, Date, PI Name) container->label_waste store 3. Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store request_pickup 4. Submit Waste Pickup Request to EHS / Licensed Contractor store->request_pickup pickup 5. Waste collected by authorized personnel request_pickup->pickup final_disp Waste Manifested & Transported for Final Disposal pickup->final_disp

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agaric Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Agaric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.